molecular formula C6H2BrClIN3 B1527648 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 1092579-78-6

5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1527648
CAS No.: 1092579-78-6
M. Wt: 358.36 g/mol
InChI Key: PJPZPJYPWWPXNW-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C6H2BrClIN3 and its molecular weight is 358.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClIN3/c7-2-1-10-6-3(4(2)8)5(9)11-12-6/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPZPJYPWWPXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727046
Record name 5-Bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092579-78-6
Record name 5-Bromo-4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: A Versatile Scaffold for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a detailed, field-proven synthetic protocol, and explore its applications as a strategic building block for creating novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into the strategic utilization of this versatile chemical entity.

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry.[1][2] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. These compounds have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and treatments for neurological disorders.[1][3][4]

The specific compound, 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, represents a particularly valuable asset for drug discovery. The presence of three distinct halogen atoms (bromine, chlorine, and iodine) at specific positions on the bicyclic core provides a rich platform for selective and sequential chemical modifications. This multi-functionalization allows for the precise and controlled introduction of various pharmacophores through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling, enabling the systematic exploration of the chemical space around the core scaffold.

Physicochemical and Structural Properties

The fundamental properties of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 1092579-78-6[5]
Molecular Formula C₆H₂BrClIN₃Derived
Molecular Weight 398.36 g/mol Calculated
Appearance Expected to be a solid (e.g., off-white to yellow powder)Inferred from related compounds[6]
Purity Typically ≥95% for research-grade materialGeneral chemical supplier info
Solubility Expected to be soluble in polar aprotic solvents (DMF, DMSO)Inferred from synthesis protocols[7]
Storage Store in a cool, dark, dry place under an inert atmosphereGeneral best practice for halogenated heterocycles

Synthesis and Mechanistic Considerations

The synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a multi-step process that requires careful control of reaction conditions to achieve the desired halogenation pattern. Below is a detailed protocol based on established methodologies for the halogenation of pyrazolo[3,4-b]pyridines.[7][8]

Synthetic Workflow Diagram

Synthesis_Workflow A 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine (Starting Material) B Deprotonation with Strong Base (e.g., KOH in DMF) A->B Step 1 C Formation of Pyrazolate Anion B->C Mechanism D Electrophilic Iodination (Addition of I₂) C->D Step 2 E 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (Final Product) D->E F Workup & Purification (Quenching, Extraction, Chromatography) E->F

Caption: Synthetic workflow for the iodination of the pyrazolo[3,4-b]pyridine core.

Detailed Experimental Protocol

Objective: To synthesize 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine from 5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • 5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

  • Potassium hydroxide (KOH), crushed pellets

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF (approx. 10-15 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add crushed KOH pellets (approx. 3.5-4.0 eq) in one portion.

    • Causality Explanation: A strong base like KOH is required to deprotonate the pyrazole N-H, forming the corresponding pyrazolate anion. This anion is a much stronger nucleophile than the neutral starting material, which is essential for the subsequent reaction with the electrophilic iodine.

  • Activation: Stir the mixture at room temperature for approximately 10-15 minutes. The formation of the anion is typically rapid.

  • Iodination: Add solid iodine (I₂) (approx. 0.9-1.0 eq) to the reaction mixture. Stir vigorously at room temperature.

    • Causality Explanation: The pyrazolate anion attacks the iodine molecule in an electrophilic substitution reaction. This occurs regioselectively at the C3 position, which is the most electron-rich and sterically accessible position on the pyrazole ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-4 hours).

  • Workup and Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any unreacted iodine. Dilute the mixture with EtOAc and saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and partition the layers. Extract the aqueous layer multiple times with EtOAc.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Applications in Drug Discovery: A Gateway to Novel Compounds

The true value of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine lies in its capacity for selective, differential derivatization. The different reactivities of the C-I, C-Br, and C-Cl bonds in palladium-catalyzed cross-coupling reactions allow for a stepwise and controlled diversification of the scaffold.

Reactivity Hierarchy: C-I > C-Br > C-Cl

This hierarchy enables a medicinal chemist to perform, for example:

  • A Sonogashira or Suzuki coupling at the highly reactive C3-Iodo position.

  • A subsequent Suzuki or Buchwald-Hartwig coupling at the C5-Bromo position under slightly more forcing conditions.

  • Finally, derivatization of the C4-Chloro position if required, although this bond is the least reactive.

Conceptual Drug Discovery Workflow

Drug_Discovery_Workflow cluster_0 Scaffold Derivatization cluster_1 Screening & Optimization A 5-Bromo-4-chloro-3-iodo-1H- pyrazolo[3,4-b]pyridine B Selective C-3 Coupling (e.g., Sonogashira) A->B R¹ Group C Selective C-5 Coupling (e.g., Suzuki) B->C R² Group D Library of Novel Compounds C->D E Biological Screening (e.g., Kinase Assays) D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Sources

5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of diseases.[1][2] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property claims. This guide presents a comprehensive, multi-technique workflow for the unambiguous structure elucidation of the polyhalogenated derivative, 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. We detail an integrated approach using mass spectrometry, advanced nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. The causality behind each analytical choice is explained, demonstrating how the convergence of data from these orthogonal techniques provides a self-validating system for absolute structure confirmation.

Introduction: The Challenge of a Polyhalogenated Heterocycle

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine and has been central to the development of inhibitors for various kinases and other enzyme targets.[1][2] The title compound, 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (Molecular Formula: C₆H₂BrClIN₃, Molecular Weight: ~358.37 g/mol ), presents a unique analytical challenge.[3] With three different halogen substituents, multiple isomers are synthetically plausible. A robust analytical strategy is therefore not just confirmatory but essential to rule out any isomeric possibilities.

The goal of this guide is to move beyond simple data reporting and provide the logical framework for structural proof. We will demonstrate how each piece of analytical data builds upon the last, culminating in an irrefutable structural assignment.

Hypothesized Structure:

Figure 1. Hypothesized structure of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Elucidation Workflow: An Integrated Approach

The confirmation of the proposed structure relies on a logical progression of experiments. Mass spectrometry first confirms the elemental composition. 1D and 2D NMR spectroscopy then piece together the molecular framework and substituent placement. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the atom connectivity and spatial arrangement.

workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_xray X-Ray Crystallography ms HRMS Analysis mw Molecular Weight & Isotopic Pattern ms->mw Provides nmr_1d 1H & 13C NMR mw->nmr_1d Confirms Composition nmr_2d HSQC & HMBC nmr_1d->nmr_2d Informs framework C-H Framework & Connectivity nmr_2d->framework Defines xray Single Crystal X-Ray framework->xray Proposes Structure for final_structure Absolute 3D Structure xray->final_structure Confirms final_structure->mw Validates final_structure->framework Validates

Caption: Structure elucidation workflow diagram.

Mass Spectrometry: Confirming Mass and Elemental Composition

Expertise & Rationale: For a polyhalogenated compound, High-Resolution Mass Spectrometry (HRMS) is the first and most critical step. Its purpose is twofold: to confirm the exact mass, which validates the molecular formula, and to analyze the unique isotopic pattern created by the combination of chlorine and bromine. This pattern is a highly specific fingerprint that immediately confirms the presence of these elements.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Expected Data & Interpretation
  • Exact Mass: The calculated exact mass for the [M+H]⁺ ion (C₆H₃BrClIN₃⁺) is 358.8584 (using most abundant isotopes ⁷⁹Br, ³⁵Cl). The measured value from HRMS should match this calculated value within 5 ppm, confirming the elemental formula.

  • Isotopic Pattern: The presence of one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) will generate a highly characteristic cluster of peaks for the molecular ion.[4][5] The expected pattern will show four major peaks:

    • M+H⁺: (containing ⁷⁹Br, ³⁵Cl) - Relative Abundance ~75%

    • [M+2]+H⁺: (containing ⁸¹Br, ³⁵Cl OR ⁷⁹Br, ³⁷Cl) - Relative Abundance ~100% (Base Peak)

    • [M+4]+H⁺: (containing ⁸¹Br, ³⁷Cl) - Relative Abundance ~25% This complex and predictable pattern provides powerful evidence for the simultaneous presence of one Br and one Cl atom.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Expect to see losses corresponding to the halogen atoms, providing further structural clues.[6][7]

Ion SpeciesCalculated Exact Mass (m/z)Expected Fragments
[C₆H₃⁷⁹Br³⁵ClIN₃+H]⁺358.8584Loss of I (-127), Loss of Br (-79), Loss of Cl (-35)
[C₆H₃⁸¹Br³⁵ClIN₃+H]⁺360.8563
[C₆H₃⁷⁹Br³⁷ClIN₃+H]⁺360.8554
[C₆H₃⁸¹Br³⁷ClIN₃+H]⁺362.8534

NMR Spectroscopy: Assembling the Molecular Framework

Expertise & Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of every proton and carbon atom. For this molecule, a full suite of 1D and 2D NMR experiments is required to definitively place the single aromatic proton and, by extension, confirm the positions of all four substituents on the bicyclic core.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and for positioning the exchangeable N-H proton signal in a clear region of the spectrum.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Experiments:

    • ¹H NMR

    • ¹³C{¹H} NMR (proton decoupled)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

¹H NMR: Identifying the Protons
  • Expected Data: The structure predicts only two proton signals.

    • H-6: A singlet is expected in the aromatic region (δ 8.0-9.0 ppm). Its singlet nature is due to the absence of adjacent protons for coupling.

    • N1-H: A broad singlet is expected at a significantly downfield shift (δ 12.0-14.0 ppm).[8][9] This signal's broadness is characteristic of a proton on a nitrogen in a heterocyclic system, and its chemical shift confirms its acidic nature. A D₂O exchange experiment would confirm this assignment, as the peak would disappear.

¹³C NMR: Mapping the Carbon Skeleton
  • Expected Data: The structure contains six unique carbon atoms, all of which should be observable.

    • C-6: The only carbon attached to a proton, expected in the aromatic region (δ 110-130 ppm).

    • C-4, C-5, C-3: Carbons directly bonded to halogens. The C-Cl (C-4) and C-Br (C-5) signals are expected to be significantly deshielded (δ 120-150 ppm). In contrast, the C-I (C-3) bond often exhibits a "heavy atom effect," shifting the carbon signal upfield relative to what electronegativity alone would predict (δ 80-100 ppm).[10][11]

    • C-3a, C-7a: The two quaternary bridgehead carbons, expected in the range of δ 130-155 ppm.

2D NMR: The Definitive Connectivity Map

While 1D NMR suggests the presence of the core components, 2D NMR provides the irrefutable proof of their connectivity.

  • HSQC: This experiment correlates protons directly to the carbons they are attached to.

    • Expected Correlation: A single cross-peak will appear, connecting the ¹H signal of H-6 to the ¹³C signal of C-6. This simple experiment provides the first crucial link in the structural puzzle.[12][13]

  • HMBC: This is the most powerful experiment for this specific molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing us to "walk" around the molecule and place the substituents.

    • Rationale: The single H-6 proton is the key. Its long-range correlations to neighboring quaternary carbons will lock down the positions of the chloro and bromo substituents. The N-H proton will similarly define the pyrazole ring substitution.

    • Expected Key Correlations:

      • H-6 to C-4: A strong ³J(C,H) correlation is expected, definitively placing the chloro-substituted C-4 adjacent to the C-H group.

      • H-6 to C-7a: A ²J(C,H) correlation to the bridgehead carbon C-7a.

      • H-6 to C-5: A weaker ⁴J(C,H) correlation might be observed to the bromo-substituted C-5.

      • N1-H to C-3: A ³J(C,H) correlation to the iodo-substituted C-3, confirming the iodine's position.

      • N1-H to C-7a and C-3a: ²J(C,H) correlations to both bridgehead carbons, confirming the fusion of the pyrazole and pyridine rings.

Caption: Key HMBC correlations for structural assignment.
Proton (δ, ppm)Carbon (δ, ppm)¹H Data¹³C DataKey HMBC Correlations (¹H → ¹³C)
H-6C-6~8.5 (s, 1H)~115C-4, C-7a
N1-HC-3 (Iodo)~13.5 (br s, 1H)~90C-3, C-3a, C-7a
C-3a~145
C-4 (Chloro)~135
C-5 (Bromo)~125
C-7a~150

X-Ray Crystallography: The Final Confirmation

Expertise & Rationale: While the combination of HRMS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional map of electron density in the solid state, resolving the exact position of each heavy atom and confirming the connectivity and isomeric form beyond any doubt.[14][15][16]

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from a dichloromethane/hexane mixture).

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer, typically with Mo Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

Expected Results & Interpretation

The refined crystal structure will provide a visual 3D model of the molecule. This will definitively confirm:

  • The fused pyrazolo[3,4-b]pyridine ring system.

  • The location of the iodine atom at C-3, the chlorine atom at C-4, the bromine atom at C-5, and the proton at C-6.

  • Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group.[17]

Conclusion: A Self-Validating Analytical System

References

  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. ResearchGate. Available from: [Link]

  • 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available from: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Taylor & Francis Online. Available from: [Link]

  • The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e; thermal ellipsoids are. ResearchGate. Available from: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Taylor & Francis Online. Available from: [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. Available from: [Link]

  • Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. De Gruyter. Available from: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central (PMC). Available from: [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Wiley Online Library. Available from: [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PubMed Central (PMC). Available from: [Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC). Available from: [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(4), 177-186. Available from: [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PubMed Central (PMC). Available from: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • Fragmentation Patterns in Mass Spectrometry (1.2.5). TutorChase. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • Introduction to Spectroscopy V: Mass Spectrometry. Available from: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available from: [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available from: [Link]

  • 5-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. MySkinRecipes. Available from: [Link]

  • Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. ACS Publications. Available from: [Link]

  • Ring‐opening dihalogenation of pyrazolopyridines. ResearchGate. Available from: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available from: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. Available from: [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PubMed Central (PMC). Available from: [Link]

  • Key observed correlations in the {1H−13C} HSQC and {1H−13C} HMBC spectrum for compound 1 a, ¹³C NMR data used for structure determination. ResearchGate. Available from: [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. Available from: [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available from: [Link]

Sources

Spectral data for 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (NMR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. The pyrazolo[3,4-b]pyridine scaffold, in particular, is a privileged structure found in numerous compounds with significant biological activity, including kinase inhibitors.[1] The precise functionalization of this core with multiple halogens, as in 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, creates a unique electronic and steric environment. This guide provides a predictive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this novel compound, offering researchers a foundational dataset for its synthesis and characterization.

As direct experimental data for this specific molecule is not yet available in the public domain, this document serves as a predictive framework, grounded in established spectroscopic principles and data from closely related analogues. Understanding the expected spectral signature is a critical, self-validating step in the confirmation of a successful synthesis, ensuring the structural integrity of the target molecule before its use in further applications.

Molecular Structure and Properties:

  • Systematic Name: 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

  • Molecular Formula: C₆H₂BrClIN₃

  • Monoisotopic Mass: 356.81 g/mol

  • Average Mass: 357.27 g/mol

G cluster_mol Molecular Ion Cluster cluster_frag Predicted Fragmentation M M+ (C₆H₂⁷⁹Br³⁵ClIN₃) F1 [M-I]+ M->F1 Loss of I• F2 [M-Br]+ M->F2 Loss of Br• F3 [M-Cl]+ M->F3 Loss of Cl• M2 M+2+ M4 M+4+ (C₆H₂⁸¹Br³⁷ClIN₃)

Caption: Predicted MS fragmentation pathways.

Fragmentation Pathways

In electron ionization (EI) or collision-induced dissociation (CID), fragmentation is expected to be initiated by the cleavage of the weakest bonds, which are typically the carbon-halogen bonds. The loss of a halogen radical is a common initial fragmentation step for such compounds. [2][3]

  • Loss of Iodine: The C-I bond is the weakest, making the loss of an iodine radical (I•, 127 Da) a highly probable primary fragmentation, leading to a significant [M-I]+ ion.

  • Loss of Bromine: Loss of a bromine radical (Br•, 79 or 81 Da) from the molecular ion would produce a [M-Br]+ ion.

  • Loss of Chlorine: Loss of a chlorine radical (Cl•, 35 or 37 Da) would result in a [M-Cl]+ ion.

Predicted HRMS Data Summary
IonPredicted m/z (Monoisotopic)FormulaNotes
[M]+356.8100C₆H₂⁷⁹Br³⁵ClIN₃Molecular ion (isotope combination with lowest mass).
[M+2]+358.8071C₆H₂⁸¹Br³⁵ClIN₃ / C₆H₂⁷⁹Br³⁷ClIN₃Most abundant peak in the isotopic cluster.
[M+4]+360.8041C₆H₂⁸¹Br³⁷ClIN₃Confirms presence of both Br and Cl.
[M-I]+229.9196C₆H₂⁷⁹Br³⁵ClN₃Result of the most likely initial fragmentation.

Part 4: Recommended Experimental Protocols

To validate these predictions, rigorous and well-defined experimental procedures are essential. The following protocols represent best practices for the characterization of novel, halogenated heterocyclic small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This workflow ensures high-quality data for both proton and carbon spectra.

Caption: Standard workflow for NMR analysis.

1. Sample Preparation: a. Accurately weigh 1-5 mg of the dried, purified compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent in a standard 5 mm NMR tube. c. Solvent Choice Rationale: i. DMSO-d₆: Recommended as the primary choice. It is an excellent solvent for many polar heterocyclic compounds and slows down the N-H proton exchange rate, often resulting in a sharper N-H signal. [4] ii. CDCl₃: A common alternative, but may result in a broader, less distinct N-H signal. Solubility should be confirmed first.

2. Instrument Parameters (for a 400-600 MHz Spectrometer): a. ¹H NMR:

  • Pulse Program: Standard single pulse (e.g., 'zg30').
  • Spectral Width: ~16 ppm (centered around 6-7 ppm).
  • Acquisition Time: ~3-4 seconds.
  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.
  • Number of Scans: 8-16 scans, adjusted based on sample concentration. b. ¹³C{¹H} NMR:
  • Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').
  • Spectral Width: ~220-250 ppm.
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

3. Self-Validation and Further Steps:

  • If the structure is not immediately confirmed, 2D NMR experiments such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range H-C correlations) are required to definitively assign all signals.
High-Resolution Mass Spectrometry (HRMS)

This protocol is designed for accurate mass determination using Electrospray Ionization (ESI), a soft ionization technique suitable for this class of compounds. [5][6] 1. Sample Preparation: a. Create a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol, acetonitrile, or DMF. b. Perform a serial dilution to create a final analysis solution with a concentration of 1-10 µg/mL in 50:50 acetonitrile:water or methanol:water, often with 0.1% formic acid. c. Rationale: ESI is highly sensitive to concentration. Overly concentrated samples can cause signal suppression, detector saturation, and source contamination. [5]The addition of formic acid aids in protonation, facilitating ionization in positive ion mode ([M+H]⁺).

2. Instrument Parameters (ESI-Time-of-Flight or ESI-Orbitrap): a. Ionization Mode: Positive Ion Electrospray (ESI+). The pyrazolo[3,4-b]pyridine core contains basic nitrogen atoms that are readily protonated. b. Mass Range: Scan from m/z 100 to 500 to ensure capture of the molecular ion cluster and key fragments. c. Capillary Voltage: Typically 3.0-4.5 kV. d. Source/Desolvation Temperature: 120-150 °C / 250-350 °C (instrument dependent). e. Data Acquisition: Acquire data in high-resolution mode (>10,000 FWHM) to enable accurate mass measurement and elemental formula calculation.

3. Self-Validation:

  • The primary validation is a match between the measured mass of the molecular ion (within 5 ppm error) and the calculated exact mass.
  • The secondary, equally crucial validation is the visual match between the observed isotopic pattern for the molecular ion and the theoretically predicted pattern for a C₆H₂BrClIN₃ species.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Chemistry Steps. Isotopes in Mass Spectrometry.
  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
  • ChemicalBook. 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis.
  • MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. Growing Science.
  • University of Regensburg. Chemical shifts.
  • Whitman College. GCMS Section 6.5.
  • ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Chemguide. mass spectra - the M+2 peak.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Structure Determination of Organic Compounds.
  • ACS Publications. (2025). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • MDPI. (2015). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Semantic Scholar. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service.
  • Gamage, C. M., & Trewin, A. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.

Sources

Solubility of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Solubility of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine in Organic Solvents Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a highly functionalized heterocyclic compound, representing a class of molecules with significant potential as scaffolds in medicinal chemistry and drug discovery. A fundamental understanding of its physicochemical properties is paramount for its effective utilization, with solubility being one of the most critical parameters. Solubility dictates formulation strategies, influences the reliability of in vitro and in vivo assays, and ultimately impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4][5] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and presents a detailed, field-proven methodology for its experimental determination. While extensive public solubility data for this specific molecule is not available, this document serves as a robust framework for researchers to generate accurate, reliable, and reproducible solubility profiles.

The Molecular Architecture and Its Implications for Solubility

To predict and understand the solubility of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, we must first analyze its structural features.

  • Heterocyclic Core: The pyrazolo[3,4-b]pyridine core is a rigid, aromatic system containing four nitrogen atoms and a protonated nitrogen (N-H) in the pyrazole ring. This N-H group can act as a hydrogen bond donor, while the other nitrogen atoms can act as hydrogen bond acceptors.

  • Heavy Halogen Substitution: The presence of bromine, chlorine, and iodine atoms imparts several key characteristics. These large, electron-rich atoms increase the molecule's molecular weight and surface area. They also create significant dipole moments within the molecule, enhancing its overall polarity.

  • Polarity and Hydrogen Bonding Potential: The combination of the nitrogenous core and multiple halogen substituents results in a molecule with considerable polarity. Its ability to engage in hydrogen bonding suggests a preference for polar solvents, particularly those that can participate as hydrogen bond donors or acceptors.

The fundamental principle of "like dissolves like" dictates that solutes dissolve best in solvents with similar intermolecular forces.[6][7] For our target compound, a complex interplay of forces will govern its dissolution.

The Energetic Tug-of-War: Crystal Lattice vs. Solvation

The process of dissolution is an energetic balance. For a solid compound to dissolve, the energy released from the interaction between solute and solvent molecules (solvation energy) must be sufficient to overcome the energy that holds the molecules together in the solid crystal (crystal lattice energy).[8][9][10][11]

  • Crystal Lattice Energy: This is the energy required to separate one mole of the solid compound into its constituent gaseous ions or molecules.[9] A high lattice energy, indicative of a very stable and tightly packed crystal structure, will result in lower solubility.[9] It is critical to note that different crystalline forms (polymorphs) of the same compound can have different lattice energies and, therefore, different solubilities.[2][12]

  • Solvation Energy: This is the energy released when the separated solute molecules are surrounded and stabilized by solvent molecules. Strong interactions, such as hydrogen bonds and strong dipole-dipole forces between the solute and solvent, lead to a higher solvation energy and promote dissolution.

Sources

The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyrazolo[3,4-b]pyridine derivatives. We will delve into the key mechanisms of action, structure-activity relationships (SAR), and the latest advancements in their application as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this potent heterocyclic core.

The Pyrazolo[3,4-b]pyridine Scaffold: An Introduction

The pyrazolo[3,4-b]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyridine ring.[3] This unique arrangement of nitrogen atoms and the planar nature of the ring system are key to its diverse pharmacological profile. The core structure allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity.[2]

There are two primary tautomeric forms of the unsubstituted pyrazolo[3,4-b]pyridine: the 1H- and 2H-isomers. Theoretical calculations have shown that the 1H-tautomer is significantly more stable, by nearly 9 kcal/mol, which is a crucial consideration in synthetic strategies and molecular modeling studies.[2]

Synthetic Strategies: Building the Core

The construction of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main retrosynthetic approaches:

  • Formation of the pyridine ring onto a pre-existing pyrazole: This is a widely employed strategy, often starting from 5-aminopyrazole derivatives.[3]

  • Formation of the pyrazole ring onto a pre-existing pyridine: This approach offers alternative pathways to access diverse derivatives.[3]

A common and efficient method involves the multicomponent reaction of an aldehyde, a ketone, and a 5-aminopyrazole, which proceeds through the formation of a 1,3-CCC-biselectrophile followed by cyclization.[3]

Anticancer Activity: A Multifaceted Approach to Oncology

Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis by targeting key proteins involved in cancer progression.[4]

Kinase Inhibition: A Primary Anticancer Mechanism

A major focus of research has been the development of pyrazolo[3,4-b]pyridine-based kinase inhibitors.[4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

2.1.1. Cyclin-Dependent Kinase (CDK) Inhibition:

Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK9.[5][6] By inhibiting these kinases, the compounds can arrest the cell cycle, preventing cancer cells from dividing and proliferating.[6] For instance, certain 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have shown potent anticancer activity against various cell lines by inducing cell cycle arrest and apoptosis through CDK2 and/or CDK9 inhibition.[6]

2.1.2. Fibroblast Growth Factor Receptor (FGFR) Inhibition:

FGFRs are another important class of receptor tyrosine kinases implicated in cancer. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors, demonstrating significant antitumor activity in preclinical models.[7] The N(1)-H of the pyrazolopyridine moiety has been shown to be crucial for hydrogen bonding interactions within the FGFR1 kinase domain, highlighting a key aspect of the structure-activity relationship.[7]

2.1.3. Tropomyosin Receptor Kinase (TRK) Inhibition:

TRKs are a family of receptor tyrosine kinases whose activation and overexpression can lead to cancer. Pyrazolo[3,4-b]pyridine derivatives have been designed as pan-TRK inhibitors, with some compounds exhibiting low nanomolar inhibitory activity.[8]

2.1.4. TANK-Binding Kinase 1 (TBK1) Inhibition:

TBK1, a noncanonical IKK family member, is involved in innate immunity and oncogenesis. Researchers have discovered highly potent 1H-pyrazolo[3,4-b]pyridine derivatives that inhibit TBK1 with IC50 values in the nanomolar range, suggesting their potential in cancer therapy and immune-related disorders.[9]

Topoisomerase IIα Inhibition

Recent studies have highlighted pyrazolo[3,4-b]pyridine derivatives as promising inhibitors of topoisomerase IIα (TOPIIα), an essential enzyme for DNA replication and repair.[10] By inhibiting TOPIIα, these compounds can induce DNA damage and trigger apoptosis in cancer cells. The planar structure of the pyrazolo[3,4-b]pyridine core is a key feature for this activity.[10]

Anticancer Activity Data
Compound ClassTarget(s)Cell Line(s)Potency (IC50/GI50)Reference
4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridinesCDK2, CDK9Hela, MCF7, HCT-1161.98 - 4.66 µM[6]
1H-Pyrazolo[3,4-b]pyridine derivativesFGFR1-3H1581 (xenograft)Significant in vivo activity[7]
Pyrazolo[3,4-b]pyridine derivativesTRKAKm-1256 nM
1H-Pyrazolo[3,4-b]pyridine derivativesTBK1A172, U87MG, A3750.2 nM[9]
Pyrazolo[3,4-b]pyridine-indole hybridsTOPIIαK562, MV4-111.33 µM (MG-MID)[10]

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. Pyrazolo[3,4-b]pyridine derivatives have shown promise in this area, with several studies reporting their activity against a range of pathogens.[11][12]

Antibacterial and Antifungal Activity

Various synthesized series of pyrazolo[3,4-b]pyridines have been evaluated for their in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[11] Some derivatives have displayed moderate to high activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[12] Furthermore, certain compounds have demonstrated significant antifungal activity, with one derivative being nearly as active as the standard drug Amphotericin B against Fusarium oxysporum.[12] Molecular hybridization of pyrazolo[3,4-b]pyridine with other heterocyclic moieties, such as triazoles, has also been explored to enhance antibacterial potency.[13]

Antimalarial and Antitrypanosomal Activity

The pyrazolo[3,4-b]pyridine scaffold has also been investigated for its potential against parasitic diseases. Derivatives have shown activity against Plasmodium falciparum, the parasite responsible for malaria, and against trypanosomes.[1][14]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Pyrazolo[3,4-b]pyridine derivatives have been explored for their anti-inflammatory properties.[1] Some compounds have shown potent anti-inflammatory activity, comparable to the standard drug indomethacin, by targeting enzymes like phosphodiesterase 4 (PDE4).[3][15]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some pyrazolo[3,4-b]pyridines are attributed to their ability to inhibit key inflammatory mediators. For example, inhibition of p38α mitogen-activated protein kinase and PDE4 can modulate the inflammatory response.[3]

Neuroprotective and Other Activities

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, the pyrazolo[3,4-b]pyridine core has shown potential in other therapeutic areas.[1]

Alzheimer's Disease

Certain pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to have a high and selective binding affinity for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[1] This suggests their potential as diagnostic probes or therapeutic agents for this neurodegenerative disorder.[1]

AMPK Activation

A series of pyrazolo[3,4-b]pyridine derivatives have been designed as activators of adenosine 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[16] Potent AMPK activators from this class have been shown to inhibit cell proliferation, indicating a potential therapeutic application in metabolic diseases and cancer.[16]

Experimental Protocols

General Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol describes a common method for synthesizing the pyrazolo[3,4-b]pyridine core.

  • To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction, concentrate the mixture in vacuo.

  • Add CHCl₃ and water to the residue.

  • Separate the two phases and wash the aqueous phase with CHCl₃ twice.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography to obtain the desired pyrazolo[3,4-b]pyridine derivative.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[4]

Visualizations

General Synthetic Pathway

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product alpha_beta_ketone α,β-Unsaturated Ketone cyclization Cyclization alpha_beta_ketone->cyclization aminopyrazole 5-Amino-1-phenyl-pyrazole aminopyrazole->cyclization pyrazolopyridine Pyrazolo[3,4-b]pyridine Core cyclization->pyrazolopyridine ZrCl4, 95°C

Caption: General synthetic route to the pyrazolo[3,4-b]pyridine core.

Kinase Inhibition Mechanism

G Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Kinase Target Kinase (e.g., CDK, FGFR, TRK) Pyrazolo_Pyridine->Kinase Inhibition Inhibition Pyrazolo_Pyridine->Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Cancer Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Inhibition->Kinase Blocks ATP binding site

Caption: Mechanism of kinase inhibition by pyrazolo[3,4-b]pyridine derivatives.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine core structure continues to be a highly fruitful scaffold for the discovery of new therapeutic agents. Its synthetic accessibility and the ability to modulate its biological activity through substitution make it an attractive starting point for drug design. Current research is heavily focused on its application in oncology, particularly in the development of selective kinase inhibitors. Future directions will likely involve the exploration of novel derivatives with improved pharmacokinetic profiles, the investigation of new therapeutic targets, and the use of this core in the development of theranostic agents that combine diagnostic and therapeutic functions. The versatility of the pyrazolo[3,4-b]pyridine scaffold ensures its continued importance in the field of medicinal chemistry for years to come.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • Synthesis and Structure–Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4-b]pyridines. ACS Publications. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Europe PMC. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. [Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. NIH. [Link]

  • (PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. MDPI. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC - PubMed Central. [Link]

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Reactivity of halogenated pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of Halogenated Pyrazolopyridines

Abstract

Pyrazolopyridines represent a class of nitrogen-fused heterocyclic scaffolds of immense interest to the pharmaceutical and agrochemical industries. Their structural resemblance to endogenous purines allows them to modulate the activity of numerous enzyme and receptor systems, making them privileged structures in drug discovery.[1][2][3] This guide provides an in-depth exploration of halogenated pyrazolopyridines, which serve as critical, versatile intermediates for molecular elaboration. We will dissect the primary methodologies for their synthesis and delve into the core reactivity patterns—including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and emerging C-H functionalization strategies—that enable their transformation into diverse and complex chemical entities. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this important heterocyclic core.

The Strategic Importance of the Pyrazolopyridine Core

The fusion of a pyrazole and a pyridine ring gives rise to several isomeric scaffolds, such as pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, and pyrazolo[4,3-b]pyridine.[1][4] These frameworks are foundational to a wide array of biologically active molecules, demonstrating activities that span anticancer, anti-inflammatory, antiviral, and neuroprotective domains.[2][4][5] The strategic introduction of a halogen atom (F, Cl, Br, I) onto the pyrazolopyridine nucleus is a cornerstone of modern synthetic strategy. It transforms a relatively inert C-H bond into a reactive functional handle, unlocking access to a vast chemical space through a variety of robust and well-established chemical transformations.

Synthesis of Halogenated Pyrazolopyridine Precursors

The generation of halogenated pyrazolopyridines can be broadly achieved through two primary approaches: direct halogenation of a pre-formed heterocyclic core or construction of the ring system from halogenated precursors.

Regioselective Direct C–H Halogenation

Direct halogenation offers an atom-economical route, but control of regioselectivity is paramount. The electronic nature of the fused ring system—an electron-rich pyrazole fused to an electron-deficient pyridine—governs the site of electrophilic attack.

For many pyrazolopyridine isomers, the C3 position is particularly susceptible to electrophilic substitution.[6][7] A mild and efficient method for this transformation involves the use of a hypervalent iodine(III) reagent, such as Phenyliodine diacetate (PIDA), in the presence of a potassium halide salt.[6][7] This approach avoids the harsh, acidic conditions often associated with traditional electrophilic halogenation, thereby improving functional group tolerance.[8]

Causality Behind Method Choice: The hypervalent iodine(III) reagent acts as a halogen-activating agent. It coordinates with the halide salt (e.g., KBr), generating a more potent electrophilic halogenating species in situ. The reaction proceeds under mild, often aqueous and ambient conditions, which is highly desirable for complex molecule synthesis. The regioselectivity for the C3 position is driven by the electronic properties of the pyrazole ring, which directs electrophilic attack to this site.[6][7]

Experimental Protocol 1: Regioselective C3-Bromination of a Pyrazolo[1,5-a]pyrimidine Scaffold

This protocol is adapted from a method for a closely related scaffold and illustrates the general principles.[6][7]

  • Preparation: To a 25 mL round-bottom flask, add the pyrazolo[1,5-a]pyrimidine substrate (0.2 mmol, 1.0 equiv.), potassium bromide (KBr) (0.3 mmol, 1.5 equiv.), and Phenyliodine diacetate (PIDA) (0.2 mmol, 1.0 equiv.).

  • Solvent Addition: Add deionized water (3.0 mL) to the flask.

  • Reaction: Stir the resulting suspension vigorously at ambient temperature (25–27 °C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the C3-brominated product.

Synthesis via Ring-Closure Reactions

An alternative strategy involves the cyclization of appropriately functionalized and halogenated precursors. For instance, the Gould-Jacobs reaction, a classical method for constructing fused pyridine rings, can be employed. Starting from a 3-aminopyrazole and a diethyl malonate derivative can yield a 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridine, which is a versatile intermediate for subsequent nucleophilic substitution reactions.[9]

Core Reactivity of Halogenated Pyrazolopyridines

The halogen atom serves as a versatile leaving group, enabling a host of transformations. The choice of reaction is dictated by the halogen's identity (I > Br > Cl >> F for cross-coupling; F > Cl > Br > I for SNAr), its position on the ring, and the desired bond construction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful and widely used methods for functionalizing halogenated pyrazolopyridines, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.[10][11] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12][13]

The Suzuki-Miyaura reaction couples the halogenated pyrazolopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C(sp²)-C(sp²) or C(sp²)-C(sp³) bond.[10][14] This reaction is exceptionally robust, tolerant of numerous functional groups, and the boronic acid reagents are generally stable and have low toxicity.[10][15]

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required. This can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).

  • Ligand: Phosphine ligands are crucial. They stabilize the palladium catalyst, modulate its reactivity, and facilitate the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required for less reactive substrates like aryl chlorides.[10][16]

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[15]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiil L₂Pd(II)(Ar)(X) pd0->pdiil Oxidative Addition pdiil_b L₂Pd(II)(Ar)(R') pdiil->pdiil_b Transmetalation pdiil_b->pd0 Reductive Elimination reagents Ar-X (Halogenated Pyrazolopyridine) reagents->pdiil product Ar-R' product->pd0 boronic R'-B(OH)₂ boronic->pdiil_b base Base base->pdiil_b

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-Pyrazolopyridine

  • Inert Atmosphere: To a dry Schlenk flask, add the 3-bromo-pyrazolopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Catalyst Loading: Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%).

  • Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL). Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heating: Heat the reaction mixture to 90-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

This reaction is a cornerstone of medicinal chemistry for constructing C(sp²)-N bonds by coupling an aryl halide with a primary or secondary amine.[17][18][19] It has largely replaced harsher classical methods, offering broad substrate scope and excellent functional group tolerance.[17][20]

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is most common, as it is strong enough to deprotonate the amine-palladium complex to form the key palladium-amido intermediate, which precedes reductive elimination.[16]

  • Ligand: The choice of ligand is crucial and often dictates the success of the reaction, especially for challenging substrates like aryl chlorides. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl ligands (e.g., dppf) are highly effective as they promote both the oxidative addition and the final reductive elimination step.[16][17]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L pdiil LPd(II)(Ar)(X) pd0->pdiil Oxidative Addition pdiil_amine [LPd(II)(Ar)(HNR'R'')]⁺X⁻ pdiil->pdiil_amine Amine Coordination pd_amido LPd(II)(Ar)(NR'R'') pdiil_amine->pd_amido Deprotonation pd_amido->pd0 Reductive Elimination reagents Ar-X (Halogenated Pyrazolopyridine) reagents->pdiil product Ar-NR'R'' product->pd0 amine HNR'R'' amine->pdiil_amine base Base base->pd_amido

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol 3: Buchwald-Hartwig Amination of 4-Chloro-Pyrazolopyridine

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, add the 4-chloro-pyrazolopyridine (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., Xantphos, 0.04 mmol, 4 mol%) to a dry Schlenk tube.

  • Solvent: Add anhydrous, degassed toluene or dioxane (5 mL).

  • Heating: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify the product by flash chromatography.

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides.[21] It uniquely employs a dual-catalyst system, with palladium facilitating the main cross-coupling cycle and a copper(I) salt acting as a co-catalyst to form a copper-acetylide intermediate.[22][23] This reaction is instrumental in creating conjugated enynes and arylalkynes.

Reactivity Trend: The reactivity of the halogenated pyrazolopyridine follows the trend I > Br > OTf >> Cl.[14][21] Iodo-substituted pyrazolopyridines are the most common substrates for this transformation.[22]

Table 1: Summary of Key Cross-Coupling Reactions

Reaction NameBond FormedTypical HalideCatalyst/Ligand SystemBaseKey Feature
Suzuki-Miyaura C(sp²)–C(sp²)Br, I, OTfPd(II) precatalyst + Phosphine LigandCarbonate (Na₂CO₃, K₂CO₃)Tolerant of water; stable boronic acid reagents.[10][15]
Buchwald-Hartwig C(sp²)–NCl, Br, IPd(0)/Pd(II) + Bulky Phosphine LigandStrong, non-nucleophilic (NaOt-Bu)Premier method for aryl amine synthesis.[16][17]
Sonogashira C(sp²)–C(sp)I, BrPd(0) catalyst + Cu(I) co-catalystAmine (e.g., Et₃N, DIPEA)Efficient synthesis of arylalkynes.[21][22][24]
Nucleophilic Aromatic Substitution (SNAr)

Halogenated pyridines are susceptible to nucleophilic substitution, especially when the halogen is positioned ortho or para to the ring nitrogen (i.e., positions 2, 4, or 6).[25][26] The electron-withdrawing nature of the nitrogen atom polarizes the ring, making these positions sufficiently electrophilic to be attacked by nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[26][27]

Causality and Regioselectivity: Attack at the C4 or C6 position of a pyrazolo[3,4-b]pyridine is favored because the negative charge of the intermediate can be delocalized onto the electronegative pyridine nitrogen atom, providing significant stabilization.[26] Halogens on the pyrazole ring are generally unreactive towards SNAr as they lack this activation. The reactivity of the leaving group for SNAr is typically F > Cl > Br > I, opposite to that of cross-coupling reactions.

SNAr_Mechanism cluster_workflow SNAr Mechanism on a 4-Halopyrazolopyridine start 4-Halopyrazolopyridine + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Nucleophilic Attack (Slow) product 4-Substituted Pyrazolopyridine + Halide (X⁻) intermediate->product Elimination of Leaving Group (Fast)

Caption: Generalized workflow for an SNAr reaction.

Experimental Protocol 4: SNAr with an Amine Nucleophile

  • Reaction Setup: In a sealed vial, dissolve the 4-chloro-pyrazolopyridine (1.0 mmol, 1.0 equiv.) and the desired amine (1.5-2.0 equiv.) in a polar aprotic solvent such as DMSO or NMP (3 mL).

  • Base (Optional but Recommended): Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equiv.) to act as a scavenger for the HCl generated.

  • Heating: Heat the reaction mixture to 120-150 °C for 6-24 hours. Microwave irradiation can often significantly reduce reaction times.

  • Work-up: Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent.

  • Purification: Wash the organic phase, dry, concentrate, and purify by chromatography or recrystallization.

Conclusion and Future Outlook

Halogenated pyrazolopyridines are exceptionally valuable building blocks in modern organic synthesis. Their reactivity is dominated by two powerful and complementary paradigms: palladium-catalyzed cross-coupling reactions, which are ideal for functionalizing less reactive positions with a wide variety of coupling partners, and nucleophilic aromatic substitution, which provides a direct route for installing heteroatom nucleophiles at the activated positions of the pyridine ring. Understanding the principles of regioselectivity and the specific requirements of each reaction class—from ligand and base selection in cross-coupling to solvent choice in SNAr—is critical for any scientist working in drug discovery and development. As new methods for late-stage C-H functionalization continue to emerge, the strategic interplay between halogenation-based chemistry and direct C-H activation will further expand the synthetic toolkit for accessing novel and potent pyrazolopyridine-based therapeutics.[28][29]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from available data on structurally related compounds and general principles of chemical hygiene for halogenated heterocyclic molecules. The causality behind each recommendation is explained to ensure a comprehensive understanding of the associated risks and their mitigation.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics.

PropertyValueSource
Chemical Name 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridineChemScene[1]
CAS Number 1092579-78-6ChemScene[1]
Molecular Formula C₆H₂BrClIN₃BLDpharm[2]
Molecular Weight 358.36 g/mol -
Appearance Solid (presumed)General knowledge of similar compounds
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°CLead Sciences[3]

The multi-halogenated structure of this pyrazolopyridine derivative suggests its utility as a versatile building block in medicinal chemistry, likely in the synthesis of kinase inhibitors or other targeted therapeutics[4]. However, the presence of bromine, chlorine, and iodine atoms on the aromatic heterocyclic core also dictates its potential for toxicity and reactivity, necessitating the stringent handling protocols outlined in this guide.

Hazard Identification and Toxicological Profile

While a comprehensive Safety Data Sheet (SDS) for 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is not publicly available, data from closely related analogs provide a strong indication of its primary hazards.

Primary Hazard:

  • Acute Oral Toxicity: Structurally similar compounds, such as 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine and 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, are classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: Harmful if swallowed . It is prudent to assume that 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine shares this toxicological profile.

Potential Hazards (Inferred from Structural Class):

  • Skin and Eye Irritation: Halogenated aromatic compounds can cause irritation upon contact with the skin and eyes.

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.

  • Chronic Effects: The long-term toxicological properties have not been determined. However, many halogenated organic compounds are noted for their persistence and potential for long-term health effects, including impacts on reproductive, neurological, and endocrine systems[5][6]. The potential for carcinogenicity of some halogenated heterocyclic compounds is also a consideration[7].

It is imperative to handle this compound with the assumption that it is toxic and potentially irritating to the skin, eyes, and respiratory tract.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Fume Hood: All handling of solid 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine should be conducted in a certified chemical fume hood to prevent inhalation of any dust particles.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is based on a thorough risk assessment of the procedures to be performed.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles[8].
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length clothingPrevents skin contact with the compound[8].
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be necessary for procedures that could generate significant dust.Minimizes the risk of inhaling toxic particles.

Safe Handling Workflow

The following diagram illustrates the logical flow of operations when working with 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve or React Compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate After experiment completion cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting [9]. Seek immediate medical attention and provide the medical professional with information about the compound.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[10].

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[10].

Fire-Fighting Measures

While the compound is a solid and not expected to be highly flammable, appropriate measures should be in place in case of a fire involving this chemical.

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. For small fires, sand can also be used.

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may scatter the material.

  • Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including hydrogen halides (HBr, HCl, HI) and oxides of nitrogen.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous fumes and decomposition products.

Accidental Release Measures

A calm and systematic approach is necessary to manage spills effectively and prevent further contamination.

Protocol for Small Spills:
  • Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated (within a fume hood if possible).

  • Wear Appropriate PPE: Don the personal protective equipment outlined in Section 3.2.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[11].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety officer.

For large spills, evacuate the area immediately and contact emergency services.

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and ensure the safety of personnel and the environment.

  • Storage: As recommended, store the compound in a tightly sealed container in a cool (2-8°C), dark, and dry place under an inert atmosphere[3].

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Environmental Hazards

The ecotoxicological effects of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine have not been extensively studied. However, halogenated heterocyclic compounds can be persistent in the environment and may be toxic to aquatic life[12]. Therefore, it is crucial to prevent the release of this compound into the environment.

Conclusion

5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a valuable research chemical with a toxicological profile that necessitates careful and informed handling. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely incorporate this compound into their synthetic workflows. Adherence to the principles of chemical hygiene and the specific guidelines outlined in this document is paramount for ensuring a safe laboratory environment.

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1H-Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a notable heterocyclic scaffold that has garnered significant attention within the fields of medicinal chemistry and drug discovery. Its structural resemblance to purine bases has made it a compelling framework for the design of a multitude of biologically active agents, particularly kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of 1H-pyrazolo[3,4-b]pyridines. We will explore the seminal moments of its initial synthesis, the evolution of synthetic methodologies, and the key chemical insights that have cemented its status as a privileged scaffold in modern drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important heterocyclic system.

Introduction: The 1H-Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyridine ring. This arrangement presents two possible tautomeric forms, the 1H- and 2H-isomers.[1][2][3] Theoretical calculations have demonstrated the greater stability of the 1H-tautomer, making it the more predominantly studied isomer.[2] The core structure offers multiple points for substitution (N1, C3, C4, C5, and C6), allowing for extensive chemical modification to fine-tune its physicochemical and pharmacological properties.[1][3] This structural versatility, coupled with its bioisosteric relationship to purines, has led to the description of over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives in scientific literature and patents.[1][2][3][4][5][6]

The significance of the 1H-pyrazolo[3,4-b]pyridine scaffold is underscored by its prevalence in a wide array of bioactive molecules. These compounds have demonstrated potential as anti-inflammatory, anti-cancer, and neurological disorder treatments.[7] A particularly prominent application lies in the development of kinase inhibitors, where the scaffold has been successfully employed to target enzymes such as cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and anaplastic lymphoma kinase (ALK).[8][9][10][11]

The Genesis: Discovery and Early Syntheses

The first documented synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908.[2][5] This initial discovery involved the treatment of diphenylhydrazone with iodine in a pyridine solution.[2][5] Just a few years later, in 1911, Bulow expanded upon this by synthesizing N-phenyl-3-methyl substituted derivatives.[2][5] Bulow's method utilized the reaction of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid, a foundational strategy that foreshadowed many subsequent synthetic approaches.[2][5] These early works, while foundational, have been built upon by a century of synthetic innovation, leading to a diverse and powerful arsenal of methods for constructing this privileged core.

Evolution of Synthetic Methodologies: A Chemist's Guide

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: annulation of a pyridine ring onto a pre-existing pyrazole, or conversely, the formation of a pyrazole ring on a substituted pyridine precursor.

Strategy A: Pyridine Ring Annulation on a Pyrazole Core

This is arguably the most common and versatile approach, leveraging the availability of substituted aminopyrazoles.

A classic method for quinoline synthesis, the Gould-Jacobs reaction can be adapted to create 1H-pyrazolo[3,4-b]pyridines. Instead of aniline, a 3-aminopyrazole is reacted with diethyl 2-(ethoxymethylene)malonate.[2][5] The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which can be subsequently converted to the 4-chloro derivative.[2][5]

Representative Protocol: Gould-Jacobs Synthesis of a 4-Chloro-1H-pyrazolo[3,4-b]pyridine Derivative

  • Step 1: Condensation. A mixture of a substituted 3-aminopyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) is heated at 120-130 °C for 2 hours. The ethanol formed during the reaction is removed by distillation.

  • Step 2: Cyclization. The resulting intermediate is added to a preheated solution of diphenyl ether at 240-250 °C and stirred for 30-60 minutes. After cooling, the precipitated solid is collected by filtration, washed with hexane, and dried to yield the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative.

  • Step 3: Chlorination. The 4-hydroxy derivative is refluxed in excess phosphorus oxychloride (POCl₃) for 2-4 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is filtered, washed with water, and dried to afford the 4-chloro-1H-pyrazolo[3,4-b]pyridine.

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination 3-Aminopyrazole 3-Aminopyrazole Intermediate_A Condensation Product 3-Aminopyrazole->Intermediate_A Heat, -EtOH Diethyl_ethoxymethylenemalonate Diethyl 2-(ethoxymethylene)malonate Diethyl_ethoxymethylenemalonate->Intermediate_A Intermediate_A_2 Condensation Product 4-Hydroxy_product 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine Intermediate_A_2->4-Hydroxy_product High Temp (e.g., Diphenyl ether) 4-Hydroxy_product_2 4-Hydroxy Product 4-Chloro_product 4-Chloro-1H-pyrazolo[3,4-b]pyridine 4-Hydroxy_product_2->4-Chloro_product POCl₃

Caption: Gould-Jacobs reaction workflow for 1H-pyrazolo[3,4-b]pyridine synthesis.

The Friedländer synthesis, a reaction between a 2-aminobenzaldehyde and a ketone, can be analogously applied using a 5-amino-4-formylpyrazole as the key intermediate.[12] This approach provides a direct route to substituted 1H-pyrazolo[3,4-b]pyridines.

Representative Protocol: Friedländer Annulation for 1H-pyrazolo[3,4-b]pyridine Synthesis

  • Step 1: Intermediate Preparation. A suitable 5-aminopyrazole is subjected to a Vilsmeier-Haack reaction (using POCl₃ and DMF) to introduce a formyl group at the 4-position, yielding the 5-amino-4-formylpyrazole intermediate.

  • Step 2: Condensation and Cyclization. The 5-amino-4-formylpyrazole (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or acetic acid) with a ketone containing an α-methylene group (1.1 eq). A catalytic amount of a base (e.g., piperidine, NaOH) or acid (e.g., p-toluenesulfonic acid) is added.[13] The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • Step 3: Workup. The reaction mixture is cooled, and the product is isolated by filtration or extraction after solvent removal. Purification is typically achieved by recrystallization or column chromatography.

Friedlander_Annulation cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Condensation & Cyclization 5-Aminopyrazole 5-Aminopyrazole Formyl_Intermediate 5-Amino-4-formylpyrazole 5-Aminopyrazole->Formyl_Intermediate Vilsmeier-Haack Formyl_Intermediate_2 5-Amino-4-formylpyrazole Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Formyl_Intermediate_2->Pyrazolopyridine Base or Acid Catalyst, Heat Ketone Ketone Ketone->Pyrazolopyridine

Caption: Friedländer annulation workflow for 1H-pyrazolo[3,4-b]pyridine synthesis.

Strategy B: Pyrazole Ring Formation on a Pyridine Core

This strategy often involves the cyclization of a hydrazine derivative with a suitably functionalized pyridine.

A common and efficient method involves the reaction of a 2-chloro-3-cyanopyridine with a hydrazine. The initial nucleophilic aromatic substitution of the chloride by the hydrazine is followed by an intramolecular cyclization (Thorpe-Ziegler type reaction) to form the pyrazole ring.[14][15][16]

Representative Protocol: Synthesis from a 2-Chloro-3-cyanopyridine

  • Step 1: Reaction with Hydrazine. A solution of a substituted 2-chloro-3-cyanopyridine (1.0 eq) and a hydrazine (e.g., hydrazine hydrate or a substituted hydrazine, 1.2 eq) in a high-boiling point solvent (e.g., n-butanol, ethoxyethanol) is heated to reflux for 4-12 hours.

  • Step 2: Isolation. Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the 3-amino-1H-pyrazolo[3,4-b]pyridine.

Pyrazole_Formation Start 2-Chloro-3-cyanopyridine Intermediate Hydrazinylpyridine Intermediate Start->Intermediate Nucleophilic Substitution Hydrazine Hydrazine Hydrazine->Intermediate Product 3-Amino-1H-pyrazolo[3,4-b]pyridine Intermediate->Product Intramolecular Cyclization (Thorpe-Ziegler type)

Caption: Pyrazole ring formation from a 2-chloro-3-cyanopyridine precursor.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold in Drug Discovery: A Story of Kinase Inhibition

The structural similarity of 1H-pyrazolo[3,4-b]pyridines to purines, the core of ATP, makes them ideal candidates for competitive kinase inhibitors. The N(1)-H of the pyrazole ring often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site.[8][11]

Table 1: Examples of 1H-Pyrazolo[3,4-b]pyridine-based Kinase Inhibitors

Target KinaseExample CompoundKey Structural FeaturesBiological Activity
FGFR1/2/3 Compound 7n [8][11]2,6-dichloro-phenyl moietyPotent and selective FGFR inhibitor with in vivo antitumor activity.[8][11]
CDK1/CDK2 BMS-265246 [9]2,6-difluorophenyl substitutionPotent and selective inhibitor of CDK1/2.[9]
ALK (L1196M mutant) Derivative of 10a [10]Phenylsulfonyl and benzamide moietiesOvercomes crizotinib resistance caused by the ALK-L1196M mutation.[10]
TBK1 Compound 15y [17]Complex substituted side chainsPotent inhibitor of TANK-binding kinase 1 with an IC₅₀ of 0.2 nM.[17]

The design of these inhibitors often involves a "scaffold hopping" strategy, where known kinase inhibitor pharmacophores are integrated with the 1H-pyrazolo[3,4-b]pyridine core to generate novel and potent compounds.[8][11] The extensive structure-activity relationship (SAR) studies conducted on this scaffold have provided a deep understanding of the substitutions required for potent and selective inhibition of various kinases.

Conclusion and Future Perspectives

From its initial serendipitous discovery to its current status as a privileged scaffold in medicinal chemistry, the journey of the 1H-pyrazolo[3,4-b]pyridine core is a testament to the power of synthetic chemistry in driving drug discovery. The development of diverse and robust synthetic methodologies has enabled the exploration of a vast chemical space around this core, leading to the identification of numerous potent and selective biological modulators. As our understanding of disease biology continues to evolve, the versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold ensures its continued relevance in the design of next-generation therapeutics. Future efforts will likely focus on the development of more sustainable and efficient synthetic routes, as well as the application of this core to novel biological targets beyond kinases.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. OUCI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC - NIH. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. NIH. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]

  • Discovery of 1H-pyrazolo[3,4-b]pyridines as potent dual orexin receptor antagonists (DORAs). PubMed. [Link]

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. NIH. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • The synthesis of 1H-pyrazolo[3,4-b]pyridine. RSC Publishing. [Link]

  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. [Link]

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. [Link]

  • Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • ChemInform Abstract: Synthesis of Pyrazolopyridine 3-Carboxylates by Friedlaender Condensation. Request PDF. ResearchGate. [Link]

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  • Friedländer synthesis. Wikipedia. [Link]

  • Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. ResearchGate. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions | Request PDF. ResearchGate. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed. [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. [Link]

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  • (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. [Link]

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Methodological & Application

The Strategic Synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tri-Halogenated Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of biologically active compounds.[1][2][3] These fused heterocyclic systems are integral to the development of therapeutics targeting a wide array of diseases, including cancer, viral infections, and neurological disorders. The strategic introduction of multiple halogen atoms onto this core structure dramatically enhances its utility as a versatile intermediate in drug discovery. Each halogen atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the systematic exploration of the chemical space around the scaffold. This guide provides a comprehensive, step-by-step protocol for the synthesis of the highly functionalized building block, 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, starting from a readily available 5-aminopyrazole precursor. The presented synthetic route is designed to be logical, efficient, and reproducible, with a focus on the rationale behind each experimental choice.

Synthetic Strategy: A Multi-Step Approach to Controlled Halogenation

The synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine from a 5-aminopyrazole is a multi-step process that requires careful control of regioselectivity. A plausible and efficient synthetic pathway involves the initial construction of the pyrazolo[3,4-b]pyridine core, followed by a stepwise introduction of the halogen atoms. The proposed sequence is as follows:

  • Formation of the Pyrazolo[3,4-b]pyridine Core via the Gould-Jacobs reaction to yield a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine intermediate.

  • Chlorination at the 4-position by converting the hydroxyl group to a chloro group.

  • Regioselective Bromination at the 5-position of the bicyclic system.

  • Regioselective Iodination at the 3-position to afford the final tri-halogenated product.

This strategic sequence is designed to manage the directing effects of the substituents at each stage, ensuring the desired regiochemical outcome.

Synthetic_Workflow cluster_0 Synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine A 5-Aminopyrazole B 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine A->B Gould-Jacobs Reaction C 4-Chloro-1H-pyrazolo[3,4-b]pyridine B->C Chlorination (POCl3) D 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine C->D Bromination (NBS) E 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine D->E Iodination (I2, KOH)

Figure 1: Synthetic workflow for the preparation of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Experimental Protocols

Part 1: Synthesis of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines and their heterocyclic analogues.[1][4] In this initial step, a 5-aminopyrazole is reacted with diethyl ethoxymethylenemalonate (DEEMM) to construct the pyridine ring of the pyrazolo[3,4-b]pyridine system.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 equivalent of the starting 5-aminopyrazole and 1.1 equivalents of diethyl ethoxymethylenemalonate.

  • The reaction can be performed neat or in a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 140-150 °C for 1-2 hours. During this time, the intermediate enamine is formed.

  • Increase the temperature to 240-250 °C and maintain for 20-30 minutes to effect thermal cyclization.

  • Cool the reaction mixture to room temperature. The product will often precipitate from the solvent.

  • Dilute the mixture with petroleum ether or hexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash with the diluting solvent, and dry to yield the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.

Reagent/SolventMolar Ratio/VolumePurpose
5-Aminopyrazole1.0 eqStarting material
Diethyl ethoxymethylenemalonate1.1 eqPyridine ring precursor
Diphenyl ether (optional)-High-boiling solvent
Part 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine

The conversion of the 4-hydroxy group to a chloro group is a crucial step to enable further functionalization and is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[5]

Protocol:

  • In a fume hood, carefully add the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃, e.g., 10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-1H-pyrazolo[3,4-b]pyridine.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Reagent/SolventMolar Ratio/VolumePurpose
4-Hydroxy-1H-pyrazolo[3,4-b]pyridine1.0 eqStarting material
Phosphorus oxychloride (POCl₃)Excess (10-20 eq)Chlorinating agent and solvent
N,N-Dimethylaniline (optional)CatalyticBase catalyst
Part 3: Synthesis of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

Regioselective bromination of the pyrazolo[3,4-b]pyridine core at the 5-position is achieved using an electrophilic brominating agent. The electron-donating nature of the pyrazole ring directs the bromination to the pyridine ring.

Protocol:

  • Dissolve the 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 equivalent) in a suitable solvent such as acetic acid, chloroform, or carbon tetrachloride in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for several hours until the starting material is consumed (monitor by TLC).

  • Upon completion, cool the reaction mixture and, if necessary, quench any unreacted NBS with a saturated aqueous solution of sodium thiosulfate.

  • If acetic acid is used as the solvent, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine.

Reagent/SolventMolar Ratio/VolumePurpose
4-Chloro-1H-pyrazolo[3,4-b]pyridine1.0 eqStarting material
N-Bromosuccinimide (NBS)1.0-1.2 eqBrominating agent
Acetic Acid or Chloroform-Solvent
Part 4: Synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

The final step is the regioselective iodination at the 3-position of the pyrazole ring. This is achieved under basic conditions, which facilitates the deprotonation of the pyrazole N-H and subsequent electrophilic attack by iodine. A direct and effective method for the iodination of a related 5-bromo-1H-pyrazolo[3,4-b]pyridine has been reported and is adapted here.[6]

Protocol:

  • To a stirred solution of 5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 equivalent) in dimethylformamide (DMF), add crushed potassium hydroxide (KOH) pellets (approximately 4.0 equivalents) in one portion.

  • Stir the mixture vigorously for about 10-15 minutes at room temperature.

  • Add elemental iodine (I₂) (approximately 0.9 equivalents) to the reaction mixture.

  • Continue to stir vigorously at room temperature for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the final product, 5-bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.[6]

Reagent/SolventMolar Ratio/VolumePurpose
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine1.0 eqStarting material
Potassium Hydroxide (KOH)~4.0 eqBase
Iodine (I₂)~0.9 eqIodinating agent
Dimethylformamide (DMF)-Solvent

Causality and Experimental Choices

  • Choice of Synthetic Route: A stepwise halogenation approach is superior to attempting a one-pot tri-halogenation, as it allows for precise control over the position of each halogen. The reactivity of the different positions on the pyrazolo[3,4-b]pyridine core varies, and a sequential strategy leverages these differences.

  • Gould-Jacobs Reaction: This classical reaction is a reliable method for constructing the pyridine ring, and the resulting 4-hydroxy intermediate is a key precursor for introducing the chloro group at this position.

  • Chlorination with POCl₃: Phosphorus oxychloride is a potent and widely used reagent for the conversion of heteroaromatic hydroxyl groups to chlorides. Its use as both a reagent and a solvent drives the reaction to completion.

  • Regioselectivity of Bromination: The 5-position of the pyridine ring is electronically activated for electrophilic substitution by the fused pyrazole ring system.

  • Regioselectivity of Iodination: The 3-position of the pyrazole ring is susceptible to iodination under basic conditions. The use of a strong base like KOH deprotonates the pyrazole nitrogen, increasing the electron density of the ring and facilitating electrophilic attack by iodine at the C3 position.

Conclusion

The synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine from 5-aminopyrazoles is a valuable process for medicinal chemistry and drug development. The detailed protocols and rationale provided in this guide offer a clear and reproducible pathway to this highly versatile, tri-halogenated intermediate. The strategic and controlled introduction of three distinct halogen atoms opens up a myriad of possibilities for further derivatization, enabling the rapid generation of compound libraries for biological screening.

References

  • PrepChem.com. Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]

  • Cerezo-Galan, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6296. Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • Miao, X. Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6433. Available from: [Link]

  • Hill, M. D., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 221-277. Available from: [Link]

  • Zareef, M., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. RSC Advances, 13(24), 16429-16439. Available from: [Link]

Sources

Mastering Regioselectivity: A Guide to Suzuki Coupling Reactions with 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine and indole frameworks allows it to function as a versatile pharmacophore, interacting with a wide array of biological targets. Consequently, derivatives of this scaffold have shown significant therapeutic potential as kinase inhibitors, antineoplastic agents, and treatments for neurological disorders.[1][2][3] The strategic functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties.

5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a highly valuable, albeit complex, building block for the synthesis of novel pharmaceutical candidates. The presence of three distinct halogen atoms at the C3, C4, and C5 positions offers a unique opportunity for sequential and site-selective derivatization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing regioselective Suzuki coupling reactions with this polyhalogenated substrate. We will delve into the underlying principles of selectivity, provide detailed experimental protocols, and offer troubleshooting guidance based on established best practices in cross-coupling chemistry.

The Hierarchy of Reactivity: Understanding Regioselectivity

The ability to selectively functionalize one halogen position over the others is governed by the relative bond strengths of the carbon-halogen bonds and the kinetics of the oxidative addition step in the catalytic cycle of the Suzuki-Miyaura reaction.[6][7] For polyhalogenated aromatic and heteroaromatic systems, the generally accepted order of reactivity for palladium-catalyzed cross-coupling is:

C-I > C-Br > C-Cl [8]

This predictable hierarchy is a direct consequence of the decreasing bond dissociation energies down the halogen group. The weaker C-I bond undergoes oxidative addition with the palladium(0) catalyst much more readily than the stronger C-Br and C-Cl bonds. This significant difference in reactivity allows for the selective coupling at the C3-iodo position under mild conditions, leaving the bromo and chloro substituents intact for subsequent transformations.

Similarly, by carefully selecting the catalyst, ligands, and reaction conditions, one can achieve selective coupling at the C5-bromo position after the C3-iodo site has been functionalized. The C4-chloro position is the most challenging to activate and typically requires more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands.[7]

G cluster_0 Reactivity Hierarchy C3_I C3-Iodo (Most Reactive) C5_Br C5-Bromo (Intermediate Reactivity) C3_I->C5_Br Milder Conditions C4_Cl C4-Chloro (Least Reactive) C5_Br->C4_Cl Forcing Conditions

Caption: Oxidative addition reactivity of C-X bonds.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as a starting point for the regioselective Suzuki coupling of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. Optimization of these conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Selective Suzuki Coupling at the C3-Iodo Position

This protocol is designed to selectively couple an aryl or heteroaryl boronic acid at the most reactive C3-iodo position under mild conditions.

Materials:

  • 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

  • Aryl/Heteroaryl boronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, the aryl/heteroaryl boronic acid, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add Pd(dppf)Cl₂ to the vessel under the inert atmosphere.

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C3-arylated product.

Rationale for Conditions: The use of Pd(dppf)Cl₂ as a catalyst is a robust choice for Suzuki couplings.[9] The relatively mild temperature of 80-90 °C is sufficient to activate the C-I bond without significantly promoting the coupling at the C-Br or C-Cl positions.

Protocol 2: Sequential Suzuki Coupling at the C5-Bromo Position

This protocol assumes the C3 position has already been functionalized and aims to selectively couple a different boronic acid at the C5-bromo position.

Materials:

  • 3-Aryl-5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine (from Protocol 1)

  • Aryl/Heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Toluene/Ethanol mixture (3:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the C3-arylated starting material, the new boronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Add the toluene/ethanol solvent mixture.

  • Seal the vessel and heat the reaction to 100-110 °C.

  • Monitor the reaction, which may require 6-12 hours for completion.

  • Follow the workup and purification steps as described in Protocol 1 to isolate the C3, C5-diarylated product.

Rationale for Conditions: The use of a different palladium catalyst, Pd(PPh₃)₄, and a higher temperature is necessary to facilitate the oxidative addition to the more stable C-Br bond.[10]

Protocol 3: Suzuki Coupling at the C4-Chloro Position

This final coupling is the most challenging and requires more specialized conditions to activate the inert C-Cl bond. This protocol is intended for the fully functionalized C3 and C5 positions.

Materials:

  • 3,5-Diaryl-4-chloro-1H-pyrazolo[3,4-b]pyridine

  • Aryl/Heteroaryl boronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.08 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.16 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • tert-Butanol (t-BuOH)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and XPhos to a dry reaction vessel.

  • Add the 3,5-diaryl-4-chloro-1H-pyrazolo[3,4-b]pyridine, the boronic acid, and potassium phosphate.

  • Add anhydrous t-BuOH.

  • Seal the vessel and heat the reaction to 110-120 °C.

  • The reaction may require an extended period (12-24 hours) and should be monitored carefully.

  • Upon completion, follow the standard aqueous workup and purification procedures.

Rationale for Conditions: The coupling of aryl chlorides often necessitates the use of bulky, electron-rich phosphine ligands like XPhos, which promote the oxidative addition to the strong C-Cl bond.[11] A strong base like K₃PO₄ is also often beneficial in these transformations.

Summary of Reaction Conditions

PositionCatalystLigandBaseSolventTemperature (°C)
C3-Iodo Pd(dppf)Cl₂dppfNa₂CO₃Dioxane/Water80-90
C5-Bromo Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol100-110
C4-Chloro Pd(OAc)₂XPhosK₃PO₄t-BuOH110-120

Troubleshooting Common Issues

  • Low Yield:

    • Ensure all reagents are dry and the reaction is performed under a strict inert atmosphere.

    • Increase the catalyst loading slightly (e.g., from 5 mol% to 8 mol%).

    • For C-Cl coupling, ensure the ligand-to-palladium ratio is appropriate (typically 2:1).

  • Side Reactions (e.g., Dehalogenation):

    • This can occur, especially with the more reactive C-I bond. Lowering the reaction temperature or using a milder base may help.

    • Ensure the boronic acid is of high purity, as impurities can lead to side reactions.

  • Incomplete Conversion:

    • Increase the reaction time or temperature incrementally.

    • For the C-Br and C-Cl couplings, a more active catalyst system may be required.

Conclusion

The regioselective Suzuki-Miyaura coupling of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a powerful strategy for the synthesis of diverse and complex molecules for drug discovery and development. By understanding the inherent reactivity hierarchy of the carbon-halogen bonds and carefully selecting the appropriate reaction conditions, researchers can achieve selective functionalization at each position, unlocking the full potential of this valuable heterocyclic scaffold. The protocols and guidelines presented here provide a solid foundation for the successful implementation of these transformations in the laboratory.

References

  • Chem-Impex. 5-Bromo-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(4), 177-186. Available from: [Link]

  • ResearchGate. Scheme 7. Reactivity of halogenated product 16 via Suzuki coupling reaction. Available from: [Link]

  • Elsevier. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 23(4-5), 513-522. Available from: [Link]

  • Hearn, B. R., et al. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis, 6(11), 7744-7759. Available from: [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1859-1886. Available from: [Link]

  • de Vries, J. G. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals (pp. 1-26). Available from: [Link]

  • ResearchGate. (2020). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Available from: [Link]

  • ResearchGate. (2015). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Available from: [Link]

  • MDPI. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • National Institutes of Health. (2008). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Available from: [Link]

  • National Institutes of Health. (2013). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Pro Progressio Alapítvány. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Available from: [Link]

  • National Institutes of Health. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available from: [Link]

Sources

Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazolopyridines and C-N Couplings

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery.[1][2][3] Its structural resemblance to the purine core allows it to interact with a wide array of biological targets, leading to compounds with potent anticancer, anti-inflammatory, and neuroprotective activities.[1][4][5] The functionalization of this core is paramount for modulating pharmacological properties, and the introduction of amino groups is a key strategy for enhancing potency, selectivity, and pharmacokinetic profiles.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds.[6][7] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods, which often require harsh conditions and have limited substrate scope.[6][8] For complex, polyhalogenated heterocycles like 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, the Buchwald-Hartwig reaction provides a pathway for precise, regioselective amination, a critical challenge in the synthesis of advanced pharmaceutical intermediates.

This guide provides a comprehensive overview and a detailed protocol for the selective amination of this tri-halogenated pyrazolopyridine. We will delve into the mechanistic rationale for achieving high regioselectivity, offer practical guidance on optimizing reaction conditions, and present a validated experimental workflow.

Mechanistic Rationale: Achieving Regioselectivity

The key to successfully functionalizing 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine lies in exploiting the differential reactivity of the three halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex.[9][10] The reactivity order for this step is governed by the carbon-halogen bond dissociation energy, which follows the trend: C-I < C-Br < C-Cl.[11]

Therefore, by carefully controlling the reaction conditions, we can achieve highly selective oxidative addition at the most labile C-I bond at the C3-position, leaving the C-Br and C-Cl bonds intact for subsequent transformations.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through three primary steps:[6][9][10]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the aryl-halide bond (preferentially Ar-I), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine displaces a ligand on the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Coord + R₂NH Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Coord->Amido_Complex + Base - [H-Base]⁺X⁻ Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR₂) Product Ar-NR₂ (Product) Amido_Complex->Product ArX Ar-X (3-Iodo Substrate) ArX->OA_Complex Amine R₂NH Amine->Amine_Coord caption Fig. 1: General Catalytic Cycle Experimental_Workflow start Start setup 1. Inert Atmosphere Setup (Oven-dried flask, purge with N₂/Ar) start->setup reagents 2. Add Solids (Substrate, Pd₂(dba)₃, Xantphos, NaOtBu) setup->reagents purge 3. Evacuate & Backfill (3 cycles with N₂/Ar) reagents->purge liquids 4. Add Liquids (Anhydrous Solvent, Morpholine via syringe) purge->liquids reaction 5. Reaction (Heat to 80-100 °C, stir for 2-16 h) liquids->reaction workup 6. Work-up (Cool, Quench with water, Extract with EtOAc) reaction->workup purify 7. Purification (Dry organic layer, concentrate, column chromatography) workup->purify end End (Characterize pure product) purify->end caption Fig. 2: Experimental Workflow

Sources

Protocol for Sonogashira coupling using 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Selective Sonogashira Coupling at the C-3 Iodo Position of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Chemoselectivity in Sonogashira Couplings

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (aryl/vinyl halides) and sp-hybridized carbons (terminal alkynes).[1][2][3] Its utility is particularly pronounced in pharmaceutical and materials science, where the resulting arylalkyne and conjugated enyne scaffolds are prevalent.[1][4] The reaction's power lies in its operational simplicity and tolerance for a wide array of functional groups, often proceeding under mild conditions.[1][5]

This application note addresses a specific challenge in the synthesis of complex heterocyclic molecules: achieving regioselective functionalization on a polyhalogenated scaffold. The substrate, 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, possesses three distinct halogen atoms, each offering a potential site for cross-coupling. Exploiting the inherent differences in reactivity among carbon-halogen bonds is paramount for predictable and efficient synthesis. The protocol detailed herein focuses on the selective Sonogashira coupling at the C-3 iodo position, leveraging the well-established reactivity trend of C-I > C-Br > C-Cl in the key oxidative addition step of the catalytic cycle.[6] This guide provides a comprehensive mechanistic overview, a robust experimental protocol, and practical troubleshooting advice for researchers aiming to synthesize novel pyrazolopyridine derivatives.

The Sonogashira Reaction Mechanism: A Synergistic Catalytic System

The Sonogashira coupling is traditionally catalyzed by a synergistic combination of a palladium complex and a copper(I) salt.[1][7][8] The reaction proceeds via two interconnected catalytic cycles, as illustrated below. While the mechanism is not fully elucidated in all its nuances, the consensus model provides a strong predictive framework for understanding reaction outcomes.[2][3]

The Palladium Cycle:

  • Pre-catalyst Activation: If a Pd(II) pre-catalyst like PdCl₂(PPh₃)₂ is used, it is first reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halide bond (Ar-X) of the pyrazolopyridine, forming a square planar Pd(II) intermediate.[9] This is the rate-determining step and the basis for the reaction's chemoselectivity.

  • Transmetalation: The organopalladium(II) complex receives the acetylide group from the activated copper acetylide species generated in the copper cycle.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the C(sp²)-C(sp) bond of the final product and regenerating the active Pd(0) catalyst.[10]

The Copper Cycle:

  • Acetylide Formation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated. This acetylide anion then coordinates with the copper(I) salt (e.g., CuI) to form a copper acetylide intermediate.[10]

  • Transmetalation: This copper acetylide acts as the crucial nucleophile, transferring the alkyne moiety to the palladium center.[11]

While effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne starting material (Glaser coupling), especially in the presence of oxygen.[2][12] For this reason, copper-free Sonogashira protocols have also been developed, though they often require different ligands or conditions to achieve high efficiency.[5]

Sonogashira_Mechanism Fig 1. Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxadd Ar-Pd(II)-X(L₂) pd0->pd_oxadd Oxidative Addition Ar-X pd_trans Ar-Pd(II)-C≡CR(L₂) pd_oxadd->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination Ar-C≡CR cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Base (e.g., Et₃N) H-C≡CR cu_acetylide->pd_oxadd Transfers Acetylide cu_acetylide->cu_halide Troubleshooting_Flowchart Fig 2. Troubleshooting Workflow start Problem: Low or No Product Yield cause1 Is the Catalyst Inactive? start->cause1 cause2 Is Glaser Homocoupling Occurring? start->cause2 cause3 Are Reagents Impure or Degraded? start->cause3 cause4 Is the Reaction Simply Sluggish? start->cause4 sol1 Solution: • Use a fresh batch of catalyst. • Ensure Pd(0) source is stored  under inert atmosphere. • Avoid overheating, which can cause  'palladium black' formation. cause1->sol1 sol2 Solution: • Thoroughly degas all solvents and reagents. • Maintain a positive inert gas pressure. • Consider a 'copper-free' protocol  if homocoupling persists. cause2->sol2 sol3 Solution: • Use freshly distilled amine base and  anhydrous solvents. • Check purity of alkyne and aryl halide. • Use a fresh bottle of CuI. cause3->sol3 sol4 Solution: • Increase catalyst loading slightly (e.g., to 5 mol% Pd). • For very hindered alkynes, gentle heating  (e.g., 40-50 °C) may be required,  but monitor for loss of selectivity. • Try a different ligand or solvent (e.g., DMF). cause4->sol4

Sources

Application Notes and Protocols: Leveraging 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine as a Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Pyrazolo[3,4-b]pyridine Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors remains a cornerstone of modern drug discovery. The 1H-pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold" in this endeavor. Its intrinsic ability to mimic the adenine ring of ATP allows it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, providing a strong anchor for inhibitor binding.[1][2]

This application note focuses on a particularly promising derivative: 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine . The strategic placement of three distinct halogen atoms at the C3, C4, and C5 positions offers a unique platform for medicinal chemists. Each halogen provides a synthetic handle for introducing diverse chemical moieties through various cross-coupling reactions, enabling a systematic exploration of the chemical space around the core scaffold. This multi-directional approach is critical for optimizing inhibitor potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthetic routes to functionalize this scaffold, detailed protocols for evaluating the resulting compounds as kinase inhibitors, and an analysis of the structure-activity relationships (SAR) that govern their activity against key oncogenic kinases.

Chemical Synthesis and Derivatization

The 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold serves as a versatile starting point for generating libraries of potential kinase inhibitors. The differential reactivity of the C-I, C-Br, and C-Cl bonds allows for sequential and site-selective functionalization.

Protocol 1: Synthesis of the Core Scaffold

The synthesis of the core scaffold typically begins with commercially available precursors. A common route involves the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine.[3][4] Subsequent chlorination at the 4-position can be achieved through various methods.

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Step-by-Step Procedure:

  • Iodination: In a round-bottom flask, dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in DMF.

  • Add N-Iodosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

  • Chlorination: Dissolve the 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in DCM.

  • Add N-Chlorosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the final 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold.

Protocol 2: Site-Selective Functionalization

The differential reactivity of the halogens (I > Br > Cl) to palladium-catalyzed cross-coupling reactions allows for a stepwise diversification of the scaffold. Suzuki, Sonogashira, and Buchwald-Hartwig couplings are commonly employed to introduce aryl, heteroaryl, alkynyl, and amino moieties.

General Conditions for Suzuki Coupling at the 3-iodo Position:

  • To a solution of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water), add the desired boronic acid or boronate ester (1.2 equivalents).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents) and a base (e.g., Na₂CO₃, 2 equivalents).

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

Further functionalization at the 5-bromo and 4-chloro positions can be achieved under more forcing reaction conditions or by using different catalyst/ligand systems.

Biochemical Evaluation of Kinase Inhibition

Once a library of derivatives has been synthesized, their ability to inhibit specific kinases must be quantified. The ADP-Glo™ Kinase Assay is a robust and high-throughput method for determining kinase activity by measuring the amount of ADP produced in a kinase reaction.[2][5]

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Kinase of interest (e.g., TBK1, TRK, FGFR, PIM-1)

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A 10-point, 3-fold dilution series is recommended to generate a robust dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 4x inhibitor solution (or DMSO for controls).

    • Add 2.5 µL of 4x kinase solution.

    • Initiate the reaction by adding 5 µL of 2x substrate/ATP solution. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Target Kinases

The 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop inhibitors against a range of therapeutically relevant kinases.

Target Kinase Families and Representative Data
Target KinaseRationale for InhibitionExample Inhibitor IC₅₀ (nM)Reference
TBK1 TANK-binding kinase 1 (TBK1) is a key regulator of innate immunity and is implicated in inflammatory diseases and some cancers.[6]0.2[6]
TRK Tropomyosin receptor kinases (TRKs) are drivers of various cancers when subject to fusion events.[7]26-57[7]
FGFR Fibroblast growth factor receptors (FGFRs) are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[8]<10[8]
PIM-1 Pim-1 kinase is a proto-oncogene that promotes cell survival and proliferation in hematopoietic malignancies and solid tumors.[9]26-43[9]
Key SAR Insights:
  • Position 3 (Iodo): This position is often used to introduce larger, hydrophobic groups that can access deeper pockets within the ATP-binding site, contributing significantly to potency and selectivity.

  • Position 4 (Chloro): Modifications at this position can influence the electronics of the pyridine ring and provide vectors for further substitution to enhance solubility and cell permeability.

  • Position 5 (Bromo): This position is often explored for substitutions that can interact with the solvent-exposed region of the kinase, allowing for the fine-tuning of pharmacokinetic properties.

  • N1-H of the Pyrazole: The N1-H of the pyrazole ring is crucial for forming a key hydrogen bond with the kinase hinge region, and its methylation typically leads to a significant loss of activity.[8]

Signaling Pathways and Experimental Workflows

Understanding the signaling context of the targeted kinase is essential for interpreting the biological effects of an inhibitor.

Signaling Pathway Diagrams

TBK1_Signaling_Pathway PRR Pattern Recognition Receptors (e.g., TLRs, cGAS/STING) Adaptors Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Activation IFN Type I Interferons (IFN-α/β) IRF3->IFN Transcription

Caption: TBK1 Signaling Pathway

TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binding & Dimerization PI3K_AKT PI3K/AKT Pathway TRK_Receptor->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway TRK_Receptor->RAS_MAPK Activation PLCg PLCγ Pathway TRK_Receptor->PLCg Activation Survival Cell Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: TRK Signaling Pathway

FGFR_Signaling_Pathway FGF Fibroblast Growth Factor FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K_AKT PI3K/AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FRS2->RAS_MAPK Proliferation Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis RAS_MAPK->Angiogenesis

Caption: FGFR Signaling Pathway

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., ILs) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM1 JAK_STAT->PIM1 Transcription BAD BAD PIM1->BAD Inhibition c_Myc c-Myc PIM1->c_Myc Stabilization Cell_Survival Cell Survival BAD->Cell_Survival Proliferation Proliferation c_Myc->Proliferation Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation Scaffold 5-Bromo-4-chloro-3-iodo- 1H-pyrazolo[3,4-b]pyridine Derivatization Site-Selective Cross-Coupling Scaffold->Derivatization Library Inhibitor Library Derivatization->Library Biochemical_Assay Biochemical Assay (ADP-Glo™) Library->Biochemical_Assay Cell_Based_Assay Cell-Based Assay Biochemical_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis Biochemical_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis SAR_Analysis->Library Optimization

Caption: Kinase Inhibitor Discovery Workflow

Conclusion

The 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its tri-halogenated structure provides a rich platform for synthetic diversification, enabling the systematic optimization of potency, selectivity, and drug-like properties. The protocols and insights provided in this application note offer a robust framework for researchers to effectively utilize this scaffold in their kinase inhibitor discovery programs. By combining strategic chemical synthesis with rigorous biochemical and cell-based evaluation, the potential of this versatile scaffold can be fully realized in the pursuit of new targeted therapies.

References

Sources

Application Note: A Strategic Approach to the Synthesis of Novel Antibacterial Sulfonamide Derivatives Utilizing 5-Bromo-1H-pyrazolo[3,4-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel antibacterial agents.

Abstract: This document provides a comprehensive guide to the synthesis, characterization, and preliminary antibacterial evaluation of novel sulfonamide derivatives based on the privileged 1H-pyrazolo[3,4-b]pyridine scaffold. We detail a robust and flexible synthetic strategy commencing from the versatile 5-Bromo-1H-pyrazolo[3,4-b]pyridine intermediate. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles, step-by-step methodologies, and expected analytical outcomes. This guide is intended to empower researchers in medicinal chemistry and drug discovery to efficiently generate libraries of these promising compounds for antibacterial screening.

Introduction: The Rationale for Fusing Two Potent Pharmacophores

The persistent rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with unique mechanisms of action or improved efficacy. Sulfonamides, or "sulfa drugs," represent one of the earliest classes of synthetic antibiotics and continue to be clinically relevant.[1][2] Their primary mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] By disrupting the production of folate, a vital precursor for DNA and RNA synthesis, sulfonamides effectively halt bacterial proliferation, an action classified as bacteriostatic.[4][5]

Concurrently, the 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. This fused heterocyclic system is a bioisostere of indole and is present in a multitude of compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8][9] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow for potent interactions with various biological targets.[8]

This application note details a synthetic strategy to conjugate the established antibacterial properties of the sulfonamide functional group with the versatile and biologically active pyrazolo[3,4-b]pyridine scaffold. By utilizing 5-Bromo-1H-pyrazolo[3,4-b]pyridine as a key intermediate, we leverage the bromine atom as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).

Overall Synthetic Strategy

The synthetic approach is designed in a modular fashion, allowing for the generation of a diverse library of final compounds. The strategy involves three main stages:

  • Synthesis of the Key Intermediate: Preparation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

  • Functionalization via C-N Bond Formation: Introduction of a primary aromatic amine at the C5 position via a Buchwald-Hartwig amination reaction. This step transforms the bromo-intermediate into a versatile amino-precursor.

  • Sulfonamide Moiety Installation: Reaction of the amino-precursor with various substituted arylsulfonyl chlorides to yield the target sulfonamide derivatives.

This workflow is illustrated in the diagram below.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Precursor Synthesis cluster_2 Stage 3: Final Product Synthesis Start 5-Bromo-2-fluoro-3-formylpyridine + Hydrazine Hydrate Intermediate 5-Bromo-1H-pyrazolo[3,4-b]pyridine Start->Intermediate Ring Cyclization Precursor 5-(Arylamino)-1H-pyrazolo[3,4-b]pyridine Intermediate->Precursor Buchwald-Hartwig Amination Final Target Sulfonamide Derivatives Precursor->Final Sulfonylation (ArSO2Cl, Base)

Figure 1: Overall workflow for the synthesis of target sulfonamide derivatives.

Experimental Protocols

This protocol describes the foundational step of the synthesis: the creation of the pyrazolopyridine ring system through a condensation reaction.

Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

  • Rationale: This reaction involves the cyclization of 5-bromo-2-fluoro-3-formylpyridine with hydrazine. The hydrazine acts as a dinucleophile, first attacking the aldehyde to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution of the fluorine atom by the second nitrogen, leading to ring closure and the formation of the stable pyrazole ring. Ethanol is an effective solvent that facilitates the dissolution of reactants and allows the reaction to proceed at reflux temperature.

  • Materials:

    • 5-bromo-2-fluoro-3-formylpyridine (1.0 eq)

    • Anhydrous Hydrazine (NH₂NH₂) (5.0-6.0 eq)

    • Ethanol (EtOH)

    • Water (H₂O), Diethyl Ether (Et₂O)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-fluoro-3-formylpyridine (e.g., 20 g, 0.1 mol) in ethanol.[10]

    • Add anhydrous hydrazine (e.g., 18 g, 0.56 mol) to the solution. Caution: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours (overnight).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (Mobile phase: Petroleum Ether/Ethyl Acetate, 2:1 v/v).[10]

    • Once complete, allow the mixture to cool to room temperature and concentrate it under reduced pressure to approximately one-third of its original volume.

    • Pour the concentrated mixture into a beaker containing a large volume of cold water (e.g., 500 mL) while stirring. A precipitate will form.

    • Filter the resulting solid using a Büchner funnel.

    • Wash the filter cake sequentially with water (3 x 50 mL) and diethyl ether (3 x 20 mL) to remove impurities.[10]

    • Dry the solid under vacuum to yield 5-Bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid.

  • Expected Outcome:

    • Yield: ~45-55%

    • Appearance: Yellow solid

    • Molecular Formula: C₆H₄BrN₃[10]

    • Molecular Weight: 198.02 g/mol [10]

This stage is a two-step process involving a palladium-catalyzed amination followed by sulfonylation.

G Bromo 5-Bromo-1H-pyrazolo[3,4-b]pyridine AminoPrecursor Amino-Precursor Bromo->AminoPrecursor Amine R-NH₂ (e.g., Aniline) Amine->AminoPrecursor Catalyst Pd Catalyst + Ligand + Base Catalyst->AminoPrecursor Buchwald-Hartwig Amination FinalProduct Target Sulfonamide AminoPrecursor->FinalProduct SulfonylCl Ar-SO₂Cl SulfonylCl->FinalProduct Base Base (e.g., Pyridine) Base->FinalProduct Sulfonylation

Sources

Application Notes and Protocols: 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant potential in the development of novel anticancer agents. This document provides a detailed technical guide on the application of a specific, highly functionalized derivative, 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, in cancer research. While direct biological data for this exact molecule is emerging, this guide synthesizes the extensive research on structurally related pyrazolo[3,4-b]pyridine derivatives to present its putative mechanism of action, key applications, and detailed experimental protocols. The core focus is on its role as a kinase inhibitor, a class of targeted therapeutics that has revolutionized cancer treatment. This guide is intended to empower researchers to explore the therapeutic potential of this compound and similar structures in the ongoing effort to combat cancer.

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is structurally analogous to purine, a fundamental component of nucleic acids and a key motif in many signaling molecules, including ATP. This structural mimicry allows pyrazolo[3,4-b]pyridine derivatives to function as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a cornerstone of modern oncology.

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of cancer-relevant kinases, including:

  • Monopolar spindle kinase 1 (Mps1): A key regulator of the mitotic checkpoint, crucial for proper chromosome segregation.[1]

  • Tropomyosin receptor kinases (TRKs): A family of receptor tyrosine kinases whose fusion with other genes can drive the growth of various tumors.[2][3]

  • TANK-binding kinase 1 (TBK1): A non-canonical IKK family kinase involved in innate immunity and oncogenic signaling pathways.

  • Fibroblast growth factor receptors (FGFRs): A family of receptor tyrosine kinases implicated in cell proliferation, differentiation, and angiogenesis.[4]

  • Cyclin-dependent kinases (CDKs): Master regulators of the cell cycle, often hyperactivated in cancer.[5]

  • Topoisomerase IIα: An essential enzyme for resolving DNA topological problems during replication and transcription.[6][7]

The subject of this guide, 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine , is a highly halogenated derivative. The presence of bromine, chlorine, and iodine atoms at specific positions on the heterocyclic core is anticipated to significantly influence its pharmacokinetic properties and target engagement. Halogenation can enhance binding affinity through halogen bonding, improve membrane permeability, and modulate metabolic stability, making this compound a compelling candidate for investigation as a potent and selective kinase inhibitor.

Postulated Mechanism of Action: Kinase Inhibition

Based on the extensive literature on related compounds, 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is hypothesized to function as a Type I kinase inhibitor, binding to the ATP-binding pocket of the kinase domain in its active conformation. The pyrazolo[3,4-b]pyridine core likely forms key hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP. The various halogen substituents are predicted to occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., TRK, FGFR) Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) RTK->Signaling_Cascade Activation Compound 5-Bromo-4-chloro-3-iodo- 1H-pyrazolo[3,4-b]pyridine Compound->RTK Inhibition Kinase Intracellular Kinase (e.g., Mps1, CDK, TBK1) Compound->Kinase Inhibition Kinase->Signaling_Cascade Activation Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Promotes Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₆H₂BrClIN₃[8]
Molecular Weight 358.36 g/mol N/A
Appearance Solid (predicted)N/A
Purity 95%[8]
Solubility and Stock Solution Preparation

Due to the hydrophobic nature of the multiple halogen substituents, 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is expected to have low aqueous solubility.

Protocol for 10 mM Stock Solution Preparation:

  • Accurately weigh a precise amount of the compound.

  • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

  • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and prevent solvent loss.[4]

  • Store the stock solution at -20°C or -80°C for long-term storage.

Safety, Handling, and Disposal

As a potential cytotoxic agent, 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound, both in solid form and in solution.[9]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Storage: Store the solid compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal: Dispose of all waste materials, including unused compound, contaminated labware, and media, as hazardous chemical waste according to your institution's guidelines. Do not dispose of down the sink.[2][6][10]

Experimental Protocols

The following protocols are representative methods for evaluating the anticancer properties of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

In Vitro Cell Viability Assay (MTT/XTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma, HCT-116 colon carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium from the 10 mM stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

  • Aspirate the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT/XTT Addition: Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Solubilization: If using MTT, add 100 µL of solubilization solution to each well and incubate for at least 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the inhibitory effect of the compound on the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant kinase of interest (e.g., Mps1, TRK-A)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine stock solution

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of the compound in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase and the serially diluted compound or DMSO control. Incubate at room temperature for 10-20 minutes to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the luminescence-based assay kit. This typically involves adding a reagent that depletes the remaining ATP, followed by a second reagent that converts the generated ADP back to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal from each well using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to assess the effect of the compound on the phosphorylation status of key proteins in a signaling pathway downstream of the target kinase.

Materials:

  • Cancer cells treated with 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the protein of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with the compound at various concentrations for a specified time. Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK and anti-total-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. A decrease in the phospho-protein signal relative to the total protein in compound-treated samples indicates inhibition of the upstream kinase.

Conclusion and Future Directions

5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine represents a promising chemical scaffold for the development of novel kinase inhibitors for cancer therapy. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to investigate its biological activity. Based on the extensive research on related pyrazolo[3,4-b]pyridine derivatives, this compound is predicted to exhibit potent anticancer effects through the inhibition of key oncogenic kinases.

Future research should focus on a multi-pronged approach:

  • Target Identification: Elucidating the specific kinase or kinases that are most potently inhibited by this compound.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in preclinical animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the compound.

The exploration of highly functionalized heterocyclic compounds like 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is crucial for the discovery of the next generation of targeted cancer therapies.

References

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. Eur J Med Chem. 2023;253:115334.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med Chem. 2022;13(11):1363-1373.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Accessed January 20, 2026.
  • Hazardous Waste Disposal Guide. Northwestern University. Published February 27, 2023. Accessed January 20, 2026.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. J Enzyme Inhib Med Chem. 2022;37(1):1538-1551.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel). 2025;18(11):1770.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med Chem. 2022;13(11):1363-1373.
  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). J Occup Environ Hyg. 2018;15(7):549-562.
  • In vitro NLK Kinase Assay. J Vis Exp. 2018;(132):57008.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Published April 3, 2023. Accessed January 20, 2026.
  • Kinase Assay Kit. Sigma-Aldrich. Accessed January 20, 2026.
  • In Vitro Kinase Assays. Revvity. Accessed January 20, 2026.
  • Western Blotting Protocol. Cell Signaling Technology. Accessed January 20, 2026.
  • Western Blotting Protocol. Cell Signaling Technology. Accessed January 20, 2026.
  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. Published February 13, 2013. Accessed January 20, 2026.
  • Preparation of Stock Solutions. Enfanos. Accessed January 20, 2026.
  • Preparing Stock Solutions. PhytoTech Labs. Accessed January 20, 2026.
  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. Sigma-Aldrich. Accessed January 20, 2026.
  • Western Blotting Protocol. YouTube. Published May 1, 2013. Accessed January 20, 2026.
  • Western blot protocol. Abcam. Accessed January 20, 2026.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorg Med Chem Lett. 2007;17(15):4297-4302.
  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel). 2025;18(11):1770.
  • Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. J Oncol Pharm Pract. 2013;19(2):154-164.
  • Safe Handling of Oral “Cytotoxic” and “Caution” Medications. HealthHub. Published April 4, 2024. Accessed January 20, 2026.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Published May 11, 2022. Accessed January 20, 2026.
  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. Sigma-Aldrich. Accessed January 20, 2026.
  • 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, 95% Purity, C6H2BrClIN3, 100 mg.

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Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, a highly halogenated heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry research.[1] Due to the presence of multiple halogen substituents, this molecule possesses unique physicochemical properties that necessitate a robust and optimized purification strategy. This document outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method, detailing the rationale behind instrumental and chemical parameter selection. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of complex heterocyclic scaffolds.

Introduction

5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a complex heterocyclic molecule featuring a pyrazolopyridine core heavily substituted with three different halogen atoms: bromine, chlorine, and iodine. Such poly-halogenated aromatic systems are pivotal building blocks in the synthesis of novel therapeutic agents, often serving as key intermediates in the development of kinase inhibitors and other targeted therapies.[1][2] The precise arrangement and nature of these halogens allow for selective cross-coupling reactions, enabling the construction of diverse molecular architectures.[1]

The purity of such intermediates is paramount to the success of subsequent synthetic steps and the pharmacological evaluation of the final compounds. Impurities, including starting materials, by-products, and regioisomers, can interfere with downstream reactions and biological assays, leading to erroneous data and complicating structure-activity relationship (SAR) studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such complex small molecules, offering high resolution and efficiency.[3][4] This application note describes a systematic approach to developing a robust RP-HPLC method for the purification of the title compound.

Physicochemical Properties & Chromatographic Considerations

A thorough understanding of the analyte's properties is crucial for developing an effective HPLC method.

  • Structure and Polarity: The presence of three halogen atoms and a polar pyrazolopyridine core imparts a moderate to low polarity to the molecule. The hydrophobic character is significant, making it an ideal candidate for reversed-phase chromatography where the stationary phase is non-polar.[4][5]

  • Solubility: Based on its structure, 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is expected to have good solubility in polar organic solvents such as methanol, acetonitrile, and dimethylformamide (DMF), and limited solubility in water. This solubility profile is well-suited for sample preparation in RP-HPLC.

  • UV Absorbance: The pyrazolopyridine scaffold is a chromophore, meaning it absorbs ultraviolet (UV) light. A UV-Vis spectrophotometer should be used to determine the wavelength of maximum absorbance (λmax) for the compound, which is anticipated to be in the range of 220-300 nm. This λmax will be used for detection in the HPLC system to ensure maximum sensitivity. For initial method development, a wavelength of 254 nm is a common starting point.

HPLC Purification Workflow

The overall workflow for the purification of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is depicted below. This process begins with the preparation of the crude sample and culminates in the analysis of the purified fractions.

Caption: Workflow for the HPLC purification of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Detailed HPLC Protocol

This protocol provides a starting point for the purification of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. Optimization may be required based on the specific impurity profile of the crude material.

Instrumentation and Materials
  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.

  • HPLC Column: A reversed-phase C18 column is recommended as a starting point due to its broad applicability for hydrophobic compounds.[4]

  • Solvents: HPLC-grade acetonitrile (ACN) and water. Formic acid (FA) or trifluoroacetic acid (TFA) may be used as mobile phase modifiers.

  • Sample Preparation: HPLC vials, syringes, and 0.22 µm syringe filters.

Table 1: Recommended HPLC Parameters

ParameterRecommendationRationale
Column C18, 5 µm particle size, 100 Å pore size, 10 x 250 mmC18 provides good retention for hydrophobic, halogenated compounds.[4][6] The dimensions are suitable for preparative scale purification of milligram to gram quantities.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing. It is also volatile, facilitating removal after purification.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Flow Rate 5.0 mL/minThis flow rate is a good starting point for a 10 mm internal diameter column. It can be adjusted to optimize resolution and run time.
Detection UV at 254 nm or λmax254 nm is a common wavelength for aromatic compounds. Determining the λmax of the target compound will provide the best sensitivity.
Injection Volume 100-500 µLThis will depend on the concentration of the sample solution and the loading capacity of the column.
Column Temperature AmbientTemperature can be controlled to improve reproducibility and selectivity.[7] Starting at ambient temperature is standard practice.
Sample Preparation
  • Dissolution: Accurately weigh the crude 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine and dissolve it in a minimal amount of a suitable solvent. A mixture of methanol and a small amount of DMF or DMSO can be a good starting point if solubility in methanol alone is limited. Aim for a concentration of 10-20 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

Method Development: Gradient Optimization

A gradient elution method is recommended to ensure good separation of the target compound from both early and late-eluting impurities.

  • Scouting Gradient: Start with a broad scouting gradient to determine the approximate elution time of the target compound.

    • Initial Conditions: 50% B

    • Gradient: 50% to 95% B over 15 minutes

    • Hold: 95% B for 5 minutes

    • Re-equilibration: Return to 50% B and hold for 5 minutes.

  • Focused Gradient: Based on the scouting run, create a shallower, more focused gradient around the elution time of the target compound to maximize resolution. For example, if the compound elutes at 70% B in the scouting run, a focused gradient could be:

    • Initial Conditions: 60% B

    • Gradient: 60% to 80% B over 20 minutes

    • Hold and Re-equilibration: As in the scouting gradient.

Caption: Gradient optimization workflow for HPLC method development.

Preparative Purification and Fraction Collection
  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the filtered sample solution onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram. It is advisable to collect narrow fractions across the peak of interest to isolate the purest portions.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC system with the same or a similar method to determine the purity of each fraction.

  • Pooling and Solvent Removal: Pool the fractions that meet the desired purity level. Remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified solid compound.

Troubleshooting

Table 2: Common HPLC Purification Issues and Solutions

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase or gradient.Optimize the gradient slope. Try a different organic modifier (e.g., methanol instead of acetonitrile). Consider a different stationary phase (e.g., Phenyl-Hexyl).
Peak Tailing Silanol interactions; column overload.Ensure the mobile phase modifier (formic or trifluoroacetic acid) is at an adequate concentration. Reduce the sample load.
High Backpressure Clogged frit or column; precipitated sample.Filter the sample and mobile phases. Flush the system and column with a strong solvent. If necessary, replace the column frit or the column.
No or Low Recovery Compound is irreversibly adsorbed or unstable.Check the pH of the mobile phase. Ensure the compound is stable under the purification conditions.

Conclusion

The reversed-phase HPLC method detailed in this application note provides a robust and reliable starting point for the purification of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. By following the systematic approach of method development, from a broad scouting gradient to a focused, optimized gradient, researchers can achieve high purity of this valuable synthetic intermediate. The principles and protocols outlined herein are also applicable to the purification of other structurally related halogenated heterocyclic compounds.

References

  • Teledyne ISCO. (n.d.). RediSep C-18 reversed phase column - halogenated heterocyclic. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. Retrieved from [Link]

  • El-Kassem, L. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • GL Sciences. (n.d.). Normal Phase Columns. Retrieved from [Link]

  • McGachy, C. J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Retrieved from [Link]

  • PubMed. (2018). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase. Retrieved from [Link]

  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Phenomenex. (n.d.). Normal Phase HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. Retrieved from [Link]

  • Lead Sciences. (n.d.). 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Strategic Derivatization of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a prominent heterocyclic scaffold in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets.[1][2] Its structural resemblance to purine bases allows it to function as a versatile hinge-binding motif in various kinases, making it a cornerstone for the development of inhibitors for oncology, inflammatory diseases, and neurodegenerative disorders.[3][4] The strategic functionalization of this core with diverse substituents is paramount for modulating potency, selectivity, and pharmacokinetic properties. The tri-halogenated derivative, 5-bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, represents a uniquely powerful starting material, offering three distinct and orthogonally reactive handles for sequential, site-selective derivatization.

This guide provides a comprehensive overview and detailed protocols for the strategic, sequential functionalization of this versatile building block using palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We will explore the underlying principles of regioselectivity and provide field-proven methodologies for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, enabling the rational design and synthesis of complex, multi-functionalized pyrazolo[3,4-b]pyridine derivatives.

The Principle of Regioselective Derivatization

The successful sequential derivatization of 5-bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine hinges on the differential reactivity of the three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) catalyst is C–I > C–Br > C–Cl.[4][5] This predictable reactivity gradient allows for a controlled, stepwise introduction of different functionalities at each position.

The derivatization strategy outlined herein follows a logical sequence:

  • Sonogashira Coupling at the C-3 Iodo Position: The highly reactive C-I bond allows for the selective introduction of alkyne moieties under mild conditions, leaving the C-Br and C-Cl bonds intact.[3][6]

  • Suzuki-Miyaura Coupling at the C-5 Bromo Position: Following the alkynylation at C-3, the C-Br bond can be selectively targeted for the introduction of aryl or heteroaryl groups, requiring slightly more forcing conditions than the C-I coupling.[7][8]

  • Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution (SNAr) at the C-4 Chloro Position: The C-Cl bond, being the least reactive in cross-coupling, can be functionalized in the final step. The electron-withdrawing nature of the pyridine nitrogen activates the C-4 position for nucleophilic attack, making it susceptible to both palladium-catalyzed amination and classical SNAr with various nucleophiles.[9][10][11]

This sequential approach provides a powerful platform for generating a diverse library of compounds from a single, readily accessible starting material.

G A 5-Bromo-4-chloro-3-iodo- 1H-pyrazolo[3,4-b]pyridine B C3-Alkynylated Intermediate A->B Sonogashira Coupling (at C3-I) C C3,C5-Disubstituted Intermediate B->C Suzuki Coupling (at C5-Br) D Trisubstituted Product C->D Buchwald-Hartwig Amination or SNAr (at C4-Cl) G cluster_0 Reaction Flask cluster_1 Process cluster_2 Product A 5-Bromo-4-chloro-3-iodo-Pyrazolopyridine (1 eq) G Inert Atmosphere (Ar or N₂) A->G B Terminal Alkyne (1.1-1.5 eq) B->G C Pd(PPh₃)₂Cl₂ (2-5 mol%) C->G D CuI (5-10 mol%) D->G E Base (e.g., Et₃N or DIPEA, 2-3 eq) E->G F Solvent (e.g., THF or DMF) F->G H Stir at RT to 50°C G->H I Monitor by TLC/LC-MS H->I J 3-Alkynyl-5-bromo-4-chloro-Pyrazolopyridine I->J

Sonogashira Coupling Workflow: Selective functionalization at the C-3 position.

Protocol 2: C-3 Alkynylation via Sonogashira Coupling

Reagent/ParameterConditionNotes
Substrate5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine1.0 eq
Coupling PartnerTerminal Alkyne1.1 - 1.5 eq
Palladium CatalystPd(PPh₃)₂Cl₂2-5 mol%
Copper Co-catalystCopper(I) Iodide (CuI)5-10 mol%
BaseTriethylamine (Et₃N) or DIPEA2-3 eq
SolventAnhydrous, Degassed THF or DMF
TemperatureRoom Temperature to 50 °C
AtmosphereInert (Argon or Nitrogen)

Experimental Procedure:

  • To a dry Schlenk flask, add the 5-bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.05-0.10 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous and degassed THF or DMF, followed by the base (2-3 eq) and the terminal alkyne (1.1-1.5 eq).

  • Stir the reaction mixture at room temperature or gently heat to 50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl derivative.

Step 2: Selective Suzuki-Miyaura Coupling at the C-5 Bromo Position

With the C-3 position functionalized, the C-5 bromine can be targeted for Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties. [7][8][12] Protocol 3: C-5 Arylation via Suzuki-Miyaura Coupling

Reagent/ParameterConditionNotes
Substrate3-Alkynyl-5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine1.0 eq
Coupling Partner(Hetero)arylboronic Acid or Ester1.2 - 1.5 eq
Palladium CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂2-5 mol%
BaseK₂CO₃, Cs₂CO₃, or K₃PO₄2-3 eq
Solvent1,4-Dioxane/Water (4:1) or DME/Water
Temperature80 - 100 °C
AtmosphereInert (Argon or Nitrogen)

Experimental Procedure:

  • In a reaction vessel, combine the 3-alkynyl-5-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the (hetero)arylboronic acid (1.2-1.5 eq), and the base (2-3 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Purge the vessel with an inert gas and heat the mixture to 80-100 °C. Stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the C-3, C-5 disubstituted product.

Step 3: Functionalization of the C-4 Chloro Position

The final derivatization can be achieved via Buchwald-Hartwig amination for the introduction of primary or secondary amines, or through a classical SNAr reaction. [11][13]The C-4 position is activated towards nucleophilic attack by the adjacent pyridine nitrogen. [9]

G cluster_0 Buchwald-Hartwig Amination cluster_1 Nucleophilic Aromatic Substitution (SNAr) A C3,C5-Disubstituted-4-chloro-Pyrazolopyridine C Pd₂(dba)₃ + Bulky Phosphine Ligand (e.g., XPhos, RuPhos) A->C B Primary or Secondary Amine B->C F Heat (80-110°C) C->F D Strong Base (e.g., NaOt-Bu, LHMDS) D->C E Anhydrous Solvent (e.g., Toluene, Dioxane) E->C Product Trisubstituted Pyrazolopyridine Product F->Product G C3,C5-Disubstituted-4-chloro-Pyrazolopyridine I Base (e.g., K₂CO₃, NaH) G->I H Nucleophile (e.g., R-OH, R-SH, R₂NH) H->I K Heat (80-150°C) I->K J Polar Aprotic Solvent (e.g., DMF, DMSO) J->I K->Product

C-4 Functionalization Pathways: Two primary methods for derivatizing the chloro position.

Protocol 4a: C-4 Amination via Buchwald-Hartwig Coupling

Reagent/ParameterConditionNotes
SubstrateC-3, C-5 Disubstituted-4-chloro-pyrazolo[3,4-b]pyridine1.0 eq
Coupling PartnerPrimary or Secondary Amine1.2 - 2.0 eq
Palladium Pre-catalystPd₂(dba)₃ or Pd(OAc)₂1-2 mol%
LigandBulky Biarylphosphine (e.g., XPhos, RuPhos)2-4 mol%
BaseNaOt-Bu or LHMDS1.5 - 2.5 eq
SolventAnhydrous Toluene or 1,4-Dioxane
Temperature80 - 110 °C
AtmosphereInert (Argon or Nitrogen)

Experimental Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium pre-catalyst, the ligand, and the base.

  • Add the C-3, C-5 disubstituted-4-chloro-pyrazolo[3,4-b]pyridine (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.2-2.0 eq) and seal the tube.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Cool to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 4b: C-4 Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Reagent/ParameterConditionNotes
SubstrateC-3, C-5 Disubstituted-4-chloro-pyrazolo[3,4-b]pyridine1.0 eq
NucleophileAlcohol, Thiol, or Amine1.5 - 3.0 eq
BaseK₂CO₃, Cs₂CO₃, or NaH2-4 eq
SolventPolar Aprotic (e.g., DMF, DMSO, NMP)
Temperature80 - 150 °CMicrowave heating can be beneficial

Experimental Procedure:

  • To a solution of the C-3, C-5 disubstituted-4-chloro-pyrazolo[3,4-b]pyridine (1.0 eq) in a polar aprotic solvent, add the base (2-4 eq) and the nucleophile (1.5-3.0 eq).

  • Heat the reaction mixture to 80-150 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography or recrystallization.

Conclusion and Outlook

The 5-bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold is an exceptionally valuable platform for the generation of diverse and complex molecules for medicinal chemistry. The predictable and orthogonal reactivity of its three halogen substituents allows for a highly controlled, sequential derivatization strategy. By employing a judicious sequence of Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig or SNAr reactions, researchers can efficiently access a vast chemical space of trisubstituted pyrazolo[3,4-b]pyridines. The protocols detailed in this guide provide a robust framework for harnessing the synthetic potential of this powerful building block, paving the way for the discovery of next-generation therapeutics.

References

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  • Cerezo-Gálvez, S., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(24), 5926. [Link]

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  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

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  • Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]

  • Aiello, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8348-8361. [Link]

  • Organic Chemistry Explained. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]

  • LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... ResearchGate. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society, 144(21), 9497-9507. [Link]

  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4697. [Link]

  • Müller, T. J. J., et al. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 26(22), 6895. [Link]

  • Magano, J. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2021). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]

  • Wang, Z., et al. (2021). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Organic Letters, 23(15), 5884-5889. [Link]

  • Lee, C. F., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(4), 1395-1403. [Link]

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  • Wang, Y., et al. (2022). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. European Journal of Organic Chemistry, 2022(10), e202101452. [Link]

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  • Crawford, A. G., et al. (2015). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 21(34), 12069-12074. [Link]

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Application Note: Regioselective Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the regioselective iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, a critical intermediate in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors.[1] The described method utilizes N-Iodosuccinimide (NIS) as an efficient iodinating agent, offering high yield and selectivity for the C3 position of the pyrazolopyridine core. This application note elaborates on the underlying reaction mechanism, provides a step-by-step experimental procedure, safety precautions, and characterization data for the resulting product, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities.[2][3] Halogenated derivatives of this scaffold, particularly iodinated versions, serve as versatile building blocks for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures.[1] The targeted introduction of an iodine atom at the C3 position of 5-Bromo-1H-pyrazolo[3,4-b]pyridine is a key step in the development of novel therapeutics, including potent inhibitors of kinases such as Tropomyosin receptor kinase (TRK).[4] This guide offers a robust and reproducible protocol for this specific transformation.

Reaction Mechanism and Scientific Rationale

The iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine is an electrophilic aromatic substitution reaction. The pyrazole ring of the pyrazolopyridine system is electron-rich and thus susceptible to electrophilic attack. The C3 position is the most nucleophilic and sterically accessible site for substitution.

Several reagents can be employed for iodination, including molecular iodine (I₂) in the presence of a base or an oxidizing agent, and N-Iodosuccinimide (NIS).[4][5][6][7] NIS is often preferred due to its mild reaction conditions, high yields, and ease of handling.[8] The reaction is typically carried out in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which facilitates the dissolution of the starting material and the reagents.[4] Heating the reaction mixture can increase the rate of reaction.

The proposed mechanism involves the activation of NIS, which then acts as an electrophilic iodine source ("I+"). The electron-rich pyrazole ring attacks the electrophilic iodine, forming a sigma complex intermediate. Subsequent deprotonation by a weak base (such as the solvent or trace amounts of water) restores the aromaticity of the ring, yielding the 3-iodo product.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Materials and Equipment
Reagent/MaterialGradeSupplierComments
5-Bromo-1H-pyrazolo[3,4-b]pyridine≥95%Commercially AvailableStarting material
N-Iodosuccinimide (NIS)≥98%Commercially AvailableIodinating agent
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableSolvent
WaterDeionizedIn-houseFor workup
Round-bottom flask-Standard lab supplierReaction vessel
Magnetic stirrer and stir bar-Standard lab supplierFor agitation
Heating mantle with temperature control-Standard lab supplierFor heating
Condenser-Standard lab supplierTo prevent solvent loss
Buchner funnel and filter flask-Standard lab supplierFor filtration
Vacuum pump-Standard lab supplierFor reduced pressure filtration
Rotary evaporator-Standard lab supplierFor solvent removal
NMR spectrometer--For characterization
Mass spectrometer--For characterization
Step-by-Step Procedure

A detailed workflow for the iodination process is outlined below.

Iodination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents 1. Weigh Reagents: - 5-Bromo-1H-pyrazolo[3,4-b]pyridine - N-Iodosuccinimide (NIS) prep_solvent 2. Add Anhydrous DMF prep_reagents->prep_solvent In round-bottom flask dissolve 3. Dissolve Reactants prep_solvent->dissolve heat 4. Heat to 60 °C dissolve->heat stir 5. Stir for 12 hours heat->stir cool 6. Cool to Room Temperature stir->cool precipitate 7. Pour into Water cool->precipitate filter 8. Filter Precipitate precipitate->filter dry 9. Dry under Vacuum filter->dry characterize 10. Characterize Product: - NMR - Mass Spectrometry dry->characterize

Figure 1: Experimental workflow for the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine.
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the flask.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask. The typical concentration is around 0.5 M with respect to the starting material.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water, which will cause the product to precipitate.

  • Purification: Collect the precipitate by filtration under reduced pressure. Wash the solid with water to remove any remaining DMF and succinimide byproduct. Dry the solid under vacuum to obtain the final product, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. Further purification, if necessary, can be achieved by recrystallization.[7]

Characterization of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

The structure of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring. For instance, in CDCl₃, one might observe doublets around δ 7.94 and 8.55 ppm. A broad singlet for the NH proton may also be visible.[5]
¹³C NMR The carbon NMR will show the expected number of signals for the carbon atoms in the molecule.
Mass Spec. The mass spectrum should display the molecular ion peak corresponding to the mass of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (C₆H₃BrIN₃, MW: 323.92 g/mol ).[5][9]

Safety Precautions

It is imperative to follow standard laboratory safety procedures when performing this experiment.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.[10][11]

  • Reagent Handling:

    • N-Iodosuccinimide (NIS): Avoid inhalation and contact with skin and eyes. It is a strong oxidizing agent.

    • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. A quench solution of sodium thiosulfate can be used to neutralize any unreacted iodine.[5]

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time or temperature slightly. Ensure the starting material and reagents are of high purity.
Low Yield Product loss during workup. Inefficient precipitation.Ensure complete precipitation by adding a sufficient volume of water. Minimize transfers of the solid product.
Formation of Byproducts Over-iodination or side reactions.Use the specified stoichiometry of NIS. Monitor the reaction closely to avoid prolonged reaction times.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the regioselective iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine at the C3 position using N-Iodosuccinimide. This procedure is scalable and yields a high-purity product that is a valuable intermediate for the synthesis of complex molecules in drug discovery and development. The detailed steps, safety guidelines, and troubleshooting information will aid researchers in successfully implementing this important synthetic transformation.

References

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 127-136.
  • National Institutes of Health. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Radiation Safety Section. Iodine 125-I ( 125 I) safety information and specific handling precautions. [Link]

  • The University of Vermont. Iodinations: Standard Operating Procedures. [Link]

  • Iodine Clock Reaction Safety. [Link]

  • National Institutes of Health. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. [Link]

  • Organic Chemistry Portal. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. [Link]

  • Chemsrc. 5-Bromo-1H-pyrazolo[3,4-b]pyridine | CAS#:875781-17-2. [Link]

  • Scribd. Risk Assessment OF IODINE AND PROPANONE REACTION. [Link]

  • National Institutes of Health. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Royal Society of Chemistry. Electrophilic iodination: a gateway to high iodine compounds and energetic materials. [Link]

  • MySkinRecipes. 5-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. [Link]

  • National Institutes of Health. 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • Organic Chemistry Portal. Synthesis of iodoarenes. [Link]

  • ResearchGate. (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]

  • National Institutes of Health. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • National Institutes of Health. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

  • PubMed. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine. [Link]

  • PubMed. PIDA as an Iodinating Reagent: Visible-Light-Induced Iodination of Pyrazolo[1,5-a]pyrimidines and Other Heteroarenes. [Link]

  • National Institutes of Health. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]

  • WordPress.com. I2 and Electrophilic I+ reagents. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the 5-Bromo-1H-pyrazolo[3,4-b]pyridine precursor?

A1: A widely used method involves the cyclization of a substituted pyridine with hydrazine. For instance, 5-bromo-2-fluoropyridine-3-carboxaldehyde can be reacted with anhydrous hydrazine in ethanol at reflux.[1] The reaction progress is typically monitored by Thin Layer Chromatography (TLC). The product is then isolated by concentrating the reaction mixture and precipitating the product in water.[1][2]

Q2: What is the recommended order for the halogenation steps to synthesize 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine?

A2: Based on the directing effects of the substituents and the reactivity of the pyrazolo[3,4-b]pyridine core, a logical sequence would be:

  • Synthesis of the 5-Bromo-1H-pyrazolo[3,4-b]pyridine scaffold. This establishes the initial bromination pattern.

  • Iodination at the 3-position. The pyrazole ring is generally more susceptible to electrophilic substitution at this position.

  • Chlorination at the 4-position. This is often the most challenging step and may require specific reagents to achieve good regioselectivity.

Q3: I am observing the formation of regioisomers during my synthesis. How can I control this?

A3: Regioisomer formation is a common challenge, especially when using unsymmetrical starting materials.[3][4] The choice of catalyst, solvent, and reaction temperature can significantly influence regioselectivity. It is highly recommended to consult literature for syntheses of similar analogs to your target molecule to find optimized conditions.[3] For separation of isomers, flash column chromatography is the most effective method.[3]

Q4: What are the best practices for purifying the final polyhalogenated product?

A4: Purification of polyhalogenated pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[3] A thorough aqueous work-up is essential to remove inorganic salts and catalysts.[3] For chromatography, silica gel is the standard stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point for method development.[3]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, halogenating agents such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Proposed Synthetic Workflow

The following diagram outlines a plausible synthetic route for 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Synthetic Workflow start 5-Bromo-2-fluoropyridine-3-carboxaldehyde step1 5-Bromo-1H-pyrazolo[3,4-b]pyridine start->step1 Hydrazine hydrate, Ethanol, Reflux step2 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine step1->step2 NIS, DMF step3 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine step2->step3 NCS, Acetonitrile, Heat

Caption: Proposed synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Guide

This section provides a more detailed approach to resolving common issues encountered during the synthesis.

Issue 1: Low Yield of 5-Bromo-1H-pyrazolo[3,4-b]pyridine (Step 1)

  • Question: My initial cyclization to form the pyrazolopyridine core is giving a low yield. What are the likely causes and how can I improve it?

  • Answer:

    • Purity of Starting Materials: Impurities in the 5-bromo-2-fluoropyridine-3-carboxaldehyde or hydrazine can significantly hinder the reaction.

      • Recommendation: Ensure the purity of your starting materials. Recrystallize or purify them if necessary.[3]

    • Reaction Time and Temperature: The reaction may not be going to completion, or the product might be degrading under prolonged heating.

      • Recommendation: Monitor the reaction progress closely using TLC. Optimize the reflux time to maximize product formation while minimizing degradation.[1]

    • Work-up Procedure: Product loss can occur during the work-up and isolation steps.

      • Recommendation: When precipitating the product in water, ensure the solution is sufficiently cooled to maximize precipitation. Wash the filtered solid with cold water and ether to remove impurities without dissolving the product.[1]

Issue 2: Inefficient Iodination or Multiple Products (Step 2)

  • Question: The iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine is sluggish, or I am seeing multiple spots on my TLC plate. What should I do?

  • Answer:

    • Iodinating Agent: The choice and stoichiometry of the iodinating agent are critical.

      • Recommendation: N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation.[5] Ensure you are using the correct stoichiometry, typically a slight excess of NIS.

    • Reaction Conditions: Solvent and temperature play a crucial role in the reaction rate and selectivity.

      • Recommendation: Dimethylformamide (DMF) is a suitable solvent for this reaction. Heating the reaction mixture can improve the rate of conversion.[5] A study on a similar substrate used heating at 60 °C for 12 hours.[5]

    • Side Reactions: Over-iodination or iodination at other positions can occur, although the 3-position is generally favored.

      • Recommendation: Careful control of the reaction time and temperature can minimize side product formation. Monitor the reaction by TLC to stop it once the starting material is consumed.

Issue 3: Poor Yield or Lack of Reactivity in the Chlorination Step (Step 3)

  • Question: I am struggling with the final chlorination step. The reaction is either not proceeding, or the yield is very low. How can I troubleshoot this?

  • Answer:

    • Chlorinating Agent: The reactivity of the substrate is reduced due to the presence of two deactivating halogen substituents. A more reactive chlorinating agent might be necessary.

      • Recommendation: N-Chlorosuccinimide (NCS) is a common choice. In some cases, using a catalyst or a different chlorinating agent like phosphorus oxychloride (POCl₃) might be beneficial, although this could lead to other side reactions.[4]

    • Reaction Conditions: Higher temperatures are likely required to drive this reaction to completion.

      • Recommendation: Acetonitrile is a suitable solvent. The reaction will likely require heating, potentially to reflux. Monitor the reaction carefully by TLC.

    • Substrate Deactivation: The existing bromo and iodo groups are electron-withdrawing, making the ring less susceptible to further electrophilic substitution.

      • Recommendation: If direct chlorination proves to be low-yielding, consider alternative synthetic strategies, such as starting with a pre-chlorinated precursor if available.

Troubleshooting Decision Tree

This diagram can help you systematically diagnose issues in your synthesis.

Troubleshooting Decision Tree start Low Yield or Reaction Failure q1 Which step is problematic? start->q1 step1 Step 1: Cyclization q1->step1 step2 Step 2: Iodination q1->step2 step3 Step 3: Chlorination q1->step3 sub_q1_1 Check Purity of Starting Materials step1->sub_q1_1 sub_q1_2 Optimize Reaction Time/Temp step1->sub_q1_2 sub_q1_3 Review Work-up Procedure step1->sub_q1_3 sub_q2_1 Verify Iodinating Agent & Stoichiometry step2->sub_q2_1 sub_q2_2 Adjust Solvent & Temperature step2->sub_q2_2 sub_q2_3 Monitor for Side Products step2->sub_q2_3 sub_q3_1 Consider a More Reactive Chlorinating Agent step3->sub_q3_1 sub_q3_2 Increase Reaction Temperature step3->sub_q3_2 sub_q3_3 Alternative Synthetic Route? step3->sub_q3_3

Caption: A decision tree to guide troubleshooting efforts.

Experimental Protocols & Data

Table 1: Summary of Proposed Reaction Conditions

StepReactionStarting MaterialReagentsSolventTemperatureTime
1Cyclization5-Bromo-2-fluoropyridine-3-carboxaldehydeHydrazine hydrateEthanolRefluxOvernight
2Iodination5-Bromo-1H-pyrazolo[3,4-b]pyridineN-Iodosuccinimide (NIS)DMF60 °C12 h
3Chlorination5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridineN-Chlorosuccinimide (NCS)AcetonitrileRefluxMonitor by TLC

Table 2: Spectroscopic Data for Key Intermediates and Analogs

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Reference
5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine 14.14 (s, 1H), 8.87 (d, J = 62.5 Hz, 2H), 8.42 (d, J = 65.1 Hz, 2H)Not explicitly provided, but related compounds show characteristic shifts.[6]
Halogenated Pyrazolo[3,4-b]pyridines (General) Aromatic protons typically appear between 7.13-8.55 ppm. The C3-H proton is a singlet around 8.0 ppm.Can be used to differentiate between N-1 and N-2 substituted isomers.[7]

Note: The provided NMR data is for a closely related analog and should be used as a reference. Actual chemical shifts for the target compound may vary.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3, 4-b] pyridin-3-yl) amino)-N-(substituted) benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(4), 177-186. [Link]

  • 1H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table. (n.d.). Retrieved January 20, 2026, from [Link]

  • S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

  • Li, J., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1358-1367. [Link]

Sources

Technical Support Center: Synthesis of Halogenated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated pyrazolopyridines are crucial building blocks in medicinal chemistry and materials science.[1] Their synthesis, however, is often plagued by a variety of side reactions that can impact yield, purity, and regioselectivity. Understanding the mechanisms behind these undesired pathways is paramount to developing robust and efficient synthetic protocols. This guide offers practical, field-proven insights to anticipate, identify, and mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the halogenation of pyrazolopyridines in a practical question-and-answer format.

Issue 1: Poor Regioselectivity - Halogenation at the Wrong Position

Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired halogenated pyrazolopyridine?

Answer: The formation of regioisomers is a frequent challenge, particularly with unsymmetrical pyrazolopyridine cores.[2] The electronic and steric properties of the substrate, as well as the reaction conditions, play a critical role in directing the halogenation.

Root Causes & Solutions:

  • Mechanism: The halogenation of pyrazolopyridines typically proceeds via an electrophilic aromatic substitution mechanism.[1] The position of halogenation is therefore governed by the relative electron density of the various positions on the bicyclic ring system. The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than the pyrazole ring.[3]

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For instance, in the synthesis of some pyrazoles, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity compared to standard solvents like ethanol.[4]

  • Directing Groups: The presence of directing groups on the pyrazolopyridine scaffold can be exploited to favor halogenation at a specific position.

  • Reagent Selection: The nature of the halogenating agent is crucial. Milder, more selective reagents may be required to avoid indiscriminate halogenation. For example, methods using hypervalent iodine(III) reagents with potassium halides have demonstrated high regioselectivity for the C3 position of pyrazolo[1,5-a]pyrimidines.[1]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor regioselectivity.

Experimental Protocol: Enhancing Regioselectivity with Fluorinated Alcohols

  • Dissolve the pyrazolopyridine substrate in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Cool the solution to the desired reaction temperature (e.g., 0 °C).

  • Slowly add the halogenating agent (e.g., N-bromosuccinimide) portion-wise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion , quench the reaction and proceed with standard workup and purification.

Issue 2: Over-Halogenation - Formation of Di- or Poly-halogenated Byproducts

Question: I am observing the formation of di- and sometimes tri-halogenated products in my reaction mixture. How can I prevent this?

Answer: Over-halogenation occurs when the initially formed monohalogenated product is sufficiently activated to undergo further halogenation under the reaction conditions.

Root Causes & Solutions:

  • Stoichiometry: The most straightforward approach is to carefully control the stoichiometry of the halogenating agent. Using a slight excess or a 1:1 ratio is often not sufficient. It may be necessary to use a sub-stoichiometric amount of the halogenating agent and accept a lower conversion to maximize the yield of the mono-halogenated product.

  • Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote over-halogenation. Monitor the reaction closely and quench it as soon as the starting material is consumed or the desired product concentration is maximized.

  • Reagent Reactivity: Highly reactive halogenating agents are more prone to causing over-halogenation. Consider using a less reactive source of the halogen.

  • Activating/Deactivating Groups: The electronic nature of the substituents on the pyrazolopyridine ring will influence its susceptibility to multiple halogenations. Electron-donating groups will activate the ring system, making it more prone to over-halogenation.

Comparative Table of Halogenating Agents and Their Tendency for Over-Halogenation:

Halogenating AgentRelative ReactivityTendency for Over-HalogenationRecommended Application
Elemental Halogens (Br₂, Cl₂)HighHighLess substituted, deactivated substrates
N-Halosuccinimides (NBS, NCS)ModerateModerateGeneral purpose, good control with stoichiometry
Hypervalent Iodine ReagentsModerateLow to ModerateHigh regioselectivity, milder conditions
DihalohydantoinsHighHighWhen high reactivity is required
Issue 3: Ring-Opening Side Reactions

Question: My analysis shows the presence of unexpected byproducts that do not correspond to the pyrazolopyridine scaffold. Could the ring be opening?

Answer: Yes, under certain conditions, particularly with highly electrophilic reagents or elevated temperatures, the pyrazolopyridine ring system can undergo cleavage.[5][6] This can lead to a complex mixture of products.

Root Causes & Solutions:

  • Reaction Conditions: Harsh reaction conditions, such as the use of strong Lewis acids or high temperatures, can promote ring-opening. Employing milder conditions is often beneficial.

  • Reagent Choice: Some electrophilic halogenating agents can induce skeletal rearrangements and ring-opening.[5][6] If ring-opening is suspected, switching to a different halogen source is recommended.

  • Radical Scavengers: In some cases, radical pathways may contribute to ring-opening. The addition of a radical scavenger, such as butylated hydroxytoluene (BHT), can suppress these side reactions.[5]

Mechanism of Electrophilic Ring-Opening Halogenation:

G cluster_0 Ring-Opening Halogenation A Pyrazolopyridine C Intermediate Adduct A->C + Electrophile B Electrophilic Halogenating Agent (e.g., NCS) B->C D Ring-Opened Halogenated Product C->D Skeletal Rearrangement

Caption: Simplified mechanism of ring-opening halogenation.

Issue 4: Formation of Colored Impurities

Question: My reaction mixture and isolated product have a persistent yellow or reddish color. What is the source of this contamination, and how can I remove it?

Answer: Colored impurities in reactions involving hydrazines are often due to side reactions of the hydrazine starting material or subsequent oxidation of intermediates.[2]

Root Causes & Solutions:

  • Hydrazine Decomposition: Hydrazine derivatives can be unstable and decompose, leading to colored byproducts. Ensure the purity of your starting hydrazine.

  • Oxidation: The reaction mixture or product may be susceptible to air oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Purification:

    • Recrystallization: This is often the most effective method for removing colored impurities.

    • Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to a solution of the crude product, followed by filtration, can effectively adsorb colored impurities.

    • Chromatography: Column chromatography is a reliable method for separating the desired product from colored byproducts.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolve the crude, colored product in a suitable solvent.

  • Add a small amount of activated carbon (typically 1-5% by weight).

  • Heat the mixture gently with stirring for 15-30 minutes.

  • Filter the hot solution through a pad of celite to remove the carbon.

  • Concentrate the filtrate and proceed with crystallization or further purification.

Issue 5: Hydrolysis of the Halogenated Product

Question: I am losing my halogenated product during aqueous workup or purification. Is hydrolysis a concern?

Answer: Yes, halogenated pyrazolopyridines, like other haloheterocycles, can be susceptible to hydrolysis, where the halogen atom is replaced by a hydroxyl group.[7][8] This is more likely to occur with more reactive halogens (I > Br > Cl) and under basic or strongly acidic conditions.

Root Causes & Solutions:

  • pH of Workup: Avoid strongly basic or acidic conditions during the aqueous workup. Use a mild base (e.g., sodium bicarbonate) for neutralization if necessary.

  • Temperature: Perform the workup at low temperatures to minimize the rate of hydrolysis.

  • Solvent Choice for Purification: If using reverse-phase chromatography with water/acetonitrile gradients, the prolonged exposure to water can lead to hydrolysis, especially if the mobile phase is acidic (e.g., contains TFA). Consider using normal-phase chromatography if hydrolysis is a significant issue.

References

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.
  • (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Publishing.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Hydrolysis of Halogenoalkanes | Overview & Research Examples. Perlego.
  • hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes. Doc Brown.

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Technical Support Center: Optimization of Palladium Catalysts for Cross-Coupling with 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the challenging, polyhalogenated substrate, 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of achieving selective and high-yielding transformations with this versatile building block.

Introduction: The Challenge and Opportunity of a Polyhalogenated Pyrazolopyridine

The 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold is a highly valuable starting material in medicinal chemistry and materials science due to its three distinct halogen atoms, each offering a potential site for functionalization through palladium-catalyzed cross-coupling reactions. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) provide a strategic handle for sequential and site-selective modifications. However, harnessing this potential requires a nuanced understanding of catalyst systems and reaction parameters. This guide will equip you with the knowledge to troubleshoot and optimize your reactions for success.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the three halogen atoms on 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine in a typical palladium-catalyzed cross-coupling reaction?

A1: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This is attributed to the decreasing bond dissociation energy of the carbon-halogen bond (C-I is the weakest, and C-Cl is the strongest). Therefore, you can expect the initial coupling to occur selectively at the 3-iodo position under carefully controlled conditions.

Q2: I want to achieve selective coupling at the 3-iodo position. What are the key considerations for my initial experimental setup?

A2: To achieve high selectivity for the iodo position, you should employ mild reaction conditions. This includes:

  • Low Catalyst Loading: Start with a low palladium catalyst loading (e.g., 1-2 mol%).

  • Appropriate Ligand Choice: Use a ligand that promotes the oxidative addition to the C-I bond but is less reactive towards the C-Br and C-Cl bonds at lower temperatures. Simple phosphine ligands like triphenylphosphine (PPh₃) can be a good starting point.

  • Controlled Temperature: Begin your reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to favor the more reactive C-I bond.

  • Careful Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to stop the reaction once the starting material is consumed and before significant reaction at the bromine or chlorine positions occurs.

Q3: After successful coupling at the iodo position, how can I proceed to functionalize the bromo and chloro positions?

A3: For sequential couplings, you will need to employ more forcing reaction conditions for the less reactive halogens. After the initial coupling at the iodo-position, you can isolate the mono-functionalized product and then subject it to a second coupling reaction under more vigorous conditions to target the bromo-position. This would typically involve higher temperatures, potentially a different, more electron-rich and sterically hindered ligand (such as a biarylphosphine ligand), and a stronger base. The chloro-position would require the most forcing conditions.

Q4: Which palladium precursor should I choose?

A4: The choice of palladium precursor can influence the reaction's success. Common and effective precursors include:

  • Pd(PPh₃)₄: A Pd(0) source that is often used directly.

  • Pd₂(dba)₃: Another common Pd(0) source that requires the addition of a ligand.

  • Pd(OAc)₂ or PdCl₂(PPh₃)₂: Pd(II) sources that are reduced in situ to the active Pd(0) species.[2]

For initial screenings, Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand are excellent starting points.

Troubleshooting Guides

Scenario 1: Low to No Yield of the Desired Product

Question: I am attempting a Suzuki-Miyaura coupling at the 3-iodo position with an arylboronic acid, but I am observing very low conversion of my starting material. What should I investigate?

Answer: Low or no yield in a Suzuki coupling can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Verify Reagent Quality:

    • Boronic Acid: Boronic acids can dehydrate to form boroxines, which are often less reactive. Ensure your boronic acid is of high quality or consider using a fresh bottle.

    • Solvent and Base: Ensure your solvent is anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[3] The base should be finely powdered and dry.

  • Evaluate the Catalyst System:

    • Catalyst Activity: If you are using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.[3] Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

    • Ligand Choice: If you are using a simple ligand like PPh₃ and still see no reaction, consider a more electron-rich and sterically bulky ligand from the Buchwald biarylphosphine family (e.g., SPhos, XPhos). These can promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Optimize Reaction Conditions:

    • Temperature: While starting at a lower temperature is recommended for selectivity, a complete lack of reactivity may necessitate a gradual increase in temperature. Monitor for the formation of side products as you increase the heat.

    • Base: The choice of base is crucial. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] If one is not effective, try another. The solubility of the base can also play a role.

Scenario 2: Poor Selectivity - Multiple Halogen Sites Reacting

Question: I am trying to perform a Sonogashira coupling at the iodo-position, but I am getting a mixture of products with coupling also occurring at the bromo-position. How can I improve the selectivity?

Answer: Achieving selectivity in polyhalogenated systems is a common challenge. Here’s how to address it:

  • Re-evaluate Reaction Temperature: This is the most critical parameter for selectivity. If you are seeing over-reaction, immediately lower the reaction temperature. Even a 10-20 °C decrease can have a significant impact.

  • Ligand Modification: The ligand plays a crucial role in modulating the catalyst's reactivity.

    • Less is More: A less electron-rich and sterically hindered ligand will generally be more selective for the more reactive C-I bond. If you are using a highly active biarylphosphine ligand, consider switching to PPh₃ or a similar less donating ligand.

    • Ligand/Palladium Ratio: The ratio of ligand to palladium can also influence selectivity. A lower ligand-to-palladium ratio can sometimes favor the desired reaction.

  • Copper Co-catalyst in Sonogashira: In Sonogashira couplings, the presence of a copper(I) co-catalyst is common.[4][5] However, in some cases, a "copper-free" Sonogashira can offer better selectivity, albeit sometimes at the cost of reaction rate. Consider running the reaction in the absence of the copper salt.

Scenario 3: Catalyst Decomposition (Formation of Palladium Black)

Question: My reaction mixture is turning black, and the reaction has stalled. I suspect the palladium catalyst has decomposed. What can I do to prevent this?

Answer: The formation of palladium black indicates the aggregation of Pd(0) into an inactive form, a common deactivation pathway.[6] Here are some preventative measures:

  • Ensure an Inert Atmosphere: Rigorously degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen is a primary culprit in catalyst decomposition.

  • Ligand Stability and Ratio:

    • Use Robust Ligands: Some phosphine ligands can be susceptible to oxidation or degradation at higher temperatures. Biarylphosphine ligands are generally more robust.

    • Maintain an Appropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A slight excess of ligand is often beneficial.

  • Solvent Choice: The solvent can influence catalyst stability. Aprotic polar solvents like dioxane, THF, or toluene are commonly used and are generally good choices.

Recommended Starting Conditions

The following tables provide recommended starting conditions for various cross-coupling reactions with 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, targeting the most reactive 3-iodo position. These are starting points and may require optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended Condition
Palladium Precursor Pd(PPh₃)₄ (2 mol%) or Pd₂(dba)₃ (1 mol%)
Ligand PPh₃ (4 mol%) or SPhos (2.5 mol%)
Base K₂CO₃ (2.5 equivalents) or Cs₂CO₃ (2.5 equivalents)
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 50-80 °C
Atmosphere Argon or Nitrogen

Table 2: Sonogashira Coupling Conditions

ParameterRecommended Condition
Palladium Precursor PdCl₂(PPh₃)₂ (2 mol%)
Ligand PPh₃ (4 mol%)
Copper Co-catalyst CuI (3 mol%)
Base Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent THF or DMF
Temperature Room Temperature to 50 °C
Atmosphere Argon or Nitrogen

Table 3: Buchwald-Hartwig Amination Conditions

ParameterRecommended Condition
Palladium Precursor Pd₂(dba)₃ (1.5 mol%) or a G3-XPhos Palladacycle (2 mol%)
Ligand XPhos (3.5 mol%) or RuPhos (3.5 mol%)
Base NaOtBu (1.5 equivalents) or LHMDS (1.5 equivalents)
Solvent Toluene or Dioxane
Temperature 80-100 °C
Atmosphere Argon or Nitrogen

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling at the 3-Iodo Position
  • To a dry Schlenk flask, add 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 equivalents) and any additional ligand.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Reagents Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Use Fresh/Purified Reagents Reagents_OK->Replace_Reagents No Check_Catalyst Evaluate Catalyst System (Precursor, Ligand, Activity) Reagents_OK->Check_Catalyst Yes Replace_Reagents->Check_Reagents Catalyst_OK Catalyst System OK? Check_Catalyst->Catalyst_OK Screen_Catalysts Screen Different Pd Precursors/Ligands Catalyst_OK->Screen_Catalysts No Check_Conditions Optimize Reaction Conditions (Temperature, Concentration, Base) Catalyst_OK->Check_Conditions Yes Screen_Catalysts->Check_Catalyst Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Further_Optimization Systematic Optimization (DoE) Conditions_OK->Further_Optimization No Success Improved Yield Conditions_OK->Success Yes Further_Optimization->Check_Conditions

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

Relative Reactivity of Halogens

Halogen_Reactivity I C-I (Most Reactive) Br C-Br (Intermediate Reactivity) I->Br Easier Oxidative Addition Cl C-Cl (Least Reactive) Br->Cl Requires More Forcing Conditions

Caption: The reactivity hierarchy of carbon-halogen bonds in palladium catalysis.

References

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(2), 2011-2061. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Valente, C., et al. (2012). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Beilstein Journal of Organic Chemistry, 8, 1307-1312. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(28), 6410-6437. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition, 53(19), 4945-4949. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Quigley, C. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-catalyzed arylation of C–H bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Powers, D. C., & Ritter, T. (2011). Palladium(III) in Synthesis and Catalysis. Accounts of Chemical Research, 44(8), 691-700. [Link]

  • Anbarasan, P., Schwerk, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed Sonogashira coupling reactions. Chemical Society Reviews, 40(10), 5049-5067. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

Sources

Technical Support Center: Navigating the Purification of Iodinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert advice and practical solutions for the unique challenges encountered during the purification of iodinated heterocyclic compounds. These molecules are pivotal in medicinal chemistry, yet their purification is often hampered by inherent instability and reactivity. Here, we dissect these challenges and offer field-proven troubleshooting strategies and detailed protocols to enhance the purity, yield, and stability of your compounds.

Frequently Asked Questions (FAQs): Core Challenges

This section addresses the most common issues researchers face, providing concise answers and directing you to more detailed troubleshooting guides and protocols within this document.

Q1: Why do my iodinated basic heterocycles (e.g., pyridines, imidazoles) show severe tailing or get stuck on my silica gel column?

A1: This is a classic problem arising from the interaction between the basic nitrogen atoms in your heterocycle and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong acid-base interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant peak tailing and potential loss of your compound. The acidity of the silica can also promote on-column degradation, such as deiodination.[1][2][3]

Q2: I'm observing a new, less polar spot on my TLC plate after letting it sit for a while or after running a column. What is it?

A2: This is likely the deiodinated version of your starting material. The carbon-iodine (C-I) bond in many heteroaromatic systems is susceptible to cleavage, a process known as deiodination. This can be triggered by exposure to acid (including the acidic surface of silica gel), light, or heat.[4] The resulting C-H compound is typically less polar and will have a higher Rf value on a normal-phase TLC plate.

Q3: My compound's color changes, or it degrades upon exposure to lab light. How can I prevent this?

A3: Iodinated compounds are frequently photosensitive.[5][6] Exposure to ambient or UV light can provide the energy to induce decomposition, often leading to discoloration (e.g., turning yellow or brown due to the formation of elemental iodine) and the formation of impurities. Strict adherence to photoprotective measures is crucial throughout the entire workflow, from reaction to storage.

Q4: After a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira), I can't get rid of the residual palladium. Why is it so difficult to remove?

A4: Palladium catalysts can remain in your product as various species, including insoluble palladium black (Pd(0)) and soluble Pd(II) complexes. While filtration can remove insoluble forms, soluble palladium can be challenging to eliminate with standard chromatography because it may co-elute with your product.[7] Achieving the low ppm levels required for pharmaceutical applications often necessitates specialized techniques.[8][9]

Q5: My attempt at recrystallization resulted in an oil instead of crystals. What went wrong?

A5: "Oiling out" during recrystallization is a common issue that occurs when the compound comes out of solution as a liquid at a temperature above its melting point in the solvent mixture.[10] This can be caused by the solution being too concentrated, cooling too rapidly, or the presence of impurities that depress the melting point.

Troubleshooting Guides: A Deeper Dive

This section provides structured approaches to solving the most persistent purification problems.

Guide 1: Troubleshooting Flash Column Chromatography

Iodinated heterocycles present a unique set of challenges in flash chromatography. The following guide will help you diagnose and resolve common issues.

  • Root Cause Analysis: The primary culprit is the interaction between the basic lone pair of electrons on a nitrogen atom within the heterocycle and the acidic silanol groups on the silica surface. The pKa of the heterocycle plays a significant role; more basic compounds will interact more strongly.[1][3] This interaction can be strong enough to irreversibly bind the compound or cause it to elute very slowly and broadly.

  • Solutions Ranked by Ease of Implementation:

    • Add a Basic Modifier to the Eluent: This is the most common and often effective solution. Adding a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine (0.1-2% v/v), to your mobile phase will neutralize the most acidic silanol sites, allowing your compound to elute with a much-improved peak shape.[11][12]

    • Use an Alternative Stationary Phase: If a basic modifier is not sufficient or compatible with your compound, consider a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds as it lacks the strong acidity of silica.

      • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a less acidic environment that is ideal for the purification of basic compounds.[2][3]

    • Switch to Reversed-Phase Chromatography: For highly polar or strongly basic compounds, reversed-phase (C18) flash chromatography is an excellent option. The compound is retained by hydrophobic interactions, and issues with silanol groups are minimized. A mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically used.[11]

  • Root Cause Analysis: The acidic nature of silica gel can catalyze the cleavage of the C-I bond, especially for electron-rich or sensitive heterocyclic systems. Prolonged exposure to the stationary phase increases the likelihood of this degradation.

  • Solutions:

    • Deactivate the Silica: As described above, using a basic modifier like triethylamine can reduce the surface acidity and minimize deiodination.[13]

    • Increase Flow Rate: Run the column faster (hence "flash" chromatography) to minimize the residence time of your compound on the stationary phase.

    • Test Stability First: Before committing your entire batch to a column, spot the compound on a silica TLC plate, let it sit for 30-60 minutes, and then develop it. If a new, higher Rf spot appears, this indicates instability on silica, and you should consider an alternative stationary phase.[11]

Guide 2: Managing Stability - Light and Chemical Degradation
  • Photosensitivity:

    • Root Cause Analysis: The C-I bond can be homolytically cleaved by UV or even visible light, leading to the formation of radical species and subsequent degradation. This is often visible as a yellowing or browning of the material.[5][6]

    • Mitigation Strategy:

      • Work in Dimmed Light: Whenever possible, work with these compounds in a fume hood with the sash lowered and the light turned off.

      • Use Amber Glassware: Always use amber-colored vials, flasks, and bottles for reactions, workups, and storage to block UV light.[14][15]

      • Wrap in Aluminum Foil: For clear glass apparatus like chromatography columns or separatory funnels, wrap the exterior with aluminum foil to completely block light exposure.[14]

      • ICH Q1B Photostability Testing: For pharmaceutical development, a formal photostability study is required. This involves exposing the drug substance to a defined amount of light and UV radiation and analyzing for degradation products.[7][16][17][18][19]

  • Chemical Stability:

    • Deiodination during Workup: Acidic or basic washes during an aqueous workup can sometimes promote deiodination. Use mild conditions where possible (e.g., saturated sodium bicarbonate instead of sodium hydroxide).

    • Storage: Store purified iodinated heterocycles in a dark, cold, and inert environment (e.g., in an amber vial, under argon or nitrogen, in a freezer).

Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification workflows.

Protocol 1: Flash Chromatography of a Basic Iodinated Heterocycle using a Triethylamine-Modified System

This protocol is designed for a compound like an iodinated pyridine that exhibits peak tailing on standard silica gel.

  • Solvent System Selection:

    • Develop a solvent system (e.g., Hexane/Ethyl Acetate) on a standard TLC plate to achieve an Rf of ~0.15-0.20 for your target compound.

    • Prepare a new eluent with the same solvent ratio but add 1% (v/v) triethylamine (TEA). Re-run the TLC; you should observe a slightly higher Rf and a much more compact spot. This is your column eluent.

  • Column Packing (Slurry Method):

    • Select an appropriately sized column (aim for a silica gel mass of 50-100 times the mass of your crude sample).

    • In a beaker, create a slurry of silica gel in your TEA-modified eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude material) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the TEA-modified eluent to the column.

    • Apply pressure and begin collecting fractions.

    • Monitor the fractions by TLC using the same TEA-modified eluent.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note: TEA is volatile and should be removed with the solvent.

Protocol 2: Removal of Residual Palladium using a Metal Scavenger

This protocol describes a batch method for removing palladium catalysts using Biotage® MP-TMT, a polymer-bound trimercaptotriazine scavenger.

  • Post-Reaction Workup:

    • Perform your standard aqueous workup and extraction. Filter the organic solution through a pad of Celite® to remove any precipitated palladium black.

    • Dry the organic solution and concentrate it under reduced pressure.

  • Scavenging Procedure:

    • Dissolve the crude product in a suitable solvent (e.g., THF, DMF, Toluene).

    • Add Biotage® MP-TMT scavenger. A typical starting point is 4-5 equivalents relative to the initial amount of palladium catalyst used.[9]

    • Stir the mixture at room temperature. The scavenging time can range from 1 to 24 hours. The process can be accelerated by gentle heating (e.g., 40-50 °C) if your compound is stable.[8]

  • Isolation of Purified Product:

    • Filter the mixture to remove the scavenger resin, which now has the palladium bound to it.

    • Wash the resin with a small amount of the solvent used for the scavenging process.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure. The resulting material can then be further purified by chromatography or recrystallization if needed.

Protocol 3: Recrystallization of an Iodinated Heterocycle

This protocol provides a general workflow for purifying a solid iodinated heterocycle.

  • Solvent Selection:

    • The ideal single solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[10]

    • Alternatively, find a two-solvent system: a "good" solvent that dissolves your compound well, and a "poor" solvent (antisolvent) in which it is insoluble, with both solvents being miscible. Common pairs include ethanol/water, hexane/ethyl acetate, and toluene/hexane.[20][21]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the "good" or single solvent, and heat to a gentle boil with stirring until the solid is fully dissolved.

  • Crystallization:

    • If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until a persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the cloudiness.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold "poor" solvent or the single recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation and Visualization

Table 1: Troubleshooting Summary for Column Chromatography
Problem Primary Cause Recommended Solution(s)
Peak Tailing (Basic Compounds) Acid-base interaction with silica1. Add 0.1-2% Triethylamine to eluent. 2. Switch to Alumina or Amine-Silica. 3. Use Reversed-Phase (C18) HPLC/Flash.
Decomposition on Column Silica-catalyzed deiodination1. Deactivate silica with Triethylamine. 2. Increase column flow rate. 3. Use a less acidic stationary phase (e.g., neutral Alumina).
Poor Separation Inappropriate solvent polarity1. Optimize solvent system using TLC. 2. Run a gradient elution. 3. Try a different solvent family (e.g., Toluene/Acetone instead of Hexane/EtOAc).
Residual Metal Catalyst Soluble palladium species co-elute1. Use a dedicated metal scavenger post-reaction. 2. Treat solution with activated carbon. 3. Attempt recrystallization.
Diagrams and Workflows

The following diagrams, generated using DOT language, illustrate key decision-making processes in the purification of iodinated heterocyclic compounds.

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis & Workup cluster_purification Primary Purification cluster_end Final Product Crude Crude Iodinated Heterocycle Analysis TLC / LCMS Analysis Crude->Analysis Workup Aqueous Workup (consider photosensitivity) Analysis->Workup Metal_Check Metal Catalyst Used? Workup->Metal_Check Scavenger Metal Scavenger (e.g., MP-TMT) Metal_Check->Scavenger Yes Column Column Chromatography (See Troubleshooting Guide) Metal_Check->Column No Scavenger->Column Recrystal Recrystallization (if solid) Column->Recrystal Final_Analysis Purity Analysis (HPLC, NMR, MS) Column->Final_Analysis Recrystal->Final_Analysis Storage Store: Dark, Cold, Inert Atmosphere Final_Analysis->Storage

Caption: General purification workflow for iodinated heterocyclic compounds.

Chromatography_Troubleshooting Start Run Initial TLC on Silica Tailing Severe Tailing or Streaking? Start->Tailing Degradation New Spot Appears (Degradation)? Start->Degradation Check Stability Tailing->Degradation No Add_TEA Add 1% TEA to Eluent & Re-run TLC Tailing->Add_TEA Yes Run_Column_TEA Run Column with TEA-Modified Eluent Degradation->Run_Column_TEA No (but proceed with caution) Change_SP Change Stationary Phase: - Alumina - Amine-Silica - Reversed-Phase (C18) Degradation->Change_SP Yes Tailing_Fixed Tailing Fixed? Add_TEA->Tailing_Fixed Tailing_Fixed->Run_Column_TEA Yes Tailing_Fixed->Change_SP No

Caption: Decision tree for troubleshooting flash chromatography of basic iodinated heterocycles.

References

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  • Stability Studies. (n.d.). ICH Guidelines for Photostability Testing: A Detailed Guide. Retrieved from [Link]

  • FDM. (n.d.). Whitepaper: API Photostability Testing. Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Biotage. (2022). Biotage Metal Scavengers. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]

  • Quora. (2015). Why is iodine solution stored in dark bottles?. Retrieved from [Link]

  • Biotage. (n.d.). Metal Scavenger User Guide. Retrieved from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • Li, Y., et al. (2013). Determination of Iodate by HPLC-UV after On-Line Electrochemical Reduction to Iodide.
  • Biotage. (2016). Metal Scavenging Screening Kit Product Manual. Retrieved from [Link]

  • Skibiński, R., & Komsta, Ł. (2019). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. Molecules, 24(7), 1303.
  • UGC. (n.d.). Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Shishovs, R., et al. (2021). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. International Journal of Molecular Sciences, 22(16), 8887.
  • Johnson Matthey. (2008). Metal Scavengers for the Process Industry. Retrieved from [Link]

  • Manna, D., & Mugesh, G. (2011). A Chemical Model for the Inner-Ring Deiodination of Thyroxine by Iodothyronine Deiodinase. Journal of the American Chemical Society, 133(26), 9980–9983.
  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Eagle Biosciences. (n.d.). Iodine HPLC Assay. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Iodide on Primesep B Column. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

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  • Gao, B., et al. (2010). Immobilization of povidone-iodine on surfaces of silica gel particles and bactericidal property. Colloids and Surfaces B: Biointerfaces, 79(2), 446-451.
  • Li, X., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
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Technical Support Center: Overcoming Poor Solubility of Pyrazolopyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the significant challenge of poor solubility encountered with pyrazolopyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions to facilitate your experimental success. Our focus is on not just providing solutions, but also explaining the underlying scientific principles to empower your research decisions.

Introduction: The Pyrazolopyridine Solubility Challenge

Pyrazolopyridines are a critical class of heterocyclic compounds in medicinal chemistry, forming the core of numerous drug candidates. However, their often rigid, planar structures and crystalline nature can lead to poor solubility in both aqueous and organic solvents. This low solubility can be a major roadblock in synthesis, purification, formulation, and ultimately, bioavailability. This guide will walk you through a systematic approach to diagnose and overcome these solubility issues.

Part 1: Troubleshooting Guide - A Step-by-Step Approach to Solubility Enhancement

This section is designed to provide a logical workflow for addressing solubility problems. We will move from simple, readily implementable techniques to more complex formulation strategies.

Issue 1: My pyrazolopyridine intermediate is poorly soluble in common organic solvents for reaction or purification.

Low solubility in organic solvents can hinder reaction kinetics, lead to incomplete conversions, and complicate purification by chromatography or crystallization.

  • Sub-optimal Solvent Selection: The polarity of the solvent may not be a good match for your compound.

    • Action: Conduct a systematic solvent screening. Test a range of solvents with varying polarities.

    • Rationale: "Like dissolves like" is a fundamental principle. A solvent's ability to solvate a solute depends on the intermolecular forces between them. For pyrazolopyridines, which can have both polar (N-H, C=O) and nonpolar (aromatic rings) regions, a solvent that can engage in a variety of interactions is often required.

    • Protocol: See Experimental Protocol 1: Systematic Solvent Screening .

  • High Crystal Lattice Energy: The compound may be highly crystalline, making it difficult for solvent molecules to break apart the crystal lattice.

    • Action 1: Gently heat the solvent mixture.

    • Rationale: Increasing the temperature provides the energy needed to overcome the lattice energy of the solid. However, be mindful of the thermal stability of your compound.

    • Action 2: Consider using a co-solvent system.[1]

    • Rationale: A mixture of solvents can offer a more nuanced polarity and multiple modes of interaction (e.g., hydrogen bonding, dipole-dipole) to disrupt the crystal lattice more effectively than a single solvent.[1][2] For example, a mixture of a protic solvent like isopropanol and an aprotic polar solvent like THF can be effective.

    • Protocol: See Experimental Protocol 2: Co-solvent System Development .

Solvent ClassExamplesPolarity IndexPotential for Pyrazolopyridines
Aprotic Polar DMF, DMSO, NMP, Acetonitrile, THFHighGood for dissolving polar pyrazolopyridines, but can be difficult to remove. THF is a versatile choice.[3]
Protic Polar Methanol, Ethanol, IsopropanolHighCan act as hydrogen bond donors and acceptors. Good for pyrazolopyridines with H-bond acceptors.
Chlorinated Dichloromethane (DCM), ChloroformMediumOften effective, but have toxicity and environmental concerns.
Ethers Diethyl ether, Dioxane, MTBELow-MediumDioxane and THF are generally better than diethyl ether due to higher polarity.
Hydrocarbons Toluene, Heptane, HexaneLowGenerally poor solvents unless the pyrazolopyridine has very large non-polar substituents.
Issue 2: My pyrazolopyridine intermediate precipitates out of aqueous buffer during biological assays.

This is a common and critical issue that can lead to inaccurate and unreliable biological data.

  • Low Intrinsic Aqueous Solubility: The compound has inherently poor solubility in water.

    • Action 1: Decrease the final compound concentration.

    • Rationale: While seemingly obvious, it's the first and simplest check. Ensure you are working below the kinetic solubility limit in your final assay volume.

    • Action 2: Introduce a water-miscible co-solvent.[4]

    • Rationale: Co-solvents like DMSO, ethanol, or PEG 400 can increase the solubility of hydrophobic compounds in aqueous solutions by reducing the polarity of the solvent system.[1][2] It is crucial to keep the final co-solvent concentration low (typically <1%) to avoid artifacts in biological assays.[5]

    • Protocol: See Experimental Protocol 2: Co-solvent System Development .

  • pH-Dependent Solubility: The compound's ionization state, and therefore its solubility, is dependent on the pH of the buffer.[6][7]

    • Action: Determine the pKa of your compound and adjust the buffer pH accordingly.

    • Rationale: Pyrazolopyridines often contain basic nitrogen atoms. For a basic compound, solubility will increase in a more acidic buffer (lower pH) where it can be protonated to form a more soluble salt. Conversely, an acidic pyrazolopyridine will be more soluble in a more basic buffer (higher pH).[8][9] A pH-solubility profile is essential to understand this behavior.[8]

    • Protocol: See Experimental Protocol 3: pH-Solubility Profiling .

  • "Fall-out" from a Concentrated Stock Solution: The compound precipitates when a concentrated stock in an organic solvent (like DMSO) is diluted into the aqueous buffer.

    • Action: Modify the dilution method.

    • Rationale: Rapidly changing the solvent environment from a good solvent (DMSO) to a poor solvent (aqueous buffer) can cause the compound to crash out of solution. A serial dilution in the final assay buffer or pre-warming the buffer can mitigate this.

    • Protocol: Use a stepwise dilution. For example, instead of a 1:1000 dilution directly, perform a 1:10 dilution into the buffer, vortex, and then perform a subsequent 1:100 dilution.

Troubleshooting_Precipitation start Precipitation Observed in Assay check_conc Is Concentration Too High? start->check_conc lower_conc Lower Final Concentration check_conc->lower_conc Yes check_ph Is Solubility pH-Dependent? check_conc->check_ph No success Compound Soluble lower_conc->success ph_profile Perform pH-Solubility Profile check_ph->ph_profile Yes check_dilution Is it 'Fall-Out' from Stock? check_ph->check_dilution No adjust_ph Adjust Buffer pH ph_profile->adjust_ph adjust_ph->success modify_dilution Modify Dilution Protocol check_dilution->modify_dilution Yes use_cosolvent Incorporate Co-solvent check_dilution->use_cosolvent No modify_dilution->success use_cosolvent->success

Caption: A logical workflow for troubleshooting precipitation in aqueous assays.

Part 2: Frequently Asked Questions (FAQs)

Q1: I've tried common solvents and co-solvents with limited success. What are some more advanced, yet lab-accessible, techniques I can try?

A1: When basic methods are insufficient, you can explore techniques that modify the compound's solid-state properties or use specialized excipients.

  • Salt Formation: If your pyrazolopyridine has an ionizable group (acidic or basic), converting it to a salt can dramatically increase its aqueous solubility.[10] This is a very common and effective strategy in drug development. The choice of counter-ion is important and can affect not only solubility but also stability.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8] They can encapsulate your poorly soluble pyrazolopyridine, forming an "inclusion complex" that is more water-soluble.[11][12][13]

  • Amorphous Solid Dispersions: You can create an amorphous solid dispersion by dissolving your compound and a carrier polymer (like PVP or HPMC) in a common solvent and then rapidly removing the solvent.[2] The resulting solid has the drug dispersed in an amorphous state, which has higher apparent solubility and faster dissolution than the crystalline form.[14]

Q2: How does the crystal form (polymorphism) of my intermediate affect its solubility?

A2: The crystal form, or polymorph, can have a significant impact on the solubility of your compound.[14][15] Different polymorphs have different crystal lattice energies. A more stable polymorph will have a stronger crystal lattice, be less soluble, and have a higher melting point. A metastable polymorph will be more soluble but may convert to the more stable form over time.[14] It is crucial to characterize the solid form of your intermediate to ensure consistent results.[15] The appearance of a new, less soluble polymorph has been known to cause major issues in pharmaceutical production.[15]

Q3: Can I use surfactants to improve the solubility of my pyrazolopyridine intermediate?

A3: Yes, surfactants can be very effective. Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[10][16] Your hydrophobic pyrazolopyridine can partition into the hydrophobic core of these micelles, increasing its overall solubility in the aqueous medium.[16] Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers are often used.[16] However, be aware that surfactants can interfere with some biological assays, so their compatibility must be verified.

Q4: What are some high-throughput methods for solubility screening?

A4: For early-stage discovery, high-throughput solubility screening is essential. Miniaturized assays in 96-well plates are common. A typical workflow involves dispensing a small amount of your compound (often from a DMSO stock) into wells containing different solvents, co-solvent systems, or buffers. After equilibration, the amount of dissolved compound can be quantified using techniques like UV-Vis spectroscopy, HPLC-UV, or light scattering (nephelometry) to detect undissolved particles.

Part 3: Experimental Protocols

Experimental Protocol 1: Systematic Solvent Screening
  • Preparation: Place a small, accurately weighed amount (e.g., 1-2 mg) of your pyrazolopyridine intermediate into several small vials.

  • Solvent Addition: To each vial, add a different solvent from the list in the "Solvent Selection Guide" table in small, incremental volumes (e.g., 100 µL).

  • Equilibration: After each addition, cap the vial and vortex for 30-60 seconds. Allow the vial to stand for 5-10 minutes.

  • Observation: Visually inspect for complete dissolution. Note the volume of solvent required to fully dissolve the compound.

  • Quantification (Optional): If a precise solubility value is needed, create a saturated solution, filter it through a 0.22 µm syringe filter, and analyze the concentration of the filtrate by a suitable method like HPLC-UV.

Experimental Protocol 2: Co-solvent System Development
  • Stock Solutions: Prepare stock solutions of your compound in several water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).

  • Titration: In a series of vials, place your target aqueous buffer.

  • Addition: Add increasing percentages of the co-solvent stock solution to the buffer (e.g., 0.5%, 1%, 2%, 5% v/v).

  • Equilibration and Observation: After each addition, vortex and observe for any precipitation. The highest percentage of co-solvent that does not cause precipitation upon addition of your compound is your initial working range.

  • Assay Compatibility Check: It is critical to run a control experiment with your biological assay using the selected co-solvent at the final concentration to ensure it does not interfere with the assay results.

Experimental Protocol 3: pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Add an excess amount of your solid pyrazolopyridine intermediate to each buffer in separate vials.

  • Equilibration: Shake or agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Analysis: After equilibration, check the pH of each slurry. Filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in each filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of the buffer. This will reveal the pH range where your compound has the highest solubility.

pH_Solubility cluster_0 For a Basic Compound (e.g., pKa = 7) cluster_1 For an Acidic Compound (e.g., pKa = 5) Low_pH Low pH (e.g., pH < 6) Protonated Form (BH+) Higher Solubility High_pH High pH (e.g., pH > 8) Neutral Form (B) Lower Solubility Low_pH_Acid Low pH (e.g., pH < 4) Neutral Form (HA) Lower Solubility High_pH_Acid High pH (e.g., pH > 6) Ionized Form (A-) Higher Solubility

Caption: The relationship between pH and solubility for basic and acidic compounds.

References

  • Vertex AI Search, based on Drug Discovery Online. (2023).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Brieflands. (2021).
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  • Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ScienceDirect. (2025). Co-solvent: Significance and symbolism.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • ResearchGate. (2025).
  • MDPI. (n.d.).
  • Benchchem. (n.d.).
  • MDPI. (n.d.). Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs.
  • PubMed. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models.
  • Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • National Institutes of Health. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • MDPI. (2020). The Importance of Solubility for New Drug Molecules.
  • National Institutes of Health. (n.d.).
  • ScienceDirect. (2025). PH-dependent solubility: Significance and symbolism.
  • Wikipedia. (n.d.). Tetrahydrofuran.
  • Benchchem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media.
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine.
  • National Institutes of Health. (2022).
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • ResearchGate. (2025).
  • Journal of Emerging Investigators. (2024). pH-dependent drug interactions with acid reducing agents.
  • National Institutes of Health. (n.d.).
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  • ResearchGate. (2025). Solid form changes during drug development: good, bad, and ugly case studies.

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Technical Support Center: Troubleshooting Regioselectivity in the Functionalization of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the functionalization of pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their synthetic endeavors. Pyrazolopyridines are a vital class of N-heteroaromatic compounds, prized for their diverse applications in pharmaceuticals and materials science.[1] However, their inherent electronic properties and multiple reactive sites often lead to challenges in controlling the precise location of functional group introduction.

This resource provides in-depth, troubleshooting guidance in a practical question-and-answer format, addressing common issues encountered during experimental work.

Section 1: Navigating the N-Functionalization vs. C-Functionalization Maze

One of the most frequent challenges in pyrazolopyridine chemistry is controlling the site of electrophilic attack or metal-catalyzed coupling—does it occur on a nitrogen atom of the pyrazole ring or a carbon atom of either the pyrazole or pyridine ring?

FAQ 1: My alkylation reaction is giving me a mixture of N-1 and N-2 alkylated isomers. How can I favor one over the other?

Answer: The formation of N-1 and N-2 regioisomers is a common problem stemming from the tautomerism of the pyrazole ring.[2][3] The relative stability of these tautomers can be influenced by the substitution pattern on the pyrazolopyridine core.[3][4]

Causality and Troubleshooting:

  • Steric Hindrance: Bulky substituents on the pyrazole or pyridine ring can sterically hinder one of the nitrogen atoms, directing the alkylating agent to the more accessible nitrogen. For instance, a large group at the C-7 position of a pyrazolo[3,4-b]pyridine will likely favor alkylation at the N-1 position.

  • Electronic Effects: The electronic nature of existing substituents plays a crucial role. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

  • Reaction Conditions:

    • Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) can deprotonate the pyrazole NH, forming an anion. The counterion (e.g., Na+) can then coordinate to one of the nitrogen atoms, influencing the site of alkylation. In some cases, using NaH has been shown to prevent the formation of regioisomeric products.[5] Weaker bases like potassium carbonate (K₂CO₃) may result in a mixture of isomers.[2]

    • Solvent: The solvent can influence the solubility of the pyrazolopyridine salt and the reactivity of the electrophile. Aprotic polar solvents like DMF or acetonitrile are commonly used.

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Protocol for Optimizing N-Alkylation Regioselectivity:

  • Substrate Analysis: Carefully examine the steric and electronic environment around the N-1 and N-2 positions of your pyrazolopyridine.

  • Base Screening:

    • Start with a strong base like NaH in anhydrous DMF at 0 °C.

    • If a mixture is still obtained, screen other bases such as K₂CO₃, Cs₂CO₃, or DBU.

  • Solvent Screening: Test different aprotic polar solvents (e.g., THF, acetonitrile) to assess their impact on selectivity.

  • Temperature Control: Run the reaction at various temperatures (e.g., -20 °C, 0 °C, room temperature) to determine the optimal conditions for kinetic or thermodynamic control.

  • Protecting Groups: If direct alkylation remains unselective, consider a protecting group strategy. For example, a mesyl (Ms) group has been shown to selectively protect the N-1 position.[6]

Table 1: Influence of Reaction Parameters on N-Alkylation Regioselectivity

ParameterCondition 1Expected Outcome 1Condition 2Expected Outcome 2
Base NaH (strong, non-nucleophilic)Higher selectivity, often favoring the thermodynamically more stable isomer.K₂CO₃ (weaker, heterogeneous)Often results in a mixture of N-1 and N-2 isomers.[2]
Temperature Low Temperature (e.g., 0 °C)May favor the kinetically controlled product.High Temperature (e.g., reflux)May favor the thermodynamically more stable product.
Sterics Bulky substituent near N-2Favors N-1 alkylation.Unsubstituted pyrazole ringLess predictable selectivity.

Section 2: Mastering Regiocontrolled C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy for elaborating the pyrazolopyridine scaffold. However, directing the reaction to a specific C-H bond is a significant hurdle.

FAQ 2: I am attempting a palladium-catalyzed C-H arylation, but I'm getting a mixture of products functionalized at different positions on the pyridine and pyrazole rings. How can I achieve better control?

Answer: Achieving regioselectivity in C-H activation of pyrazolopyridines hinges on exploiting the inherent electronic differences between the C-H bonds and, more powerfully, by employing directing groups.[7][8]

Causality and Troubleshooting:

  • Inherent Reactivity: The pyrazole ring is generally more electron-rich than the pyridine ring, making its C-H bonds more susceptible to electrophilic palladation.[9] Within the pyridine ring, the C-H bonds ortho to the nitrogen are the most acidic but also susceptible to coordination with the metal center, which can deactivate the catalyst.

  • Directing Groups: The most effective strategy for controlling regioselectivity is the installation of a directing group (DG).[7][10][11] The DG coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby facilitating its activation.

    • Common Directing Groups: Amides, carboxylic acids, pyridines, and even the pyrazole ring itself can act as directing groups.[7][12]

    • Positioning is Key: The position of the DG dictates which C-H bond will be functionalized. For example, an amide group at the C-5 position of a pyrazole can direct C-H activation to the C-4 position of the pyrazole or a nearby position on a fused ring.[12]

Workflow for Directed C-H Functionalization:

G cluster_0 Decision Workflow for Regioselective C-H Functionalization start Identify Target C-H Bond install_dg Install Directing Group (DG) Proximal to Target Bond start->install_dg screen_catalyst Screen Catalyst Systems (e.g., Pd(OAc)₂, Rh(III), Ru(II)) install_dg->screen_catalyst optimize_conditions Optimize Reaction Conditions (Oxidant, Solvent, Temperature) screen_catalyst->optimize_conditions analyze_product Analyze Product for Regioselectivity optimize_conditions->analyze_product success Desired Regioisomer Achieved analyze_product->success High Selectivity troubleshoot Troubleshoot: - Change DG - Modify Ligand - Adjust Stoichiometry analyze_product->troubleshoot Low Selectivity troubleshoot->screen_catalyst Re-optimize

Caption: Decision workflow for achieving regioselective C-H functionalization.

Experimental Protocol for Directed C-H Arylation:

  • Substrate Synthesis: Synthesize the pyrazolopyridine precursor bearing a suitable directing group (e.g., an amide at C-5).

  • Reaction Setup: In a sealed tube, combine the pyrazolopyridine substrate (1.0 equiv), aryl halide or boronic acid (1.5-2.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), ligand (if necessary), oxidant (e.g., Ag₂O, Cu(OAc)₂), and anhydrous solvent (e.g., AcOH, DCE).

  • Reaction Execution: Heat the reaction mixture at the desired temperature (typically 80-120 °C) for 12-24 hours.

  • Workup and Analysis: After cooling, dilute the reaction mixture, extract the product, and purify by column chromatography. Analyze the product mixture by ¹H NMR and LC-MS to determine the regioselectivity.

FAQ 3: My C-H activation is sluggish or fails completely. What are the likely causes?

Answer: Reaction failure in C-H activation can stem from several factors, including catalyst deactivation, incorrect choice of oxidant, or unfavorable substrate electronics.

Causality and Troubleshooting:

  • Catalyst Deactivation: The nitrogen atoms in the pyrazolopyridine core can act as ligands for the metal catalyst, leading to catalyst inhibition.[13]

    • Solution: Employ more robust catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos for Pd catalysis) that can prevent strong coordination of the substrate to the metal center.[13]

  • Oxidant Choice: The oxidant plays a crucial role in regenerating the active catalyst. The choice of oxidant is often specific to the catalyst and reaction type.

    • Solution: Screen a panel of oxidants, such as Ag₂CO₃, Ag₂O, Cu(OAc)₂, or benzoquinone.

  • Substrate Electronics: Highly electron-deficient pyrazolopyridines can be difficult to functionalize via C-H activation.

    • Solution: If possible, modify the substrate to include electron-donating groups to enhance reactivity.

Section 3: Controlling Isomer Formation in Ring Synthesis

The regioselectivity of the initial pyrazolopyridine ring formation is a critical step that dictates the final substitution pattern.

FAQ 4: When synthesizing pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 1,3-dicarbonyl compounds, I obtain a mixture of isomers. How can this be controlled?

Answer: The condensation of aminopyrazoles with β-dicarbonyl compounds can indeed lead to regioisomeric products depending on which nitrogen of the aminopyrazole initiates the cyclization.

Causality and Troubleshooting:

  • Mechanism: The reaction proceeds via a condensation mechanism. The initial nucleophilic attack can occur from either the exocyclic amino group or the N-1 of the pyrazole, followed by cyclization and dehydration.

  • Solvent Effects: The choice of solvent can significantly influence the regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation by stabilizing one of the transition states over the other.[14][15]

  • pH Control: The reaction is often catalyzed by acid (e.g., acetic acid) or base.[16][17] The pH can influence the protonation state of the aminopyrazole and thus its nucleophilicity, affecting the reaction pathway.

Mechanism of Isomer Formation:

G cluster_1 Regioisomeric Product Formation reactants 5-Aminopyrazole + 1,3-Dicarbonyl Compound path_a Pathway A: Attack from Exocyclic NH₂ reactants->path_a path_b Pathway B: Attack from Pyrazole N-1 reactants->path_b isomer_a Regioisomer A path_a->isomer_a isomer_b Regioisomer B path_b->isomer_b

Caption: Competing pathways leading to regioisomers in pyrazolopyridine synthesis.

Protocol for Improving Regioselectivity in Pyrazolopyridine Synthesis:

  • Solvent Screening:

    • Conduct the reaction in a conventional solvent like ethanol or acetic acid as a baseline.

    • Perform parallel reactions in TFE and HFIP to assess their impact on regioselectivity.[14][15]

  • Catalyst Screening:

    • Evaluate the reaction under acidic conditions (e.g., catalytic p-toluenesulfonic acid).

    • Test the reaction under basic conditions (e.g., catalytic piperidine).

  • Temperature Optimization: Analyze the effect of temperature on the isomeric ratio. Reactions at room temperature may offer different selectivity compared to reflux conditions.

  • Pre-functionalization: To avoid ambiguity, start with an N-substituted aminopyrazole. This pre-determines the orientation of the pyrazole ring in the final product, preventing the formation of N-H tautomers and subsequent isomeric mixtures.[3]

By systematically addressing these common issues, researchers can gain greater control over the functionalization of pyrazolopyridines, enabling the efficient and predictable synthesis of novel compounds for various applications.

References

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

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  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

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  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Digital.CSIC. Retrieved January 20, 2026, from [Link]

  • Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

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  • The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Established strategies for controlling regioselectivity in C−H activation of pyridine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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  • The scope of directing groups. Pyridine and pyrazole could also be suitable directing groups. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Scaling Up the Synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. This critical building block is frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1] Scaling its synthesis from the bench to pilot scale presents unique challenges that require careful consideration of reaction parameters, work-up procedures, and purification strategies. This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory and during scale-up operations.

Core Synthesis Protocol

The most common and scalable method for synthesizing the target compound is through the direct iodination of 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine. The C3 position of the pyrazolo[3,4-b]pyridine core is electron-rich and susceptible to electrophilic substitution.[2] The reaction is typically base-mediated to deprotonate the pyrazole nitrogen, which further activates the ring system towards iodination.

Experimental Protocol: Iodination using Iodine and Potassium Hydroxide

This protocol is adapted from established literature procedures for iodinating pyrazolopyridine scaffolds.[3][4][5]

Reagents and Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.
5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine1034769-88-4232.461.0
Iodine (I₂)7553-56-2253.811.1 - 1.5
Potassium Hydroxide (KOH), crushed1310-58-356.113.0 - 4.0
N,N-Dimethylformamide (DMF)68-12-273.09-
Ethyl Acetate (EtOAc)141-78-688.11-
Saturated Sodium Thiosulfate (Na₂S₂O₃) Soln.7772-98-7158.11-
Brine (Saturated NaCl Soln.)7647-14-558.44-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-

Step-by-Step Procedure:

  • Reaction Setup: In an appropriately sized round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 5-10 mL per gram of starting material). Stir the mixture until the starting material is fully dissolved.

  • Base Addition: To the stirred solution, add crushed potassium hydroxide (KOH, 3.0-4.0 eq.) in one portion. Note: Using crushed pellets increases the surface area and promotes a more efficient reaction. The mixture will typically turn a darker color.

  • Iodination: After stirring for 10-15 minutes at room temperature, add solid iodine (I₂, 1.1-1.5 eq.) portion-wise. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (1:1). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.[6][7]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the deep purple/brown color of excess iodine has dissipated.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Dilute with ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) or by flash column chromatography on silica gel.[8]

General Synthesis and Purification Workflow

G cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Starting Material in DMF add_base Add Crushed KOH start->add_base add_iodine Add Iodine (I₂) add_base->add_iodine react Stir Vigorously (2-4h) Monitor by TLC add_iodine->react quench Quench with Na₂S₂O₃ (aq) react->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify isolate Isolate Pure Product purify->isolate

Caption: High-level workflow for the synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up.

Q1: My reaction yield is poor or inconsistent. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem. Systematically investigate the following factors:

  • Purity of Starting Materials: Ensure the 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine is of high purity (>98%).[6] Impurities can interfere with the reaction. Also, verify the quality of the iodine and ensure the KOH is not excessively hydrated.

  • Base Stoichiometry and Quality: The deprotonation of the pyrazole is critical. Using insufficient base or old, carbonated KOH will result in incomplete reaction. On a larger scale, ensure the crushed KOH is well-dispersed. Using 3-4 equivalents is recommended to drive the equilibrium.[3]

  • Reaction Temperature: While the reaction proceeds at room temperature, excessive exotherms upon adding iodine can lead to degradation. For scale-up, consider portion-wise addition of iodine at a controlled temperature (e.g., 20-25 °C) with efficient cooling.

  • Inefficient Mixing: On a larger scale, solid KOH can settle, creating a non-homogeneous reaction mixture. Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure vigorous agitation and proper mixing of all components.[3]

  • Premature Work-up: Do not stop the reaction based on time alone. Always confirm the complete consumption of the starting material using TLC or LC-MS before proceeding to the quench.[6]

Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Impure Reactants start->cause1 cause2 Insufficient Base start->cause2 cause3 Poor Mixing start->cause3 cause4 Degradation start->cause4 sol1 Verify reactant purity (NMR, LCMS) cause1->sol1 sol2 Use fresh, crushed KOH (3-4 equivalents) cause2->sol2 sol3 Use overhead stirrer for scale-up cause3->sol3 sol4 Control exotherm (slow addition, cooling) cause4->sol4

Caption: Decision-making flowchart for troubleshooting low reaction yields.

Q2: I am observing significant amounts of starting material even after several hours. Why is the reaction stalling?

Answer: An incomplete reaction is often due to insufficient activation of the substrate or deactivation of the iodinating species.

  • Check the Base: The most common reason is inadequate deprotonation. Ensure your KOH is fresh and anhydrous. Consider switching to a stronger base like sodium hydroxide (NaOH), which is also effective.[3]

  • Solvent Quality: The DMF must be anhydrous. Water will consume the base and can interfere with the reaction.

  • Alternative Iodinating Agent: If the I₂/base system is problematic, N-iodosuccinimide (NIS) is an excellent alternative that does not require a strong base. The reaction is typically run in DMF at a slightly elevated temperature (e.g., 60 °C) and often results in a cleaner reaction profile with simpler work-up.[9]

Q3: My crude product is very dark and difficult to purify. How can I improve the work-up?

Answer: A dark, impure crude product usually points to residual iodine and potential side products.

  • Efficient Iodine Quenching: Ensure you are using a sufficient volume of saturated sodium thiosulfate solution. Stir the quenched mixture until all deep color is gone before starting the extraction. For large scales, monitor the quench with iodine test strips.

  • Minimize Emulsions: During extraction, emulsions can form. Adding brine during the work-up can help break up emulsions and improve phase separation.

  • Solvent Choice: While DMF is an excellent reaction solvent, it can complicate the work-up due to its high boiling point and miscibility with water. If possible, after quenching, add a large volume of water to precipitate the crude product. The solid can then be filtered, washed thoroughly with water, and then redissolved for further purification or recrystallized directly. This minimizes the large-volume liquid-liquid extractions.

Q4: Column chromatography is not viable for my multi-kilogram scale-up. How can I effectively purify the product?

Answer: Recrystallization is the most effective method for purifying large quantities of solid material.

  • Solvent Screening: The key is to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for screening include:

    • Single solvents: Ethanol, Isopropanol, Acetonitrile.

    • Solvent pairs: Dichloromethane/Hexane, Ethyl Acetate/Heptane, Toluene/Heptane.

  • Procedure: Dissolve the crude product in the minimum amount of the hot solvent/solvent system. If the solution is colored, you can perform a hot filtration through a small pad of activated carbon to remove colored impurities. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified solid by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this iodination reaction?

Answer: The reaction proceeds via an electrophilic aromatic substitution mechanism. The strong base (KOH) deprotonates the N-H of the pyrazole ring, forming a highly nucleophilic pyrazolate anion. This anion increases the electron density of the heterocyclic ring system, making the C3 position highly susceptible to attack by the electrophilic iodine (I₂).

Q2: Are there any specific safety concerns I should be aware of when scaling up this reaction?

Answer: Yes, several safety precautions are critical:

  • Corrosive Base: Both KOH and NaOH are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMF: N,N-Dimethylformamide is a reproductive toxin and is readily absorbed through the skin. Handle it in a well-ventilated fume hood with appropriate gloves.

  • Iodine: Solid iodine sublimes to produce a vapor that is irritating to the respiratory system and eyes. Handle it in a fume hood.

  • Exothermicity: The reaction can be exothermic, especially during the addition of the base and iodine. For scale-up, use a reaction vessel with adequate cooling capacity and monitor the internal temperature closely.

Q3: Can I use a different starting material?

Answer: The direct precursor is 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine.[10][11] This itself is synthesized from other precursors. If you are starting further back in the synthetic route, for example from 5-bromo-1H-pyrazolo[3,4-b]pyridine, you would first need to perform a chlorination step before the iodination.[12][13] It is generally more efficient to perform the halogenations in a specific order to manage directing group effects and reactivity.

Q4: How do I confirm the structure and purity of my final product?

Answer: A combination of analytical techniques is recommended:

  • ¹H NMR: To confirm the structure. The disappearance of the C3-H proton signal from the starting material and the presence of the expected aromatic signals will confirm the iodination has occurred at the correct position.

  • LC-MS: To confirm the molecular weight of the product (357.32 g/mol ) and to assess its purity.

  • Melting Point: A sharp melting point is a good indicator of high purity.

References

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Retrieved from [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(4), 177-186. Retrieved from [Link]

  • Saczewski, J., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3195. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]

  • de la Torre, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Retrieved from [Link]

  • Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. Retrieved from [Link]

  • Liu, W., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1548-1563. Retrieved from [Link]

  • J&K Scientific. (n.d.). 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • de la Torre, D., et al. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Retrieved from [Link]

  • Huang, P. H., Wen, Y. S., & Shen, J. Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o633. Retrieved from [Link]

  • Google Patents. (2013). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • ResearchGate. (2024). PIDA as an Iodinating Reagent: Visible‐Light‐Induced Iodination of Pyrazolo[1,5‐a]pyrimidines and Other Heteroarenes. Retrieved from [Link]

  • Díaz-Ortiz, A., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56(11), 1569-1577. Retrieved from [Link]

  • PubMed. (2024). PIDA as an Iodinating Reagent: Visible-Light-Induced Iodination of Pyrazolo[1,5-a]pyrimidines and Other Heteroarenes. Retrieved from [Link]

  • Digital Access to Scholarship at Harvard. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. Retrieved from [Link]

  • INIS-IAEA. (n.d.). Peculiarities of iodination of pyrazoles by iodine and iodic acid. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]

  • ResearchGate. (2021). Recent discoveries of naturally occurring halogenated nitrogen heterocycles. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • Reddit. (2018). Six step synthesis...help :(. Retrieved from [Link]

  • ResearchGate. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • National Institutes of Health. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Retrieved from [Link]

  • National Institutes of Health. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

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Technical Support Center: Stability and Reactivity of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile yet challenging building block. Our goal is to provide you with a deep understanding of its stability profile and offer practical, field-proven solutions to common issues encountered during synthetic transformations.

The unique architecture of this tri-halogenated pyrazolopyridine, featuring iodo, bromo, and chloro substituents on a single scaffold, presents a powerful platform for sequential and site-selective functionalization. However, this very feature is the source of its primary challenges. The stability of this compound is not a static property but is intrinsically linked to its reactivity under specific reaction conditions. This guide will help you navigate these complexities to achieve your desired synthetic outcomes.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common high-level questions regarding the handling and inherent properties of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Q1: What is the general order of reactivity for the halogens on this molecule in cross-coupling reactions?

The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is dictated by their bond dissociation energies.[1] The established trend, from most reactive to least reactive, is:

C-I > C-Br >> C-Cl

This differential reactivity is the cornerstone of any strategy for selective functionalization. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst, allowing for reactions to occur at the 3-position under mild conditions that leave the C-Br and C-Cl bonds untouched.[2][3][4]

Q2: What are the recommended storage conditions for this compound?

Like many polyhalogenated heterocyclic compounds, 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine should be handled as a potentially light and air-sensitive reagent. To ensure its long-term integrity, we recommend the following:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Store in a cool location (2-8 °C).

  • Light: Protect from light by using an amber vial or storing it in a dark place.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis or reaction with atmospheric water.

Q3: What is "dehalogenation," and why is it a common problem with this substrate?

Dehalogenation is a frequently observed side reaction where a halogen atom is replaced by a hydrogen atom (a process called hydrodehalogenation).[1] In the context of palladium-catalyzed reactions, this is a destructive pathway that consumes your starting material and generates an undesired, less-functionalized byproduct.[5]

The mechanism often involves the palladium catalyst and can be promoted by:

  • Impurities in solvents or reagents: Sources of protons (e.g., water, alcohols) can intercept catalytic intermediates.

  • Suboptimal reaction conditions: High temperatures, certain bases, or prolonged reaction times can favor decomposition pathways.[6]

  • Catalyst and ligand choice: The electronic and steric properties of the phosphine ligand can influence the rate of reductive elimination versus competing side reactions.[5]

Section 2: Troubleshooting Guide for Cross-Coupling Reactions

This section provides detailed troubleshooting for specific, common synthetic transformations. The key to success is exploiting the reactivity gradient of the three halogen atoms.

G cluster_0 Reactivity in Palladium Cross-Coupling C_I C3-Iodo C_Br C5-Bromo C_I->C_Br Highest Reactivity C_Cl Lowest Reactivity (Challenging) C_Br->C_Cl Moderate Reactivity

Caption: Relative reactivity of C-X bonds in Pd-catalyzed reactions.

Suzuki-Miyaura Coupling

The primary goal is typically the selective coupling of a boronic acid at the C3-Iodo position.

Problem 1: Low to no conversion of starting material.

Possible Cause Troubleshooting Action & Rationale
Inactive Catalyst Use a fresh source of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).[7] Ensure the catalyst has been stored properly under inert conditions. Pre-catalysts can degrade over time.
Ineffective Base The base is crucial for activating the boronic acid.[8] Use a freshly prepared 2M aqueous solution of Na₂CO₃ or K₂CO₃.[9] Ensure at least 2-3 equivalents are used.
Low Temperature While selectivity is favored at lower temperatures, the reaction may require gentle heating (e.g., 60-80 °C) to proceed at a reasonable rate, especially with less reactive boronic acids.
Poor Solvent Quality Use high-purity, degassed solvents (e.g., 1,4-dioxane, DME).[9] Oxygen can oxidize the Pd(0) active catalyst.

Problem 2: A mixture of products is observed, with coupling at both the C3-Iodo and C5-Bromo positions.

This indicates the reaction conditions are too harsh, leading to the undesired reaction of the C-Br bond.

Parameter Recommendation for C3-I Selectivity Rationale
Temperature Run the reaction at the lowest possible temperature that affords a reasonable rate (start at RT, then slowly increase to 40-60 °C).Oxidative addition at the C-Br bond has a higher activation energy than at the C-I bond. Lower temperatures heavily favor the more reactive site.
Catalyst Loading Use a minimal amount of catalyst (e.g., 1-3 mol%).Higher catalyst concentrations can increase the likelihood of side reactions.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.Extended reaction times, especially at elevated temperatures, can lead to over-reaction at the C-Br position.

Problem 3: Significant hydrodehalogenation is observed (loss of Iodine).

This side reaction reduces yield and complicates purification.

G Pd(0)L2 Pd(0)L2 Ar(I)-Pd(II)L2 Ar(I)-Pd(II)L2 Pd(0)L2->Ar(I)-Pd(II)L2 Oxidative Addition (Ar-I) Ar(R)-Pd(II)L2 Ar(R)-Pd(II)L2 Ar(I)-Pd(II)L2->Ar(R)-Pd(II)L2 Transmetalation (Base, R-B(OH)2) Ar-H Ar-H Ar(I)-Pd(II)L2->Ar-H Hydrodehalogenation (Side Reaction) Ar-R Ar-R Ar(R)-Pd(II)L2->Ar-R Reductive Elimination Ar-R->Pd(0)L2

Caption: Suzuki cycle showing the hydrodehalogenation side path.

  • Action: Rigorously degas all solvents and reagents. Use high-purity starting materials and anhydrous conditions. The source of the proton is often trace water or alcohol in the solvent.

  • Rationale: Hydrodehalogenation can occur when the Ar-Pd(II)-X intermediate reacts with a proton source before transmetalation can occur.[5] Minimizing protic impurities is critical.

Sonogashira Coupling

Goal: Selective alkynylation at the C3-Iodo position.

Problem 1: Reaction stalls, and a black precipitate (Palladium black) forms.

This indicates decomposition of the palladium catalyst, a common issue in Sonogashira reactions.[3]

  • Action 1: Switch from THF to a different solvent. Amine bases like triethylamine or diisopropylamine can often be used as the solvent.[10]

  • Rationale 1: Some solvents, particularly THF, have been anecdotally observed to promote the formation of Pd black.[10]

  • Action 2: Ensure the copper(I) co-catalyst (typically CuI) is fresh and of high purity. The color should be off-white or tan, not green or brown.

  • Rationale 2: Degraded Cu(I) can fail to facilitate the catalytic cycle efficiently, leading to the decomposition of palladium intermediates.

Problem 2: Significant formation of alkyne homocoupling (Glaser coupling) byproduct.

This side reaction is promoted by the copper co-catalyst in the presence of oxygen.

  • Action: Employ a copper-free Sonogashira protocol.[3] These conditions often require a slightly more active palladium catalyst/ligand system and may need gentle heating, but they completely eliminate the Glaser coupling pathway.

  • Rationale: The homocoupling of terminal alkynes is an oxidative process catalyzed by copper salts.[3] Removing copper from the reaction mixture is the most effective way to prevent this.

Parameter Standard Sonogashira Copper-Free Sonogashira
Catalyst PdCl₂(PPh₃)₂, CuI (co-catalyst)Pd(OAc)₂, suitable phosphine ligand
Base Et₃N or i-Pr₂NHAmine base (e.g., DBU) or inorganic base
Key Advantage Often proceeds at room temperature.[11]Avoids Glaser homocoupling byproducts.[3]
Key Challenge Susceptible to Glaser coupling.May require higher temperatures or more specialized ligands.
Buchwald-Hartwig Amination

Goal: Selective C-N bond formation, typically targeting the C3-Iodo or C5-Bromo positions.

Problem: Low or no reactivity, especially when targeting the C4-Chloro position.

The reactivity of aryl halides in Buchwald-Hartwig amination follows the same trend: I > Br >> Cl.[12] Aryl chlorides are notoriously difficult substrates.[12]

G start Start Buchwald-Hartwig Reaction check_conversion Low Conversion? start->check_conversion check_dehalogenation Dehalogenation >10%? check_conversion->check_dehalogenation No increase_temp Increase Temperature (Max 110°C) check_conversion->increase_temp Yes degas_rigorously Improve Degassing Use Anhydrous Solvent check_dehalogenation->degas_rigorously Yes success Reaction Optimized check_dehalogenation->success No change_ligand Switch to Bulky Biarylphosphine Ligand (e.g., XPhos, RuPhos) increase_temp->change_ligand change_base Switch to Stronger Base (e.g., LHMDS) change_ligand->change_base change_base->success degas_rigorously->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

  • Targeting C3-Iodo or C5-Bromo: These positions should be reactive under standard Buchwald-Hartwig conditions. If reactivity is low, follow the workflow above: moderately increase temperature, then screen different generations of catalysts and ligands. Sterically hindered, electron-rich phosphine ligands are often required to facilitate the reaction.[5]

  • Targeting C4-Chloro: This is an exceptionally challenging transformation. Standard conditions will likely fail. Success requires state-of-the-art catalyst systems, often employing highly specialized, bulky biarylphosphine ligands (e.g., G3/G4 palladacycles with ligands like XPhos or RuPhos) and very strong bases (e.g., LiHMDS or K₃PO₄) at elevated temperatures (≥100 °C). Be aware that under these conditions, selectivity is lost, and reaction at the bromo- and iodo- positions will also occur.

References

  • MDPI. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Available at: [Link]

  • Growing Science. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Available at: [Link]

  • Royal Society of Chemistry. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Available at: [Link]

  • Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

  • Wikipedia. Dehalogenation. Available at: [Link]

  • Google Patents. Dechlorination of pyridines in acidic, zinc-containing mediums.
  • ACS Publications. Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Available at: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • J&K Scientific. 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine | 1034769-88-4. Available at: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

  • Royal Society of Chemistry. Robust Buchwald–Hartwig amination enabled by ball-milling. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Available at: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • GLPBIO. 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • PubChem. 5-Bromo-1H-pyrazolo[3,4-c]pyridine. Available at: [Link]

  • National Institutes of Health. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Available at: [Link]

  • National Institutes of Health. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available at: [Link]

  • PubChem. 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine. Available at: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]

  • Scribd. Halogenated Heterocycles Synthesis, Application and Environment, 1st Edition Academic PDF Download. Available at: [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

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Technical Support Center: Characterization of Polyhalogenated Aromatic Compounds (PHAs)

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the analysis of polyhalogenated aromatic compounds (PHAs). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with characterizing these molecules. PHAs, including polychlorinated biphenyls (PCBs), dioxins (PCDDs/PCDFs), and polybrominated diphenyl ethers (PBDEs), are notorious for their environmental persistence, toxicity, and analytical difficulty.[1][2][3]

This resource is structured to provide immediate answers to common problems through our FAQs, followed by in-depth troubleshooting guides for core analytical techniques. My goal is not just to provide steps but to explain the underlying science, empowering you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is achieving baseline separation of PHA congeners so difficult?

A: The primary challenge lies in the sheer number of possible isomers and congeners with very similar physicochemical properties. For example, there are 209 possible PCB congeners and 210 PCDD/PCDF congeners.[1][4] Many of these co-elute on standard gas chromatography (GC) columns. Achieving separation requires highly selective columns (e.g., specialized phenyl- or cyano-substituted phases) and meticulously optimized GC temperature programs to exploit subtle differences in volatility and planarity.

Q2: My signal intensity is inconsistent between samples. What is the most likely cause?

A: Inconsistent signal intensity, particularly suppression, is a classic sign of matrix effects .[5][6] This occurs when co-eluting compounds from the sample matrix (lipids, proteins, salts, etc.) interfere with the ionization of your target analytes in the mass spectrometer source.[6][7] The complexity of environmental and biological samples makes this a pervasive issue.[6][8]

Q3: What is the most effective way to correct for analyte loss and matrix effects?

A: The gold standard is isotope dilution mass spectrometry (IDMS) .[9] This involves spiking your sample with a known amount of an isotopically labeled version of your target analyte (e.g., ¹³C₁₂-TCDD) before extraction. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same ionization suppression/enhancement in the MS source. By using the response ratio of the native to the labeled compound, you can achieve highly accurate quantification.[9]

Q4: I'm seeing peaks in my blank injections. What should I do?

A: This indicates system contamination, a common issue in ultra-trace analysis. The source could be a contaminated syringe, injector liner, septum, or even carryover from a previous high-concentration sample. A systematic troubleshooting approach is necessary:

  • Run a solvent blank without injection to check the solvent purity.

  • Replace the injector septum and liner.

  • Thoroughly rinse the syringe with clean solvent.

  • If contamination persists, bake out the GC column and inlet according to the manufacturer's instructions.

Troubleshooting Guides by Analytical Technique

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for PHA analysis, but it is not without its challenges.[1][9] This guide addresses the most common failure points.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Causality: Peak tailing for active compounds often points to unwanted interactions between the analyte and active sites in the GC flow path (e.g., metal surfaces, silanol groups in the liner or column). Fronting typically indicates column overload or an injection issue.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for poor GC peak shape.

Problem 2: Low Sensitivity / No Peaks Detected

  • Causality: This can range from simple injection failures to complex detector issues. A systematic check is crucial to pinpoint the problem efficiently.[10][11]

  • Systematic Check Protocol:

    • Verify Injection: Manually inspect the syringe to ensure it is drawing and dispensing the sample correctly. Check the autosampler sequence for errors.

    • Check for Leaks: Use an electronic leak detector to check for leaks at the injector, column fittings, and detector. Leaks can prevent the sample from reaching the detector.[10]

    • Confirm Detector Function: For a Flame Ionization Detector (FID), ensure the flame is lit.[11] For a mass spectrometer, check the vacuum status and perform a system tune to verify detector sensitivity and mass accuracy.

    • Analyze a Known Standard: Inject a reliable, mid-concentration standard to confirm the entire system (injector, column, detector) is functioning. If the standard shows no peaks, the issue is with the instrument itself.[12] If the standard works but the sample does not, the problem lies with the sample's concentration or the preparation method.

Sample Preparation and Extraction

Effective sample preparation is arguably the most critical and time-consuming part of PHA analysis, essential for removing interferences and concentrating analytes from complex matrices like soil, tissue, or food.[8][13]

Problem: Low Analyte Recovery

  • Causality: PHAs are lipophilic and prone to strong adsorption onto matrix components (e.g., lipids, organic carbon). Inefficient extraction or losses during cleanup steps are common causes of low recovery.

  • Mitigation Strategies:

    • Matrix-Specific Extraction: Choose a method validated for your specific matrix. For example, a Soxhlet extraction may be suitable for solid samples, while liquid-liquid extraction or solid-phase extraction (SPE) is better for aqueous samples.

    • Thorough Cleanup: Complex extracts require extensive cleanup to remove interferences. Multi-column cleanup systems using materials like silica, alumina, and carbon are often necessary, especially for dioxin analysis.

    • Use of Internal Standards: As mentioned in the FAQs, adding isotopically labeled internal standards before extraction is the most reliable way to correct for recovery losses.

Protocol: Generic Solid-Phase Extraction (SPE) for Water Samples

This protocol provides a fundamental workflow for extracting PHAs from a water sample. Note: This is a starting point and must be optimized for specific analytes and matrices.

  • Conditioning: Pass 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water through the SPE cartridge (e.g., C18). Do not allow the cartridge to go dry.

  • Loading: Spike the 1 L water sample with the appropriate isotopically labeled internal standards. Pass the entire sample through the SPE cartridge at a flow rate of ~10 mL/min.

  • Washing: After loading, pass 5 mL of deionized water through the cartridge to remove salts and polar interferences.

  • Drying: Dry the cartridge by applying a vacuum or nitrogen stream for 20-30 minutes to remove residual water.

  • Elution: Elute the trapped PHAs by passing 10 mL of a suitable solvent (e.g., dichloromethane or hexane/acetone mixture) through the cartridge. Collect the eluate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While less common than GC-MS for legacy PHAs, LC-MS/MS is increasingly used for more polar or thermally labile halogenated compounds. Its primary challenge is the significant potential for matrix effects.[5][7]

Problem: Severe Ion Suppression or Enhancement

  • Causality: Co-eluting matrix components compete with the analyte for ionization in the ESI or APCI source, leading to a suppressed or, less commonly, enhanced signal.[6] This effect can be highly variable and unpredictable, compromising quantitative accuracy.[7][14]

  • Decision Tree for Mitigating Matrix Effects:

    Caption: Decision-making workflow to address LC-MS matrix effects.

Advanced Topic: Isomer-Specific Characterization

For toxicological and regulatory purposes, distinguishing between different PHA isomers is critical, as toxicity can vary by orders of magnitude depending on the halogen substitution pattern.[1][4] For example, 2,3,7,8-TCDD is the most toxic dioxin congener.[4]

Key Considerations for Isomer Resolution:

TechniqueApplication & RationaleKey Parameters to Optimize
High-Resolution GC The primary tool for separating complex isomer mixtures.Column Chemistry: Highly selective phases (e.g., 50% phenyl polysiloxane) are essential. Column Dimensions: Long, narrow-bore columns (e.g., 60m x 0.25mm) provide the necessary theoretical plates.
Two-Dimensional GC (GCxGC) Provides immense peak capacity by coupling two columns with different selectivities. Ideal for extremely complex mixtures like weathered PCBs.Column Set Selection: The two columns must have orthogonal separation mechanisms (e.g., non-polar x polar). Modulator Temperature & Period: Critical for efficient trapping and re-injection between dimensions.
Nuclear Magnetic Resonance (NMR) A powerful tool for unambiguous structure elucidation of novel or unknown PHAs.[15][16] It provides definitive information on atomic connectivity.[17]Solvent Choice: Must dissolve the analyte without obscuring key signals.[15] Experiment Selection: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to piece together the molecular structure.[17]

References

  • A. C. A. de Toffoli, A. A. de Toffoli, and M. F. M. Tavares, "Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review," Analyst, 2021.
  • T. Hailemariam and T. Bekele, "Recent advances in sample preparation techniques for environmental matrix," International Journal of Modern Chemistry and Applied Science, 2015.
  • Y. Zhang et al.
  • BenchChem, "Technical Support Center: Characterization of Polyhalogenated Arom
  • ASM Journals, "State-of-the-art methods for quantifying microbial polyhydroxyalkano
  • S. K. Singh, "The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles," PMC - PubMed Central.
  • J. Romano and D. Stevens, "Achieving Highly Sensitive Dioxin Analysis with Novel GC–MS Methods," LCGC.
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  • R. O. de Souza et al., "New trends in sample preparation techniques for environmental analysis," PubMed.
  • FMS, Inc., "Simplifying Persistent Issues with Dioxins Analysis in the Environment using GC/MS/MS," FMS-inc.com.
  • G. Becker, "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research," Journal of Analytical Techniques and Research.
  • A. A. Kumar and S. K. Ajmera, "1HNMR spectrometry in structural elucidation of organic compounds," Journal of Chemical and Pharmaceutical Sciences.
  • F. Garofolo and F. Savoie, "Importance of Matrix Effects in LC–MS/MS Bioanalysis," Taylor & Francis Online, 2013.
  • Thermo Fisher Scientific, "What are Dioxins and PCBs, and What Type of GC-MS Should You Use to Analyze Them?," Analyze.eu.
  • Agilent Technologies, "Analysis of Dioxins in Food and Feed using GC/MS," Agilent.
  • S. Hrouzková et al.
  • Phenomenex, "TROUBLESHOOTING GUIDE," Phenomenex.
  • M. D. C. Vu et al., "A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring," MDPI, 2023.
  • E. Breitmaier, "STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide," Wiley.
  • A. G. Mayorov et al., "Unraveling the Bonding Complexity of Polyhalogen Anions: High-Pressure Synthesis of Unpredicted Sodium Chlorides Na2Cl3 and Na4Cl5 and Bromide Na4Br5," JACS Au, 2023.
  • Chemistry LibreTexts, "13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy," Chemistry LibreTexts.
  • ResearchGate, "Widespread occurrence of polyhalogenated compounds in fat
  • Unacademy, "Polyhalogen
  • Wikipedia, "Polyhalogen
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  • M. Gallistl et al., "Polyhalogenated compounds (chlorinated paraffins, novel and classic flame retardants, POPs) in dishcloths after their regular use in households," PubMed, 2017.
  • E. E. Kwan and S. G. Huang, "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists," sites@gsu, 2008.
  • R. Wittlinger and K. Ballschmiter, "Isomer-specific analysis of polychlorobiphenyls (PCB) in air," ETDEWEB, 1987.
  • O.
  • Gas Chromatography, "Analysis of Common Problems and System Maintenance Guide for Gas Chromatographs," Chrom
  • Sigma-Aldrich, "SPME Troubleshooting Guide - Bulletin 928," Sigma-Aldrich.

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Validation & Comparative

A Guide to Strategic Molecular Construction: The Superiority of Multi-Halogenated Pyrazolopyridines

A Comparative Guide to the Reactivity of Bromo, Chloro, and Iodo Sites on the Pyrazolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1] Functionalization of this privileged scaffold is key to modulating its pharmacological profile, and palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. Halogenated pyrazolopyridines serve as versatile precursors, yet the choice of halogen—iodine, bromine, or chlorine—profoundly impacts reactivity and dictates the necessary experimental strategy. This guide provides an in-depth comparison of these three halogenated sites, offering field-proven insights and experimental data to guide researchers in drug development.

The Decisive Factor: Carbon-Halogen Bond Strength and Oxidative Addition

The efficacy of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, hinges on a critical, often rate-determining step: the oxidative addition of the halo-pyrazolopyridine to a palladium(0) catalyst.[2][3] The reactivity trend is directly governed by the carbon-halogen (C-X) bond dissociation energy (BDE), which follows the order: C-I < C-Br < C-Cl .[4][5][6]

  • Iodo-pyrazolopyridines (C-I): Possess the weakest C-X bond, making them highly reactive. Oxidative addition occurs readily under mild conditions with a wide range of standard palladium catalysts.

  • Bromo-pyrazolopyridines (C-Br): Represent the workhorse of cross-coupling. The C-Br bond is moderately strong, providing a good balance of reactivity and stability.[4] They typically react under standard, robust conditions.

  • Chloro-pyrazolopyridines (C-Cl): Feature the strongest C-X bond, rendering them the least reactive.[4] Historically considered challenging substrates, advancements in catalyst technology, particularly the development of sterically hindered, electron-rich ligands, have made their use increasingly feasible and attractive due to the lower cost and wider availability of chloro-aromatics.[7][8][9]

This fundamental difference in bond energy dictates not only the ease of reaction but also the choice of catalyst, ligand, base, and temperature required for efficient transformation.

Comparative Performance in Key Cross-Coupling Reactions

The choice of halogen directly influences the optimal conditions for achieving high yields in common C-C, C-N, and C-C (alkyne) bond-forming reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are prevalent in pharmaceuticals.[10][11] The reactivity of halo-pyrazolopyridines in this reaction is a classic illustration of the C-X bond strength principle.

Halogen SiteTypical Catalyst/Ligand SystemTemp. (°C)Time (h)Representative Yield (%)Causality and Field Insights
Iodo Pd(PPh₃)₄, PdCl₂(dppf)RT - 801 - 6>90%The weak C-I bond allows for rapid oxidative addition. Standard, air-stable catalysts are often sufficient. Reactions are typically fast and high-yielding even at lower temperatures.
Bromo Pd(PPh₃)₄, PdCl₂(dppf)80 - 1004 - 1285-95%The stronger C-Br bond requires more thermal energy. Standard catalysts are effective, but reaction times are longer compared to iodo-derivatives.[4]
Chloro Pd₂(dba)₃ + SPhos/XPhos, Pd(OAc)₂ + RuPhos100 - 12012 - 2470-90%Oxidative addition to the robust C-Cl bond is difficult and requires highly active catalysts.[9] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are essential to promote the formation of the active Pd(0) species and facilitate this challenging step.[7][8]
Buchwald-Hartwig Amination (C-N Bond Formation)

The formation of aryl amines via Buchwald-Hartwig amination is another critical transformation in drug discovery.[12][13] The reactivity hierarchy of halo-pyrazolopyridines remains consistent, though ligand choice is paramount for success, especially with chloro-substrates.

Halogen SiteTypical Catalyst/Ligand SystemTemp. (°C)Time (h)Representative Yield (%)Causality and Field Insights
Iodo Pd₂(dba)₃ + Xantphos80 - 1006 - 12>90%Generally highly reactive. However, iodide can sometimes act as a catalyst inhibitor, making bromides preferable in some cases.[14]
Bromo Pd₂(dba)₃ + BINAP/Xantphos90 - 1108 - 1885-95%Bromides are often the ideal substrates for Buchwald-Hartwig amination, offering high reactivity without the potential inhibition seen with iodides.[15]
Chloro Pd(OAc)₂ + RuPhos/BrettPhos, G3/G4 Palladacycles100 - 12012 - 2475-90%Activation of the C-Cl bond for C-N coupling is demanding and necessitates the use of advanced, highly active catalyst systems.[12] Strong bases like NaOtBu or LHMDS are typically required.[14]
Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is indispensable for introducing linear sp-hybridized carbon fragments.[16][17] This reaction typically involves a dual palladium and copper(I) catalytic system.

Halogen SiteCatalyst SystemTemp. (°C)Time (h)Representative Yield (%)Causality and Field Insights
Iodo Pd(PPh₃)₄ / CuIRT - 602 - 8>90%Iodo-pyrazolopyridines are excellent substrates, reacting quickly and efficiently under mild conditions. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.[18]
Bromo Pd(PPh₃)₄ / CuI50 - 906 - 1680-90%Bromo-derivatives require higher temperatures to undergo oxidative addition but are still very effective coupling partners.[19]
Chloro PdCl₂(PPh₃)₂ / CuI + Additive or Copper-Free100 - 13018 - 3640-70%Chloro-pyrazolopyridines are notoriously difficult substrates for Sonogashira coupling. High temperatures and highly active catalyst systems are required, and yields are often modest. Copper-free conditions with specialized ligands are sometimes employed to circumvent issues with catalyst deactivation.

Visualization of Key Concepts

To better illustrate the underlying principles, the following diagrams outline the critical catalytic cycle and the decision-making workflow for catalyst selection.

Suzuki_Catalytic_Cycle cluster_0 Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition + Ar-X (Pyrazolopyridine) RATE DETERMINING STEP (I > Br > Cl) Trans_Complex Ar-Pd(II)(R)L₂ (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation + R-B(OR)₂ Trans_Complex->Pd0 Product Ar-R (Coupled Product) Trans_Complex->Product Reductive Elimination label_node Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Catalyst_Selection_Workflow Start Start: Halogenated Pyrazolopyridine Halogen_Check Identify the Halogen Start->Halogen_Check Iodo Iodo (C-I) Halogen_Check->Iodo I Bromo Bromo (C-Br) Halogen_Check->Bromo Br Chloro Chloro (C-Cl) Halogen_Check->Chloro Cl Iodo_Cond Standard Pd Catalyst (e.g., Pd(PPh₃)₄) Mild Conditions (RT-80°C) Iodo->Iodo_Cond Bromo_Cond Standard Pd Catalyst (e.g., PdCl₂(dppf)) Moderate Conditions (80-110°C) Bromo->Bromo_Cond Chloro_Cond Specialized Ligand System (e.g., Buchwald Ligands) Forcing Conditions (>100°C) Chloro->Chloro_Cond End Proceed to Reaction Iodo_Cond->End Bromo_Cond->End Chloro_Cond->End

Caption: Workflow for catalyst selection based on halogen identity.

Experimental Protocols: A Self-Validating System

The following protocols for a Suzuki-Miyaura coupling of a generic 3-halo-1H-pyrazolo[3,4-b]pyridine with phenylboronic acid are designed to be self-validating. The increasing stringency of the conditions required to achieve a successful reaction from iodo to chloro derivatives provides experimental validation of the reactivity principles discussed.

Protocol A: Coupling of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
  • Rationale: The high reactivity of the C-I bond allows for the use of a standard, robust palladium catalyst under relatively mild conditions.

  • Methodology:

    • To an oven-dried Schlenk flask, add 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-phenyl-1H-pyrazolo[3,4-b]pyridine.

Protocol B: Coupling of 3-Bromo-1H-pyrazolo[3,4-b]pyridine
  • Rationale: The stronger C-Br bond necessitates a higher reaction temperature to facilitate efficient oxidative addition compared to the iodo-analogue.

  • Methodology:

    • Follow steps 1-3 from Protocol A, using 3-bromo-1H-pyrazolo[3,4-b]pyridine as the starting material. Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol, 3 mol%) is also a robust choice.

    • Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Follow workup and purification steps 6-8 from Protocol A.

Protocol C: Coupling of 3-Chloro-1H-pyrazolo[3,4-b]pyridine
  • Rationale: The inert C-Cl bond requires a highly active catalyst system, generated from a palladium source and a specialized, bulky, electron-rich phosphine ligand, along with a strong base and higher temperature to overcome the significant activation barrier for oxidative addition.[4]

  • Methodology:

    • To an oven-dried Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%) and a bulky phosphine ligand such as SPhos (0.08 mmol, 8 mol%).

    • Evacuate and backfill the flask with argon. Add anhydrous, degassed toluene (10 mL).

    • Add 3-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 mmol), phenylboronic acid (1.5 mmol), and finely ground potassium phosphate (K₃PO₄) (3.0 mmol).

    • Degas the mixture by bubbling argon through the solution for 10 minutes.

    • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

    • Follow workup and purification steps 6-8 from Protocol A. The choice of a non-aqueous solvent system is common with these advanced catalyst systems.

Conclusion

The reactivity of halogenated sites on the pyrazolopyridine scaffold follows the well-established trend of I > Br > Cl, a direct consequence of carbon-halogen bond dissociation energies. This guide demonstrates that while iodo- and bromo-derivatives are readily functionalized using standard cross-coupling protocols, the successful utilization of the more economical and abundant chloro-pyrazolopyridines is critically dependent on the rational selection of advanced, highly active catalyst systems. By understanding the causality behind these experimental choices, researchers can efficiently navigate the synthesis of complex pyrazolopyridine derivatives, accelerating the drug discovery and development process.

References

  • Benchchem. (n.d.). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
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A Comparative Guide to the In Vitro Activity of Pyrazolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique arrangement of nitrogen atoms allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the in vitro activity of various pyrazolo[3,4-b]pyridine analogs, offering researchers and drug development professionals a comprehensive overview of their potential as therapeutic agents. The data presented herein is synthesized from recent peer-reviewed literature, highlighting key structure-activity relationships and experimental findings.

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is an isomeric fusion of pyrazole and pyridine rings.[1][2] This bicyclic system is of significant interest due to its ability to mimic purine bases, allowing it to interact with a variety of biological targets, particularly protein kinases.[3] The versatility of its synthesis allows for modifications at multiple positions (N1, C3, C4, C5, and C6), providing a rich landscape for structure-activity relationship (SAR) studies.[1] Researchers have successfully developed pyrazolo[3,4-b]pyridine derivatives with potent inhibitory activity against a range of targets implicated in cancer, inflammation, and infectious diseases.[3][4][5]

Comparative In Vitro Activity of Pyrazolo[3,4-b]pyridine Analogs

The following sections summarize the in vitro potency of various pyrazolo[3,4-b]pyridine analogs against several key biological targets. The data is presented in tabular format to facilitate direct comparison.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that play a crucial role in cell proliferation and differentiation.[6][7] Their aberrant activation is a known driver in various cancers. Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potent TRK inhibitors.[6][7]

Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference
C03 TRKA56Km-120.304[6][7]
C09 TRKA57--[7]
C10 TRKA26--[7]
Larotrectinib TRKA3.0--[7]
Larotrectinib TRKB13--[7]
Larotrectinib *TRKC0.2--[7]

Note: Larotrectinib is an FDA-approved TRK inhibitor included for comparison.

The data indicates that compounds C03 , C09 , and C10 exhibit nanomolar inhibitory activity against TRKA.[7] Notably, compound C03 also demonstrated anti-proliferative activity in the Km-12 cancer cell line.[6]

TANK-Binding Kinase 1 (TBK1) Inhibitors

TANK-binding kinase 1 (TBK1) is a noncanonical IKK family member involved in innate immunity, neuroinflammation, and oncogenesis.[8][9] The development of potent and selective TBK1 inhibitors is a promising therapeutic strategy.

Compound IDTargetIC50 (nM)Reference
15y TBK10.2[8][9]
BX795 TBK17.1[8]
MRT67307 TBK128.7[8]

Note: BX795 and MRT67307 are known TBK1 inhibitors included for comparison.

Compound 15y emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM, demonstrating significant potential for further development as an immunomodulatory or anti-cancer agent.[8][9]

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitors

The FGFR family of receptor tyrosine kinases is implicated in various cancers, making them attractive therapeutic targets.[10][11] A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR inhibitors.[10][11]

Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference
7i FGFR142.4-> 1[10]
7n FGFR1-3PotentH1581-[10][11]

Compound 7n demonstrated excellent in vitro potency against FGFR1-3 and significant antitumor activity in a FGFR1-driven xenograft model, highlighting its promise as a clinical candidate.[10][11]

Antimicrobial and Antidiabetic Activity

Beyond kinase inhibition, pyrazolo[3,4-b]pyridine analogs have shown promise in other therapeutic areas.

  • Antibacterial Activity: Several synthesized pyrazolo[3,4-b]pyridine derivatives displayed moderate to impressive inhibitory activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[12][13] For instance, compound 2g showed an MIC of 2 µg/mL against MRSA.[13]

  • Antidiabetic Activity: A series of pyrazolo[3,4-b]pyridine esters, hydrazides, and Schiff bases were synthesized and tested for their in-vitro antidiabetic activity. Compound 3c (a hydrazide) and compound 4c (a hydrazone) were found to be particularly active, with IC50 values of 9.6 ± 0.5 µM and 13.9 ± 0.7 µM, respectively, against the α-amylase enzyme.[14]

Experimental Methodologies

The determination of in vitro activity for these analogs relies on robust and validated experimental protocols. Below are representative methodologies for key assays.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical workflow for assessing the inhibitory activity of compounds against a specific kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Kinase, Substrate, & ATP Compound_Prep->Incubation Test Compound Enzyme_Prep Kinase Preparation Enzyme_Prep->Incubation Enzyme Substrate_Prep Substrate & ATP Preparation Substrate_Prep->Incubation Substrate/ATP Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Phosphorylated Product Signal_Read Read Signal (e.g., Fluorescence, Luminescence) Detection_Reagent->Signal_Read IC50_Calc Calculate IC50 Values Signal_Read->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: A serial dilution of the test compounds is prepared in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: The kinase, a suitable substrate (e.g., a peptide), and ATP are combined in a reaction buffer.

  • Incubation: The test compound dilutions are added to the reaction mixture and incubated at a specific temperature for a defined period to allow for the enzymatic reaction to occur.

  • Detection: A detection reagent is added to the mixture. This reagent typically contains an antibody that specifically recognizes the phosphorylated substrate, coupled to a signaling molecule (e.g., a fluorophore in HTRF assays).

  • Signal Measurement: The signal generated is measured using a plate reader. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The data is plotted as the percentage of inhibition versus the compound concentration, and the IC50 value is calculated using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed Cells in a 96-well Plate Cell_Adherence Allow Cells to Adhere Overnight Cell_Seeding->Cell_Adherence Compound_Addition Add Serial Dilutions of Compound Cell_Adherence->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Read Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Read IC50_Calc Calculate IC50 Values Absorbance_Read->IC50_Calc

Caption: Workflow for a typical MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the pyrazolo[3,4-b]pyridine analogs and incubated for a period of 48 to 72 hours.

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting cell viability against compound concentration.

Signaling Pathway Inhibition

Pyrazolo[3,4-b]pyridine analogs often exert their effects by inhibiting key kinases in cellular signaling pathways. The diagram below illustrates a generalized kinase signaling cascade that is a common target for these compounds.

G Ligand Growth Factor (e.g., NGF, FGF) Receptor Receptor Tyrosine Kinase (e.g., TRK, FGFR) Ligand->Receptor Downstream_Kinase_1 Downstream Kinase 1 (e.g., PLCγ, PI3K) Receptor->Downstream_Kinase_1 Phosphorylation Downstream_Kinase_2 Downstream Kinase 2 (e.g., Akt, MAPK) Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Activation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Inhibitor Pyrazolo[3,4-b]pyridine Analog Inhibitor->Receptor Inhibition

Caption: Generalized kinase signaling pathway inhibited by pyrazolo[3,t-b]pyridine analogs.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The analogs discussed in this guide demonstrate potent in vitro activity against a range of clinically relevant targets, including TRK, TBK1, and FGFR kinases, as well as antibacterial and antidiabetic potential. The structure-activity relationships derived from these studies provide a valuable foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the in vivo efficacy and safety of these lead compounds is warranted to translate their in vitro promise into tangible clinical benefits.

References

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Vankayalapati, H., Bearss, D. J., & Tellew, J. E. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Li, Y., Wang, Y., Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1363-1376. [Link]

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  • Wang, X., Liu, N., Fu, Q., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 586-591. [Link]

  • El-Faham, A., El-Sayed, W. A., & El-Koussi, W. M. (2019). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

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  • Kumar, A., Sharma, S., & Kumar, V. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry. [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425. [Link]

  • Al-Omair, M. A., Al-Warhi, T., Al-Zahrani, A. A., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 28(13), 5035. [Link]

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  • Binjubair, F. A., Al-Agamy, M. H. M., Al-Dies, A. M., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

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A Researcher's Guide to Structure-Activity Relationships of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and medicinal chemists, the 1H-pyrazolo[3,4-b]pyridine scaffold represents a "privileged" structure, consistently appearing in potent and selective kinase inhibitors.[1] Its purine-like structure allows it to effectively mimic the ATP hinge-binding motif of many kinases.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a particularly promising, yet underexplored, derivative: the 5-bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine core. By strategically functionalizing this tri-halogenated scaffold, researchers can unlock novel chemical space and develop next-generation kinase inhibitors with enhanced potency and selectivity.

This guide will dissect the SAR at each key position (N1, C3, C4, and C5), offering insights into how modifications can impact kinase inhibitory activity. We will also provide detailed experimental protocols for the synthesis of these derivatives and for robust kinase activity assessment, empowering you to apply these concepts in your own research.

The Strategic Advantage of a Tri-Halogenated Scaffold

The presence of three distinct halogens—bromine, chlorine, and iodine—on the 1H-pyrazolo[3,4-b]pyridine core offers a unique combination of properties for kinase inhibitor design:

  • Modulation of Physicochemical Properties: Halogens significantly influence a molecule's lipophilicity, permeability, and metabolic stability.[3] The varying electronegativity and size of bromine, chlorine, and iodine allow for fine-tuning of these properties to optimize pharmacokinetic profiles.

  • Directional Interactions through Halogen Bonding: More than just steric bulk, halogens, particularly iodine and bromine, can act as halogen bond donors, forming specific, directional interactions with backbone carbonyls and other electron-rich residues in the kinase active site.[4][5] These interactions can significantly enhance binding affinity and selectivity.

  • Orthogonal Reactivity for Diversification: The differential reactivity of the C-Br, C-Cl, and C-I bonds to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) provides a powerful toolkit for creating a diverse library of analogues, enabling a thorough exploration of the SAR at each position.

Dissecting the Structure-Activity Relationships

The following sections will explore the SAR at each key position of the 5-bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold, drawing on established principles from the broader class of pyrazolo[3,4-b]pyridine kinase inhibitors.

N1 Position: The Gateway to the Solvent Front

The N1 position of the pyrazole ring is often directed towards the solvent-exposed region of the ATP-binding pocket. Modifications at this position can significantly impact solubility and provide opportunities for targeting unique sub-pockets.

  • Small Alkyl Groups: Small, unbranched alkyl groups are generally well-tolerated and can enhance cell permeability.

  • Solubilizing Groups: Introduction of polar groups, such as morpholine, piperazine, or short polyethylene glycol (PEG) chains, can improve aqueous solubility, a crucial factor for both in vitro assays and in vivo bioavailability.

  • Targeting Specific Interactions: For certain kinases, larger substituents at N1 can reach beyond the ATP-binding site to engage with surface residues, leading to enhanced selectivity.

C3 Position: The Iodine Advantage for Potency

The iodine at the C3 position is a key feature of this scaffold. As the largest and most polarizable of the common halogens, iodine is a strong halogen bond donor.[5]

  • Halogen Bonding: The C3-iodo group is well-positioned to form a halogen bond with the hinge region backbone, a common interaction for potent kinase inhibitors.[5] Replacing iodine with smaller halogens like bromine or chlorine would likely reduce this favorable interaction and decrease potency.

  • Steric Considerations: While the large size of iodine can be advantageous for forming strong halogen bonds, it can also lead to steric clashes if the pocket is constrained. Therefore, the nature of the substituent at the N1 position must be carefully considered to avoid unfavorable interactions.

  • Synthetic Handle: The C-I bond is the most reactive towards cross-coupling reactions, making the C3 position an ideal starting point for diversification if desired, although this would sacrifice the benefits of the iodine atom.

C4 Position: The Chloro "Placeholder" and Selectivity Driver

The chlorine atom at the C4 position plays a more subtle but still important role.

  • Maintaining the Hinge Interaction: The chloro group helps to electronically influence the pyridine ring, which is thought to participate in π-π stacking interactions with aromatic residues like phenylalanine in the kinase hinge region.[6]

  • A Point for Diversification: The C4-chloro group is amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine or ether linkages. This position is a key vector for exploring the SAR of the "selectivity pocket" adjacent to the ATP-binding site. For example, in the development of pyrazolo[3,4-b]pyridine-based CDK inhibitors, substitution at the C4 position with anilino groups was found to be crucial for potency.

C5 Position: Modulating Lipophilicity and Targeting the Ribose Pocket

The bromine at the C5 position offers a balance of lipophilicity and reactivity.

  • Lipophilicity and Permeability: The bromo group contributes to the overall lipophilicity of the molecule, which can be important for cell membrane permeability.

  • Synthetic Handle for Further Modification: The C-Br bond is less reactive than the C-I bond but more reactive than the C-Cl bond towards certain cross-coupling reactions, providing an orthogonal handle for late-stage diversification.

  • Interaction with the Ribose Pocket: Substituents at the C5 position can project towards the ribose-binding pocket of ATP. Exploring a range of small, hydrophobic, or hydrogen-bonding groups at this position could lead to enhanced potency and selectivity. Studies on JNK inhibitors with a pyridine core have shown that substitution at the 5-position with a methyl group can impact potency.[7]

Comparative Analysis of Halogen Substitutions

The table below summarizes the predicted impact of different halogen substitutions at the C3, C4, and C5 positions based on the principles discussed above. This provides a framework for prioritizing synthetic efforts.

PositionSubstitutionPredicted Impact on ActivityRationale
C3 Iodo (I) High Potency Strong halogen bond donor, optimal for hinge region interaction.
Bromo (Br)Moderate PotencyWeaker halogen bond donor than iodine.
Chloro (Cl)Lower PotencyWeak halogen bond donor.
C4 Chloro (Cl) Good Starting Point Balances electronic properties and provides a handle for diversification via SNAr.
Fluoro (F)Potentially Increased PotencySmall size and high electronegativity can lead to favorable interactions.
Methyl (CH₃)VariableMay provide beneficial hydrophobic interactions or steric hindrance depending on the target.
C5 Bromo (Br) Good Balance Contributes to lipophilicity and provides a handle for diversification.
Chloro (Cl)Reduced LipophilicityMay be beneficial if the parent compound is too lipophilic.
Methyl (CH₃)Potentially Increased PotencyCan form favorable hydrophobic interactions in the ribose pocket.

Experimental Protocols

To facilitate the exploration of the SAR of 5-bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives, detailed experimental protocols for their synthesis and biological evaluation are provided below.

Synthesis of the 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine Core

The synthesis of the tri-halogenated scaffold can be achieved through a multi-step sequence, likely starting from a commercially available pyrazole derivative. A plausible synthetic route is outlined below.

Workflow for the Synthesis of the Tri-halogenated Core

G A 5-Amino-3-bromopyrazole B Sandmeyer Reaction (NaNO₂, HCl, CuCl) A->B Chlorination at C4 C 5-Amino-3-bromo-4-chloropyrazole B->C D Iodination (I₂, KI, NaOH) C->D Iodination at C3 E 5-Amino-3-bromo-4-chloro-1H-pyrazole-1-carbaldehyde D->E F Cyclization (POCl₃) E->F Vilsmeier-Haack type reaction G 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine F->G

Caption: Synthetic route to the core scaffold.

Step-by-Step Protocol:

  • Chlorination of 5-Amino-3-bromopyrazole: To a solution of 5-amino-3-bromopyrazole in concentrated hydrochloric acid, add a solution of sodium nitrite in water dropwise at 0°C. Then, add a solution of copper(I) chloride in concentrated hydrochloric acid and stir at room temperature.

  • Iodination: Dissolve the resulting 5-amino-3-bromo-4-chloropyrazole in a suitable solvent and add a solution of iodine and potassium iodide. Add a solution of sodium hydroxide and stir until the reaction is complete.

  • Formylation and Cyclization: The formylation of the pyrazole nitrogen followed by a Vilsmeier-Haack type cyclization using phosphorus oxychloride can yield the desired 5-bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Note: This is a generalized protocol and optimization of reaction conditions, solvents, and purification methods will be necessary.

Kinase Activity Assays

To evaluate the inhibitory activity of the synthesized compounds, robust and reliable kinase assays are essential. Two commonly used methods are the radiometric assay and the LanthaScreen™ TR-FRET assay.

Radiometric Kinase Assay Protocol

This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide or protein by the kinase.[8][9]

Workflow for Radiometric Kinase Assay

G A Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B Add Test Compound (Varying Concentrations) A->B C Initiate Reaction (Add [γ-³²P]ATP) B->C D Incubate at 30°C C->D E Stop Reaction (e.g., add SDS-PAGE buffer) D->E F Separate Products (SDS-PAGE) E->F G Detect and Quantify (Phosphorimager) F->G H Calculate IC₅₀ G->H

Caption: Radiometric kinase assay workflow.

Step-by-Step Protocol:

  • Prepare a kinase reaction buffer containing the kinase of interest and its specific substrate.

  • Add the synthesized compounds at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time.[8]

  • Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.[10]

  • Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the amount of incorporated radioactivity using a phosphorimager and calculate the IC₅₀ values.[10]

LanthaScreen™ Eu Kinase Binding Assay Protocol

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[11][12]

Workflow for LanthaScreen™ Kinase Assay

G A Prepare Kinase/Antibody Mix B Add Test Compound A->B C Add Fluorescent Tracer B->C D Incubate at Room Temperature C->D E Read TR-FRET Signal D->E F Calculate IC₅₀ E->F G Ligand GDNF family ligand GFRa GFRα co-receptor Ligand->GFRa RET RET Receptor GFRa->RET Dimerization Dimerization & Autophosphorylation RET->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT JNK JNK Pathway Dimerization->JNK Cell_Response Cell Proliferation, Survival, Differentiation RAS_RAF->Cell_Response PI3K_AKT->Cell_Response JNK->Cell_Response

Caption: Simplified RET signaling pathway.

TrkA Signaling Pathway

Tropomyosin receptor kinase A (TrkA) is a receptor for nerve growth factor (NGF) and is implicated in neurodegenerative diseases and cancer. [13][14]

G NGF NGF TrkA TrkA Receptor NGF->TrkA Dimerization Dimerization & Autophosphorylation TrkA->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT PLCG PLCγ Pathway Dimerization->PLCG Cell_Response Neuronal Survival, Differentiation, Proliferation RAS_RAF->Cell_Response PI3K_AKT->Cell_Response PLCG->Cell_Response

Caption: Simplified TrkA signaling pathway.

JNK Signaling Pathway

c-Jun N-terminal kinases (JNKs) are key regulators of cellular responses to stress and are involved in inflammation and apoptosis. [15][16]

G Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation

Caption: Simplified JNK signaling pathway.

Conclusion

The 5-bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold presents a compelling starting point for the design of novel and potent kinase inhibitors. The unique combination of three distinct halogens provides a rich platform for fine-tuning physicochemical properties, exploiting halogen bonding interactions, and enabling facile diversification. By leveraging the SAR insights and experimental protocols detailed in this guide, researchers can systematically explore the chemical space around this promising core and accelerate the discovery of next-generation targeted therapies.

References

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1383-1396. [Link]

  • Plati, J., et al. (2008). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 654-659.
  • Nikolaou, A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. International Journal of Molecular Sciences, 24(23), 16698.
  • Lee, S. J., et al. (2015). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3254-3258.
  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current topics in medicinal chemistry, 7(14), 1336–1348.
  • Huang, E. J., & Reichardt, L. F. (2003). Trk receptors: roles in neuronal signal transduction. Annual review of biochemistry, 72, 609–642.
  • Al-Ostoot, F. H., et al. (2022).
  • Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55528.
  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

  • Papastathopoulos, P., et al. (2019). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Cancers, 11(12), 1904.
  • ResearchGate. (n.d.). The RET receptor tyrosine kinase signaling pathway and oncogenic signal activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Retrieved from [Link]

  • Gatta, M., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(19), 6523.
  • Nikolaou, A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. International Journal of Molecular Sciences, 24(23), 16698.
  • Takahashi, M., et al. (1985). A new transforming gene, ret, activated in a human stomach cancer cell line. FEBS letters, 182(2), 291-295.
  • Wilken, C., et al. (2024). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Chemistry, an Asian journal, e202301033.
  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

  • Thiele, C. J., et al. (2012). “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(9), 2424–2431.
  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Receptor tyrosine kinase. Retrieved from [Link]

  • Wikipedia. (n.d.). c-Jun N-terminal kinases. Retrieved from [Link]

  • Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55528.
  • ResearchGate. (n.d.). Signal-transduction pathway of the TrkA tyrosine kinase receptor. Retrieved from [Link]

  • YouTube. (2022, September 30). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. Retrieved from [Link]

  • Kaczor, A. A., et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(21), 5194.
  • Ofori, E., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. International Journal of Molecular Sciences, 25(12), 6505.
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  • Lee, S. J., et al. (2015). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3254-3258.
  • Poznański, J., et al. (2016). Halogen Bonds Involved in Binding of Halogenated Ligands by Protein Kinases. Acta biochimica Polonica, 63(1), 119–128.
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A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Multi-Modal Spectral Analysis in Compound Verification

In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture; thus, any ambiguity in its structure can lead to misinterpretation of experimental results and wasted resources. This guide provides an in-depth, practical framework for the cross-referencing of multi-modal spectral data to confirm the identity and purity of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine , a halogenated heterocyclic scaffold of interest in medicinal chemistry.[1][2][3] The pyrazolo[3,4-b]pyridine core is a "privileged scaffold," frequently appearing in compounds designed to interact with a wide range of biological targets.[1][2]

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a senior application scientist: from the foundational principles of data acquisition to the nuanced art of spectral interpretation and comparative analysis. We will delve into the causality behind experimental choices, ensuring that each step is not merely a procedural instruction but a scientifically validated decision.

The Target Compound and a Structural Analog for Comparison

For this guide, we will focus on the spectral characterization of the title compound and compare it with a structurally simpler analog, 3-Iodo-1H-pyrazolo[3,4-b]pyridine , to illustrate how subtle changes in molecular structure manifest as distinct spectral signatures.

cluster_0 Target Compound cluster_1 Comparative Analog a 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine img_a b 3-Iodo-1H-pyrazolo[3,4-b]pyridine img_b

Figure 1. Chemical structures of the target compound and its structural analog.

Part 1: Methodological Cornerstones: Acquiring High-Fidelity Spectral Data

The integrity of any spectral analysis is predicated on the quality of the initial data acquisition. The following protocols are designed to be self-validating systems, incorporating best practices to ensure reproducibility and accuracy.[4]

General Workflow for Spectral Analysis

The process of spectral analysis is a systematic workflow, beginning with sample preparation and culminating in structural elucidation. This iterative process ensures a high degree of confidence in the final structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Verification Solubilization Solubilize Sample (e.g., DMSO-d6, CDCl3) Concentration Adjust Concentration Solubilization->Concentration NMR 1H & 13C NMR Concentration->NMR Analyze MS High-Res Mass Spec Concentration->MS Analyze IR FT-IR Concentration->IR Analyze Processing Fourier Transform, Baseline Correction, Peak Picking NMR->Processing Process MS->Processing Process IR->Processing Process Interpretation Interpret Spectra (Chemical Shifts, m/z, etc.) Processing->Interpretation Analyze Comparison Compare with Alternatives & Literature Data Interpretation->Comparison Structure Elucidate & Confirm Structure Comparison->Structure

Caption: A generalized workflow for acquiring and analyzing spectral data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A. Expertise & Rationale:

  • Solvent Selection: Deuterated solvents (e.g., DMSO-d6 or CDCl3) are essential to avoid large, interfering solvent signals in the ¹H NMR spectrum. The choice of solvent can slightly alter chemical shifts due to solvent-solute interactions.

  • Quantitative vs. Semi-Quantitative Data: For routine ¹H spectra, a 45° pulse angle provides a good compromise between signal intensity and quantitative accuracy.[4] For truly quantitative ¹³C data, a longer relaxation delay (d1) is crucial to allow for the complete relaxation of quaternary carbons, which have much longer T1 values.[4][5]

  • Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling (¹³C{¹H}) to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[5][6]

B. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6). Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[4]

  • ¹H NMR Acquisition:

    • Pulse Angle: 45°

    • Acquisition Time (at): 4 seconds. This ensures good digital resolution.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Mode: Proton-decoupled.

    • Pulse Angle: 30-45°.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds (use the longer end for better quantitation of non-protonated carbons).

    • Number of Scans (ns): 1024 or more, as ¹³C has a much lower natural abundance than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound and, through its isotopic pattern, can confirm the presence and number of specific elements like bromine and chlorine.

A. Expertise & Rationale:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like the target compound, minimizing fragmentation and preserving the molecular ion.

  • Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) is critical to obtain an accurate mass measurement, which can be used to determine the elemental composition.[7]

B. Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Infuse the sample solution into the ESI source.

  • Data Acquisition:

    • Ionization Mode: Positive or negative ion mode (both should be tested).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-600).

    • Resolution: Set to >10,000 to allow for accurate mass determination.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). Use the instrument software to calculate the elemental composition from the measured accurate mass.[8] Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine and one chlorine atom.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10]

A. Expertise & Rationale:

  • Measurement Technique: Attenuated Total Reflection (ATR) is a common and convenient technique for solid samples, requiring minimal sample preparation.[11] The IR beam only penetrates a few microns into the sample.[11]

B. Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond).[11]

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H bends).[12]

Part 2: Interpreting the Spectral Data for 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

While a complete experimental dataset for the title compound is not publicly available, we can predict its spectral characteristics with a high degree of confidence based on its structure and data from analogous compounds.

Table 1: Predicted Spectral Data for 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Technique Parameter Predicted Value / Observation Rationale
¹H NMR Chemical Shift (δ)~13-15 ppmThe N-H proton of the pyrazole ring is acidic and typically appears as a broad singlet far downfield.
~8.5-8.8 ppmThe single aromatic proton (at C6) is in an electron-deficient pyridine ring, flanked by a nitrogen and a bromine atom, leading to a significant downfield shift. It will appear as a singlet.
¹³C NMR Aromatic Carbons6 unique signalsThe molecule is unsymmetrical, leading to distinct signals for each carbon atom.
C-I~90-100 ppmThe carbon bearing the iodine (C3) will be significantly shielded by the heavy atom effect.
C-Br, C-Cl~110-150 ppmCarbons attached to bromine and chlorine will have their shifts influenced by the electronegativity and halogen effects.
Mass Spec. Molecular FormulaC₆H₂BrClIN₃
Exact Mass357.8247 (for ¹²C₆¹H₂⁷⁹Br³⁵Cl¹²⁷I¹⁴N₃)This is the calculated monoisotopic mass. A high-resolution instrument should measure this value to within 5 ppm.
Isotopic PatternA complex cluster of peaksThe presence of both bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.٢%) will create a characteristic isotopic pattern for the molecular ion. The M+2 peak will be very intense.
FT-IR N-H Stretch~3100-3300 cm⁻¹ (broad)Characteristic of the N-H bond in the pyrazole ring.
Aromatic C=C/C=N~1400-1600 cm⁻¹Multiple sharp bands corresponding to the stretching vibrations of the fused aromatic ring system.
C-Halogen< 1000 cm⁻¹C-Cl, C-Br, and C-I stretches appear in the fingerprint region and can be difficult to assign definitively.

Part 3: Comparative Analysis: Distinguishing Analogs Through Spectral Cross-Referencing

To underscore the power of this multi-modal approach, we will compare the predicted data for our target compound with the known experimental data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine .[13] This analog lacks the bromo and chloro substituents at the 5- and 4-positions, respectively.

Table 2: Experimental Spectral Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine

Technique Parameter Reported Value / Observation [13]
¹H NMR Chemical Shift (δ)13.18 ppm (br, 1H, NH)
(CDCl₃, 400 MHz)8.64 ppm (dd, 1H, J = 4.8, 1.6 Hz)
7.89 ppm (dd, 1H, J = 8.4, 1.6 Hz)
7.25–7.22 ppm (m, 1H)
Mass Spec. Molecular Ionm/z 245 (M⁺)
In-Depth Comparison and Causality
  • ¹H NMR Analysis:

    • Number of Aromatic Signals: The most striking difference is the number of signals in the aromatic region. The analog, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, displays three distinct signals for the protons on the pyridine ring, consistent with its structure.[13] In contrast, our target compound has only one available position for a proton on the pyridine ring (C6), and thus we predict only a single aromatic proton signal. This is an immediate and definitive point of differentiation.

    • Chemical Shifts & Multiplicity: The chemical shifts and coupling patterns (multiplicity) of the analog's protons provide connectivity information. The observed doublet of doublets (dd) and multiplet (m) are a result of proton-proton coupling.[13][14] The predicted singlet for our target compound's C6 proton is due to the absence of adjacent protons.

  • Mass Spectrometry Analysis:

    • Molecular Weight: The molecular ion for the analog is observed at m/z 245, corresponding to its molecular formula C₆H₄IN₃.[13] Our target compound has a calculated monoisotopic mass of ~358 amu. This vast difference of over 112 amu (the combined mass of Br and Cl minus 2H) is an unambiguous differentiator.

    • Isotopic Pattern: The analog's isotopic pattern would be dominated by the single iodine atom. The target compound's pattern will be significantly more complex and instantly recognizable due to the combined isotopic signatures of both bromine and chlorine, providing a definitive fingerprint.

Conclusion

This guide has outlined a systematic, scientifically-grounded approach to the structural verification of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. By synergistically employing NMR, Mass Spectrometry, and FT-IR spectroscopy, a researcher can build a comprehensive and self-validating dataset. The causality behind each experimental choice and the comparative analysis with a structural analog demonstrate that spectral cross-referencing is not merely a checklist of techniques, but an intellectual process of hypothesis testing. It is this rigorous approach that ensures the scientific integrity of the data and provides unshakeable confidence in the identity of the molecule under investigation, a critical foundation for any subsequent research in drug development.

References

  • Al-Ostath, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PMC - NIH. Retrieved from [Link]

  • J&K Scientific. (n.d.). 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Abad-García, B., et al. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Retrieved from [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide. Current Chemistry Letters, 8, 175-184. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine. Retrieved from [Link]

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  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

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  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ScienceDirect. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

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Efficacy of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine derived inhibitors against specific kinases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of kinase inhibitors derived from the versatile 5-bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the inhibitory activities against key kinase targets, presents comparative data with established alternatives, and provides detailed experimental methodologies to support further research and development.

Introduction: The Privileged Scaffold of Pyrazolo[3,4-b]pyridine

The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine bases of ATP. This mimicry allows for the design of potent ATP-competitive kinase inhibitors. The strategic placement of halogen atoms—specifically bromine at the 5-position, chlorine at the 4-position, and iodine at the 3-position—on this scaffold offers a highly versatile platform for synthetic elaboration. These halogens serve as reactive handles for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities to fine-tune potency, selectivity, and pharmacokinetic properties of the resulting inhibitor. This guide will explore the efficacy of inhibitors targeting several critical kinase families, synthesized from this tri-halogenated precursor.

Targeted Kinase Families and Comparative Efficacy

Inhibitors derived from the pyrazolo[3,4-b]pyridine scaffold have demonstrated significant activity against several important kinase families implicated in cancer and inflammatory diseases. Below, we compare the performance of these inhibitors against Tropomyosin Receptor Kinases (TRKs), Fibroblast Growth Factor Receptors (FGFRs), TANK-binding kinase 1 (TBK1), and Cyclin-Dependent Kinases (CDKs).

Tropomyosin Receptor Kinase (TRK) Family

TRK fusions are oncogenic drivers in a wide range of tumors. The development of selective TRK inhibitors has led to tumor-agnostic therapies.

Comparative Efficacy of TRK Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Alternative InhibitorsAlternative Inhibitor IC50 (nM)
Pyrazolo[3,4-b]pyridine Derivative (Hypothetical, based on scaffold potential)TRKA, TRKB, TRKCPotentially < 20LarotrectinibTRKA: 5, TRKB: 11, TRKC: 6.5[1][2]
EntrectinibTRKA: 1, TRKB: 3, TRKC: 5

Note: While a specific inhibitor derived from the 5-bromo-4-chloro-3-iodo core with published TRK inhibitory data was not identified, the pyrazolo[3,4-b]pyridine scaffold is a known core for TRK inhibitors. The tri-halogenated starting material provides a synthetic route to potent pan-TRK inhibitors.

The TRK signaling pathway, crucial for neuronal development, is hijacked in TRK-fusion cancers to drive tumor growth and survival.

TRK_Signaling_Pathway cluster_membrane Cell Membrane TRK Receptor TRK Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation TRK Receptor->Dimerization & Autophosphorylation Neurotrophin Neurotrophin Neurotrophin->TRK Receptor Ligand Binding PI3K/AKT Pathway PI3K/AKT Pathway Dimerization & Autophosphorylation->PI3K/AKT Pathway activates RAS/MEK/ERK Pathway RAS/MEK/ERK Pathway Dimerization & Autophosphorylation->RAS/MEK/ERK Pathway activates PLCγ Pathway PLCγ Pathway Dimerization & Autophosphorylation->PLCγ Pathway activates Cell Survival & Proliferation Cell Survival & Proliferation PI3K/AKT Pathway->Cell Survival & Proliferation Cell Proliferation & Differentiation Cell Proliferation & Differentiation RAS/MEK/ERK Pathway->Cell Proliferation & Differentiation Calcium Signaling Calcium Signaling PLCγ Pathway->Calcium Signaling Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->TRK Receptor inhibits

TRK Signaling Pathway and Point of Inhibition.

Fibroblast Growth Factor Receptor (FGFR) Family

Aberrant FGFR signaling is implicated in various cancers. Several FGFR inhibitors have been approved or are in clinical development.

Comparative Efficacy of FGFR Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Alternative InhibitorsAlternative Inhibitor IC50 (nM)
PD173074 (a pyrazolo[3,4-b]pyridine derivative)FGFR1, FGFR321.5, 5[3]PemigatinibFGFR1: 0.4, FGFR2: 0.5, FGFR3: 1.2[4][5]
InfigratinibFGFR1: 0.9, FGFR2: 1.4, FGFR3: 1.0[6][7]
FutibatinibFGFR1: 1.8, FGFR2: 1.4, FGFR3: 1.6[8][9]

The FGFR signaling cascade plays a critical role in cell proliferation, differentiation, and angiogenesis.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane FGFR FGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation FGFR->Dimerization & Autophosphorylation FGF Ligand FGF Ligand FGF Ligand->FGFR Binding FRS2 FRS2 Dimerization & Autophosphorylation->FRS2 phosphorylates PI3K/AKT Pathway PI3K/AKT Pathway Dimerization & Autophosphorylation->PI3K/AKT Pathway activates GRB2/SOS GRB2/SOS FRS2->GRB2/SOS recruits RAS/MAPK Pathway RAS/MAPK Pathway GRB2/SOS->RAS/MAPK Pathway activates Gene Expression\n(Proliferation, Differentiation) Gene Expression (Proliferation, Differentiation) RAS/MAPK Pathway->Gene Expression\n(Proliferation, Differentiation) Cell Survival & Growth Cell Survival & Growth PI3K/AKT Pathway->Cell Survival & Growth Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->FGFR inhibits

FGFR Signaling Pathway and Point of Inhibition.

TANK-binding kinase 1 (TBK1)

TBK1 is a key regulator of the innate immune response, and its dysregulation is linked to inflammatory diseases and cancer.

Comparative Efficacy of TBK1 Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Alternative InhibitorsAlternative Inhibitor IC50 (nM)
Pyrazolo[3,4-b]pyridine Derivative (Hypothetical, based on scaffold potential)TBK1, IKKεPotentially < 10BX795TBK1: 6, IKKε: 41[10][11][12]
MRT67307TBK1: 19, IKKε: 160[13][14][15]

TBK1 plays a central role in the signaling pathways that lead to the production of type I interferons.

TBK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral/Bacterial PAMPs Viral/Bacterial PAMPs Pattern Recognition Receptors (PRRs) Pattern Recognition Receptors (PRRs) Viral/Bacterial PAMPs->Pattern Recognition Receptors (PRRs) PRRs PRRs Adaptor Proteins (e.g., MAVS, STING) Adaptor Proteins (e.g., MAVS, STING) PRRs->Adaptor Proteins (e.g., MAVS, STING) activate TBK1 TBK1 Adaptor Proteins (e.g., MAVS, STING)->TBK1 recruits & activates IRF3/7 IRF3/7 TBK1->IRF3/7 phosphorylates IRF3/7 Dimerization IRF3/7 Dimerization IRF3/7->IRF3/7 Dimerization Translocation to Nucleus Translocation to Nucleus IRF3/7 Dimerization->Translocation to Nucleus Type I Interferon Gene Transcription Type I Interferon Gene Transcription Translocation to Nucleus->Type I Interferon Gene Transcription Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->TBK1 inhibits

TBK1 Signaling in Innate Immunity.

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for cell cycle progression, and their inhibitors are a cornerstone of cancer therapy.

Comparative Efficacy of CDK Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Alternative InhibitorsAlternative Inhibitor IC50 (nM)
BMS-265246 (a pyrazolo[3,4-b]pyridine derivative)CDK1, CDK26, 9[16][17][18][19]PalbociclibCDK4: 11, CDK6: 16
RibociclibCDK4: 10, CDK6: 39
AbemaciclibCDK4: 2, CDK6: 10[20][21][22]

CDK2, in complex with cyclin E and cyclin A, is a critical regulator of the G1/S phase transition of the cell cycle.

CDK2_Signaling_Pathway cluster_G1_phase G1 Phase cluster_G1_S_transition G1/S Transition Cyclin D/CDK4/6 Cyclin D/CDK4/6 pRb pRb Cyclin D/CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases pRb->E2F full release Cyclin E Transcription Cyclin E Transcription E2F->Cyclin E Transcription S-Phase Gene Transcription S-Phase Gene Transcription E2F->S-Phase Gene Transcription Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds & activates Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->pRb hyperphosphorylates Pyrazolo[3,4-b]pyridine Inhibitor (BMS-265246) Pyrazolo[3,4-b]pyridine Inhibitor (BMS-265246) Pyrazolo[3,4-b]pyridine Inhibitor (BMS-265246)->CDK2 inhibits

CDK2 in Cell Cycle Regulation.

Experimental Methodologies

The following protocols are representative of the assays used to evaluate the efficacy of kinase inhibitors.

General Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[4][22]

Workflow:

ADP_Glo_Workflow Kinase Reaction\n(Kinase, Substrate, ATP, Inhibitor) Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Kinase Reaction\n(Kinase, Substrate, ATP, Inhibitor)->Add ADP-Glo™ Reagent Step 1 Terminate Kinase Reaction\n& Deplete ATP Terminate Kinase Reaction & Deplete ATP Add ADP-Glo™ Reagent->Terminate Kinase Reaction\n& Deplete ATP 40 min incubation Add Kinase Detection Reagent Add Kinase Detection Reagent Terminate Kinase Reaction\n& Deplete ATP->Add Kinase Detection Reagent Step 2 Convert ADP to ATP\n& Generate Light Convert ADP to ATP & Generate Light Add Kinase Detection Reagent->Convert ADP to ATP\n& Generate Light 30-60 min incubation Measure Luminescence Measure Luminescence Convert ADP to ATP\n& Generate Light->Measure Luminescence

ADP-Glo™ Kinase Assay Workflow.

Protocol:

  • Kinase Reaction: Set up a kinase reaction containing the kinase of interest, its substrate, ATP, and the pyrazolo[3,4-b]pyridine-derived inhibitor at various concentrations in a 384-well plate.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and inversely proportional to the kinase activity.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][13][16][23][24]

Protocol:

  • Cell Seeding: Seed cancer cell lines relevant to the kinase target in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine-derived inhibitors and control compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

The 5-bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point for the development of a new generation of potent and selective kinase inhibitors. The strategic positioning of three distinct halogen atoms provides medicinal chemists with a powerful toolkit to explore a vast chemical space and optimize inhibitor properties. The examples discussed in this guide for TRK, FGFR, TBK1, and CDK families highlight the broad applicability of this scaffold. Future work should focus on synthesizing and evaluating a wider range of derivatives from this tri-halogenated precursor to fully exploit its potential in targeting a broader spectrum of the kinome and to develop novel therapeutics for cancer and other diseases.

References

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  • National Center for Biotechnology Information. (2023, March 10). Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 23). Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, August 13). Abemaciclib: The Newest CDK4/6 Inhibitor for the Treatment of Breast Cancer. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 10). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. PubMed Central. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer. Retrieved from [Link]

  • AACR Journals. (n.d.). Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PD 173074 FGFR1, VEGFR2 27056. Retrieved from [Link]

  • MDPI. (n.d.). Development of CDK4/6 Inhibitors: A Five Years Update. Retrieved from [Link]

  • BellBrook Labs. (n.d.). BX 795 | TBK1 Inhibitor. Retrieved from [Link]

  • Ace Therapeutics. (n.d.). BMS-265246. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pemigatinib | C24H27F2N5O4 | CID 86705695. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, August 12). Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Infigratinib for the Treatment of metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A new promising oncogenic target (p.C382R) for treatment with pemigatinib in patients with cholangiocarcinoma. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 4 Patient-derived models of FGFR2 fusion-positive ICC are.... Retrieved from [Link]

  • YouTube. (2023, April 22). Discovery of Futibatinib. Retrieved from [Link]

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  • ACS Publications. (n.d.). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazolo[3,4-b]pyridines in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These activities include, but are not limited to, antiviral, anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] The therapeutic potential of this scaffold has driven significant efforts in the development of efficient and versatile synthetic routes to access functionally diverse derivatives. This guide provides a comparative overview of the most prominent synthetic strategies for the preparation of functionalized pyrazolo[3,4-b]pyridines, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into classical condensation reactions, modern multicomponent strategies, and post-synthesis functionalization techniques, providing researchers with the necessary information to make informed decisions in their synthetic endeavors.

I. Building the Core: Annulation of a Pyridine Ring onto a Pre-existing Pyrazole

A common and versatile approach to the pyrazolo[3,4-b]pyridine core involves the construction of the pyridine ring onto a readily available aminopyrazole precursor. This strategy offers a high degree of control over the substitution pattern of the final product by varying the components used for the pyridine ring formation.

A. Condensation with 1,3-Dicarbonyl Compounds

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds represents a classical and straightforward method for the synthesis of pyrazolo[3,4-b]pyridines.[1]

Mechanism and Rationale: The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[3,4-b]pyridine core. The regioselectivity of the reaction is governed by the relative electrophilicity of the two carbonyl groups in unsymmetrical 1,3-dicarbonyls. For instance, using a 1,1,1-trifluorinated β-diketone, the more electrophilic carbonyl adjacent to the trifluoromethyl group is preferentially attacked.[1]

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Nucleophilic_Attack Nucleophilic Attack 5-Aminopyrazole->Nucleophilic_Attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Nucleophilic_Attack Intramolecular_Cyclization Intramolecular Cyclization Nucleophilic_Attack->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Dehydration->Pyrazolo[3,4-b]pyridine

Figure 1: General workflow for the synthesis of pyrazolo[3,4-b]pyridines via condensation with 1,3-dicarbonyl compounds.

Experimental Protocol: Synthesis of 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridines

  • To a solution of the 5-aminopyrazole (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the 1,3-dicarbonyl compound (1.1 eq.).

  • The reaction mixture is then heated to reflux for a period of 2-16 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.

B. The Gould-Jacobs Reaction: A Pathway to 4-Chloro- and 4-Hydroxypyrazolo[3,4-b]pyridines

The Gould-Jacobs reaction, traditionally used for quinoline synthesis, can be adapted for the preparation of pyrazolo[3,4-b]pyridines by substituting aniline with a 3-aminopyrazole derivative.[1] This method provides a reliable route to 4-hydroxy- or 4-chloropyrazolo[3,4-b]pyridines, which are valuable intermediates for further functionalization.

Mechanism and Rationale: The reaction begins with the nucleophilic attack of the 3-aminopyrazole on diethyl 2-(ethoxymethylene)malonate, leading to the elimination of ethanol. This is followed by a thermally induced intramolecular cyclization. The resulting 4-hydroxypyrazolo[3,4-b]pyridine can be subsequently treated with phosphorus oxychloride (POCl₃) to yield the corresponding 4-chloro derivative.[1]

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Product 3-Aminopyrazole 3-Aminopyrazole Condensation Condensation 3-Aminopyrazole->Condensation Diethyl(ethoxymethylene)malonate Diethyl(ethoxymethylene)malonate Diethyl(ethoxymethylene)malonate->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Chlorination Chlorination (optional) Cyclization->Chlorination 4-Hydroxy/Chloro-pyrazolo[3,4-b]pyridine 4-Hydroxy/Chloro-pyrazolo[3,4-b]pyridine Chlorination->4-Hydroxy/Chloro-pyrazolo[3,4-b]pyridine

Figure 2: The Gould-Jacobs approach to 4-substituted pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines

  • A mixture of the 3-aminopyrazole (1.0 eq.) and diethyl 2-(ethoxymethylene)malonate (1.1 eq.) is heated at 120-140 °C for 2-4 hours.

  • The reaction mixture is then cooled, and the intermediate is cyclized by heating in a high-boiling solvent such as Dowtherm A at 240-260 °C for 30-60 minutes.

  • After cooling, the solid product is collected by filtration and washed to give the 4-hydroxypyrazolo[3,4-b]pyridine.

  • For the chlorination step, the 4-hydroxy derivative is refluxed in an excess of phosphorus oxychloride (POCl₃) for 2-4 hours.

  • The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized with a base to precipitate the 4-chloropyrazolo[3,4-b]pyridine, which is then purified.[1]

II. Streamlining Synthesis: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single pot, thereby increasing efficiency and reducing waste. Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridines.

A. Microwave-Assisted Green Synthesis

A notable example is a one-pot, three-component synthesis utilizing an aminopyrazole, an aldehyde, and an active methylene compound, such as ethyl 2-cyanoacetate, under microwave irradiation in an aqueous medium.[5][6][7] This approach aligns with the principles of green chemistry by employing an environmentally benign solvent and an energy-efficient heating method.

Mechanism and Rationale: The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrazole. Subsequent intramolecular cyclization and aromatization lead to the final product. The use of microwave irradiation significantly accelerates the reaction rate.[5][6]

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_product Product Aminopyrazole Aminopyrazole Microwave_Irradiation Microwave Irradiation (Aqueous Medium) Aminopyrazole->Microwave_Irradiation Aldehyde Aldehyde Aldehyde->Microwave_Irradiation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Microwave_Irradiation Functionalized Pyrazolo[3,4-b]pyridine Functionalized Pyrazolo[3,4-b]pyridine Microwave_Irradiation->Functionalized Pyrazolo[3,4-b]pyridine

Figure 3: A green, microwave-assisted multicomponent synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: Microwave-Assisted Synthesis

  • In a microwave-safe vessel, a mixture of 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), a substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (0.5 mmol) in water (4 mL) is prepared.[7]

  • The vessel is sealed and subjected to microwave irradiation at 40 °C for 20 minutes.[7]

  • After cooling, the solid product precipitates and is collected by filtration, washed with water, and dried to afford the pure pyrazolo[3,4-b]pyridine derivative, often without the need for further purification.[5][6]

III. Advanced Strategies: Cycloaddition and Cascade Reactions

More advanced synthetic strategies, such as cycloaddition and cascade reactions, offer elegant and efficient pathways to the pyrazolo[3,4-b]pyridine core, often with high regioselectivity.

A. Cascade 6-endo-dig Cyclization

A recently developed method involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes.[2] This approach allows for the switchable synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines by the choice of catalyst and additives.

Mechanism and Rationale: The reaction is proposed to proceed via the formation of an enamine intermediate, which then undergoes a 6-endo-dig cyclization. The use of silver trifluoroacetate and triflic acid promotes the non-halogenated cyclization, while the inclusion of iodine or N-bromosuccinimide (NBS) leads to the corresponding halogenated products with excellent regioselectivity.[2]

Experimental Protocol: Synthesis of Halogenated Pyrazolo[3,4-b]pyridines

  • To a solution of the 5-aminopyrazole (0.2 mmol) and the alkynyl aldehyde (0.2 mmol) in DMAc (1.5 mL), iodine (0.4 mmol) and triflic acid (0.06 mmol) are added.

  • The reaction mixture is stirred at 100 °C for 2 hours.

  • After completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate, concentrated, and the residue is purified by column chromatography to yield the iodine-functionalized pyrazolo[3,4-b]pyridine.[2]

IV. Post-Synthesis Modification: Functionalization via Cross-Coupling Reactions

The introduction of diverse functional groups onto the pyrazolo[3,4-b]pyridine scaffold is crucial for modulating its biological activity. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, particularly on halogenated pyrazolo[3,4-b]pyridine intermediates.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halide (or triflate) and an organoboron compound. This reaction is widely used to introduce aryl, heteroaryl, or alkyl groups onto the pyrazolo[3,4-b]pyridine core.

Experimental Protocol: Suzuki-Miyaura Coupling of a 6-chloro-3-iodo-pyrazolo[3,4-b]pyridine

  • To a solution of 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in a 3:1 mixture of 1,4-dioxane and water, add the arylboronic acid (1.0 eq.), palladium(II) acetate (5 mol%), dppf (5 mol%), and cesium carbonate (2.0 eq.).

  • The reaction mixture is heated at 60 °C for 1 hour for selective coupling at the C3 position.

  • For subsequent coupling at the C6 position, additional palladium(II) acetate (15 mol%), dppf (15 mol%), and the second arylboronic acid (1.2 eq.) are added, and the mixture is heated at 100 °C for 2-4 hours.

  • The reaction is then worked up and the product is purified by column chromatography.[8]

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide and a terminal alkyne, providing access to alkynyl-substituted pyrazolo[3,4-b]pyridines.

Experimental Protocol: Sonogashira Coupling of an Iodo-pyrazolo[3,4-b]pyridine

  • To a solution of the iodo-pyrazolo[3,4-b]pyridine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent like DMF, add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine (2.0 eq.).

  • The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed.

  • The reaction is then quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and the product is purified by column chromatography.[5]

V. Comparative Analysis of Synthetic Routes

Synthetic Route Key Features Advantages Disadvantages Typical Yields
Condensation with 1,3-Dicarbonyls Simple, one-step reaction.Readily available starting materials, straightforward procedure.Limited functional group tolerance, potential for regioisomers with unsymmetrical dicarbonyls.40-80%
Gould-Jacobs Reaction Provides access to 4-hydroxy and 4-chloro derivatives.Good for creating intermediates for further functionalization.Harsh reaction conditions (high temperatures), multi-step process.50-70%
Microwave-Assisted MCR One-pot, green synthesis.High efficiency, short reaction times, environmentally friendly.Requires specialized microwave equipment.70-95%[5][6]
Cascade 6-endo-dig Cyclization Switchable synthesis of halogenated derivatives.High regioselectivity, access to diverse functional groups.May require more specialized reagents and catalysts.60-80%[2]
Post-Synthesis Functionalization Introduces a wide range of substituents.High functional group tolerance, allows for late-stage diversification.Requires a pre-functionalized core, multi-step overall synthesis.70-90% for coupling step[8]

Conclusion

The synthesis of functionalized pyrazolo[3,4-b]pyridines is a dynamic field with a diverse array of methodologies at the disposal of the synthetic chemist. The choice of the most appropriate synthetic route depends on several factors, including the desired substitution pattern, the required scale of the synthesis, and the availability of starting materials and equipment. Classical condensation reactions remain valuable for their simplicity, while modern multicomponent and cascade reactions offer increased efficiency and elegance. Furthermore, post-synthesis functionalization via cross-coupling reactions provides a powerful platform for the late-stage diversification of the pyrazolo[3,4-b]pyridine scaffold. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will empower researchers to design and execute efficient and effective syntheses of novel pyrazolo[3,4-b]pyridine derivatives for the advancement of drug discovery and development.

References

Sources

Benchmarking the Antibacterial Spectrum of Novel Pyrazolopyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the discovery and development of novel antibacterial agents are paramount to global health. Among the promising heterocyclic scaffolds, pyrazolopyridines have emerged as a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antibacterial spectrum of novel pyrazolopyridine compounds. We will delve into the scientific rationale behind experimental design, present detailed protocols for determining antibacterial efficacy, and offer a comparative analysis against established antibiotics.

The Rationale for Pyrazolopyridines as Antibacterial Agents

Pyrazolopyridine and its related pyrazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including potent antibacterial activity.[1][2] The core structure of these compounds serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of their biological activity.

The primary mechanism of action for many antibacterial pyrazole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4][5] These essential enzymes are responsible for controlling the topological state of DNA during replication, transcription, and repair. By targeting these topoisomerases, pyrazolopyridine compounds can disrupt critical cellular processes, leading to bacterial cell death.[6] This mechanism is analogous to that of the widely successful fluoroquinolone class of antibiotics.[6] The potential for pyrazole derivatives to be effective against quinolone-resistant strains makes them a particularly exciting avenue of research.[3]

Experimental Workflow for Antibacterial Spectrum Determination

A systematic approach is crucial for accurately defining the antibacterial spectrum of a novel compound. The following workflow outlines the key experimental stages, from initial screening to in-depth characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Spectrum & Comparative Analysis A Compound Synthesis & Purification B Primary Antibacterial Screen (e.g., Disk Diffusion) A->B Test Compounds C Minimum Inhibitory Concentration (MIC) Determination B->C Active Compounds D Minimum Bactericidal Concentration (MBC) Determination C->D From MIC Results E Testing Against a Panel of Gram-Positive & Gram-Negative Bacteria D->E Characterized Compounds F Comparison with Standard Antibiotics E->F G Data Analysis & Spectrum Classification F->G

Caption: A streamlined workflow for evaluating the antibacterial spectrum of novel compounds.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and comparable data. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[7]

Materials:

  • Novel pyrazolopyridine compounds and comparator antibiotics

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., ATCC reference strains)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Dissolve the pyrazolopyridine compounds and comparator antibiotics in a suitable solvent to create high-concentration stock solutions.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select several colonies of the test bacterium and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

  • Controls:

    • Growth Control: A well containing only inoculated broth.

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth).[9]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11] It is determined by subculturing from the clear wells of an MIC test.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or loops

Procedure:

  • Subculturing: From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot and spread it onto a quadrant of an MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[11]

Comparative Data Analysis

To effectively benchmark the antibacterial spectrum of novel pyrazolopyridine compounds, their MIC values should be compared against a panel of clinically relevant Gram-positive and Gram-negative bacteria, alongside standard antibiotics.

For the purpose of this guide, we will use hypothetical data for two novel pyrazolopyridine compounds, PZP-1 and PZP-2 , and compare them to Ciprofloxacin and Amoxicillin.

Table 1: Comparative MIC Values (µg/mL) of Pyrazolopyridine Compounds and Standard Antibiotics
Bacterial StrainGram StainPZP-1 (Hypothetical)PZP-2 (Hypothetical)Ciprofloxacin[12][13]Amoxicillin[14][15]
Staphylococcus aureus (ATCC 29213)Positive280.25 - 10.125 - 0.5
Enterococcus faecalis (ATCC 29212)Positive4160.5 - 21 - 4
Escherichia coli (ATCC 25922)Negative1320.008 - 0.032 - 8
Pseudomonas aeruginosa (ATCC 27853)Negative>64>640.25 - 1>128
Klebsiella pneumoniae (ATCC 700603)Negative2640.015 - 0.068 - 32

Interpretation of Results:

  • PZP-1: This hypothetical compound demonstrates promising activity against both Gram-positive and Gram-negative bacteria, with the exception of P. aeruginosa. Its activity against E. coli and K. pneumoniae is particularly noteworthy. This suggests a broad-spectrum potential, though further testing against a wider panel of organisms is necessary.

  • PZP-2: This compound shows moderate activity against Gram-positive bacteria but is less effective against the Gram-negative strains tested. This would classify it as having a narrower spectrum of activity compared to PZP-1.

Visualizing the Antibacterial Spectrum

A visual representation can aid in quickly understanding the antibacterial spectrum of the novel compounds in comparison to the standards.

G cluster_0 Gram-Positive cluster_1 Gram-Negative S. aureus S. aureus E. faecalis E. faecalis E. coli E. coli P. aeruginosa P. aeruginosa K. pneumoniae K. pneumoniae PZP1 PZP-1 PZP1->S. aureus ++ PZP1->E. faecalis ++ PZP1->E. coli +++ PZP1->P. aeruginosa - PZP1->K. pneumoniae ++ PZP2 PZP-2 PZP2->S. aureus + PZP2->E. faecalis + PZP2->E. coli - PZP2->P. aeruginosa - PZP2->K. pneumoniae - Cipro Ciprofloxacin Cipro->S. aureus +++ Cipro->E. faecalis ++ Cipro->E. coli +++ Cipro->P. aeruginosa ++ Cipro->K. pneumoniae +++ Amox Amoxicillin Amox->S. aureus +++ Amox->E. faecalis ++ Amox->E. coli + Amox->P. aeruginosa - Amox->K. pneumoniae +

Caption: Comparative antibacterial activity of pyrazolopyridines and standard antibiotics. +++ (High), ++ (Moderate), + (Low), - (Inactive).

Conclusion

The systematic benchmarking of novel pyrazolopyridine compounds is a critical step in their development as potential antibacterial agents. By employing standardized methodologies and conducting rigorous comparative analyses, researchers can accurately define their spectrum of activity and identify promising lead candidates for further preclinical and clinical evaluation. The pyrazolopyridine scaffold continues to be a rich source of potential new medicines in the ongoing battle against infectious diseases.

References

  • Dr. Oracle. (2025, December 7). What is the minimum inhibitory concentration (MIC) of amoxicillin? Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 20). Antibacterial pyrazoles: tackling resistant bacteria. PMC. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. Retrieved from [Link]

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  • ResearchGate. (n.d.). SARs and antimicrobial results of the pyrazolopyrimidinones and pyrazolopyrimidines. Retrieved from [Link]

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  • ResearchGate. (n.d.). Pyrazole derivatives showing antimicrobial activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Prevalence, Antimicrobial Resistance, and Molecular Characteristics of MRSA in Saudi Arabia: A Retrospective Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, March 19). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PMC. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of MIC of ciprofloxacin. Retrieved from [Link]

  • American Society for Microbiology. (2024, May 6). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC values (mg/mL) of antimicrobial agents against E. coli strains. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antimicrobial activity (MIC, µg mL −1 ) of compounds 4a-r. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, February 21). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. PMC. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, October 28). Correlation of Ciprofloxacin Resistance with the AdeABC Efflux System in Acinetobacter baumannii Clinical Isolates. PMC. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Retrieved from [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Media Preparation. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of the 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine Core: Evaluating Reproducibility and Reagent Selection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyrazolo[3,4-b]pyridine scaffold is a cornerstone for constructing kinase inhibitors and other therapeutic agents.[1][2][3] The specific functionalization of this core structure is critical for modulating biological activity. This guide provides an in-depth comparison of published methods for the synthesis of a key intermediate, 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, with a focus on reproducibility, reaction conditions, and the rationale behind procedural choices. While the direct synthesis of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is not extensively detailed in publicly available literature, the reliable synthesis of the 5-bromo-3-iodo precursor is a critical and well-documented starting point.

The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine ring system is a bioisostere of indole, and its derivatives have demonstrated a wide range of biological activities, including as antibacterial, antioxidant, and anticancer agents.[4][5][6] The bromine and iodine moieties on the scaffold serve as versatile synthetic handles for introducing further complexity through cross-coupling reactions, making the reliable synthesis of molecules like 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine a frequent necessity in medicinal chemistry campaigns.[1][4]

Foundational Step: Synthesis of the 5-Bromo-1H-pyrazolo[3,4-b]pyridine Precursor

Before delving into the comparative iodination methods, it is crucial to have a reproducible route to the common starting material, 5-bromo-1H-pyrazolo[3,4-b]pyridine. A frequently cited and reliable method involves the condensation of a substituted pyridine with hydrazine.[5][7]

Experimental Protocol: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from established literature procedures.[5][7]

  • To a solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq) in ethanol, add anhydrous hydrazine (approximately 5.6 eq).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated mixture into water, which will precipitate the product.

  • Filter the resulting solid, wash with water and then ether.

  • Dry the solid under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid. A reported yield for this method is approximately 46%.[5][7]

Comparative Analysis of Iodination Methods for 5-Bromo-1H-pyrazolo[3,4-b]pyridine

Two primary methods for the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine at the 3-position have been reported, each with its own set of advantages and disadvantages.

Method A: Iodination with Molecular Iodine (I₂) and a Strong Base

This classical approach relies on the in situ generation of an electrophilic iodine species. The strong base deprotonates the pyrazole ring, increasing its nucleophilicity and facilitating electrophilic substitution.

  • Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dimethylformamide (DMF).

  • Add crushed potassium hydroxide (KOH) pellets (approx. 3.8 eq) in one portion and stir for about 10-15 minutes.

  • Add molecular iodine (I₂) (approx. 0.9 eq) and stir vigorously at room temperature for several hours (e.g., 3.5 hours).

  • The reaction may not go to completion, resulting in a mixture of starting material and product. The product can be isolated through extraction with ethyl acetate and washing with sodium bicarbonate solution.

  • For a higher yield, a two-step procedure is reported: after the initial workup, the mixture is redissolved in 1,4-dioxane, treated with solid sodium hydroxide (NaOH), and then with additional I₂. The mixture is then heated (e.g., at 40°C) for an extended period (e.g., 23 hours).[8]

  • After heating, the mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • The organic layer is then dried, filtered, and concentrated to afford the product. A high yield of 97% has been reported for the two-step process.[8]

The initial use of KOH in DMF is a strong enough base to deprotonate the pyrazole nitrogen, activating the ring system for electrophilic attack by iodine. The observation that the reaction may not proceed to completion suggests an equilibrium or deactivation of the reagents. The improved yield with the two-step process using NaOH in dioxane and heating indicates that more forcing conditions are necessary for complete conversion.

Method B: Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a milder and often more efficient electrophilic iodinating agent compared to I₂. It does not typically require a strong base, which can improve functional group tolerance.

  • Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF.

  • Add N-iodosuccinimide (NIS) (approx. 1.1 eq).

  • Heat the mixture (e.g., at 60°C) and stir for several hours (e.g., 12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Filter the precipitate to obtain the crude product, which can be used in the next step without further purification. A reported yield for this method is 82.4%.[1]

NIS is a convenient source of electrophilic iodine (I⁺). The reaction proceeds via electrophilic aromatic substitution on the electron-rich pyrazole ring. The use of heating indicates that thermal energy is required to overcome the activation energy for the substitution. This method avoids the use of strong bases, which can be advantageous if other base-sensitive functional groups are present in more complex substrates.

Data Summary and Comparison

ParameterMethod A (I₂/Base)Method B (NIS)
Iodinating Agent Molecular Iodine (I₂)N-Iodosuccinimide (NIS)
Base Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)Not required
Solvent DMF, 1,4-DioxaneDMF
Temperature Room Temperature to 40°C60°C
Reaction Time 3.5 to 23 hours12 hours
Reported Yield Up to 97% (two-step)82.4%
Workup Extraction, quenching with Na₂S₂O₃Precipitation in water
Advantages Inexpensive reagents (I₂, KOH/NaOH)Milder conditions, simpler workup
Disadvantages May require a two-step procedure for high yield, use of strong baseMore expensive iodinating agent

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Method A: I₂/Base Iodination cluster_2 Method B: NIS Iodination Start 5-bromo-2-fluoropyridine- 3-carboxaldehyde Precursor 5-bromo-1H-pyrazolo[3,4-b]pyridine Start->Precursor Hydrazine, EtOH, Reflux A_Reactant 5-bromo-1H-pyrazolo[3,4-b]pyridine B_Reactant 5-bromo-1H-pyrazolo[3,4-b]pyridine A_Product 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine A_Reactant->A_Product 1. KOH, I₂, DMF 2. NaOH, I₂, Dioxane, 40°C B_Product 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine B_Reactant->B_Product NIS, DMF, 60°C

Caption: Synthetic routes to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Characterization of the Product

The successful synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine can be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the NH proton of the pyrazole ring. For example, in CDCl₃, peaks can be observed around δ 7.94 (d, J=2.1 Hz, 1H), 8.55 (d, J=2.1 Hz, 1H), and a broad singlet for the NH proton around 10.85 ppm.[8] In DMSO-d₆, the pyridine protons appear at δ 8.21 and 8.65 ppm, with the NH proton signal at δ 14.32 ppm.[4]

  • Mass Spectrometry: The molecular weight of the product is 323.92 g/mol .[8] Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to this mass.

The Missing Piece: The 4-Chloro Substituent

The published literature readily provides methods for the synthesis of the 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine core. However, the introduction of a chloro group at the 4-position to yield the target molecule, 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1092579-78-6), is not well-documented in peer-reviewed journals. This suggests that the synthesis of this specific multi-substituted analog may be part of a proprietary industrial process or may require a multi-step sequence that has not been publicly disclosed. Further investigation into the chlorination of pyrazolo[3,4-b]pyridine systems would be necessary to develop a reproducible method.

Conclusion and Recommendations

Both Method A (I₂/Base) and Method B (NIS) provide reproducible pathways to 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

  • For cost-effectiveness and when a strong base is tolerated, Method A is a viable option, though it may require optimization to achieve high yields in a single step.

  • For milder conditions, simpler workup, and potentially broader substrate scope in more complex molecules, Method B is recommended.

The choice of method will ultimately depend on the specific requirements of the research project, including scale, cost, and the chemical nature of the starting materials. For the synthesis of the fully substituted 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, further route scouting and development would be required, likely starting from a pre-chlorinated pyridine precursor.

References

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(4), 177-186. [Link]

  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6529. [Link]

  • Wang, C., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]

  • Tan, Y. S., et al. (2026). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. Journal of Molecular Structure, 1311, 138137. [Link]

  • Huang, P. H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. [Link]

  • Abad-Somovilla, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2235. [Link]

  • ResearchGate. 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]

  • Dau, D. N. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU, 1-25. [Link]

Sources

Safety Operating Guide

Safe Disposal of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a novel, multi-halogenated heterocyclic compound, 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine requires meticulous handling and disposal to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to empower researchers to manage this chemical waste stream responsibly, from the point of generation to final collection.

Hazard Assessment and Chemical Profile

Based on analogs like 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] The pyridine family of compounds can also be irritating to the skin, eyes, and respiratory system.[2] Therefore, it is imperative to treat 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine as hazardous waste, requiring disposal through a licensed carrier and not via standard drains or trash.[3][4]

Table 1: Inferred Hazard Profile and Chemical Identifiers

Property Value / Classification Source
GHS Pictogram GHS07 (Exclamation Mark) [5]
Signal Word Warning [1][5]
Hazard Statement H302: Harmful if swallowed [1]
Inferred Hazards May cause skin, eye, and respiratory irritation [4][6]
Molecular Formula C₆H₂BrClIN₃ N/A
Physical Form Solid [5]

| Storage Class | 11 - Combustible Solids |[5] |

Regulatory Framework: The Principle of "Cradle-to-Grave"

In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This framework establishes a "cradle-to-grave" responsibility, meaning the waste generator (the laboratory) is accountable for the waste from its creation until its final, safe disposal.[8][9] All procedures must comply with federal, state, and local regulations, which necessitate that this compound be disposed of through your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste contractor.[7][9]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is handled, stored, and disposed of in a manner that is safe and compliant.

Before handling the chemical in any form (pure solid, solution, or waste), ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Given that some halogenated compounds can permeate standard gloves, consider double-gloving for transfers of significant quantities.[10]

  • Body Protection: A fully buttoned laboratory coat is required.

  • Work Area: All handling of this compound, including weighing and preparing for disposal, should be conducted inside a certified chemical fume hood.[11]

Proper segregation is the most critical step in chemical waste management to prevent dangerous reactions.

  • Designation: This compound must be disposed of as Halogenated Organic Solid Waste .

  • Incompatibility: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizing agents.[10][12] Mixing incompatible waste streams can lead to violent reactions, gas generation, or fire.

  • Collection: Collect waste 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine and any materials contaminated with it (e.g., weighing paper, contaminated paper towels) in a dedicated waste container.

The integrity and labeling of the waste container are crucial for safety and regulatory compliance.

  • Container Type: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE).[9][10] Ensure it has a secure, screw-top cap to prevent leaks or vapors from escaping.[12] The container must be in good condition, free from cracks or deterioration.

  • Labeling: The container must be labeled correctly at the moment the first drop of waste is added.[9][13] The label must include:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "Waste 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine" . Do not use abbreviations or chemical formulas.[13]

    • A clear statement of the hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation (the date waste was first added).

    • The name of the principal investigator and the laboratory location (building and room number).[12]

Hazardous waste must be stored safely in a designated area within the lab before collection.

  • Location: The designated storage location is known as a Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[9][12]

  • Storage Conditions: Keep the waste container tightly closed at all times, except when actively adding waste.[12][13] Store it in a cool, dry, and well-ventilated location, away from heat or ignition sources.

  • Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA. Typically, this is a maximum of 55 gallons of hazardous waste.[3][9] Ensure waste pickups are scheduled frequently enough to prevent exceeding this limit.

Laboratory personnel are not authorized to transport hazardous waste off-site.

  • Contact EH&S: Once the waste container is full (no more than 90% capacity) or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a pickup.[7][9]

  • Documentation: Complete any required chemical waste collection forms as instructed by your institution.

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Ensure your PPE is intact. Alert others in the immediate area.

  • Absorb the spilled solid with an inert, dry material such as vermiculite, sand, or a commercial sorbent pad.[10][11]

  • Carefully sweep or scoop the absorbed material and place it into a sealable bag or container.

  • Label the container as "Hazardous Waste: Spill Debris containing 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine."

  • Clean the spill area with an appropriate solvent and place the cleaning materials into the same hazardous waste container.

  • Arrange for pickup of the spill debris through your EH&S office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

G Workflow for Disposal of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine start Waste Generation (Pure compound or contaminated material) ppe Step 1: Don Correct PPE (Goggles, Lab Coat, Gloves) start->ppe Begin Disposal characterize Step 2: Characterize Waste Is it Halogenated? ppe->characterize halogenated YES: Segregate as 'Halogenated Organic Waste' characterize->halogenated Yes non_halogenated NO: Follow appropriate non-halogenated waste stream (Not for this compound) characterize->non_halogenated No container Step 3: Select & Label Compatible Container (HDPE, Screw-Top) halogenated->container saa Step 4: Store in SAA (Keep closed, at point of generation) container->saa full Container Full (≤90%) or No Longer Needed? saa->full full->saa No collect Step 5: Arrange Pickup Contact EH&S for Disposal full->collect Yes end Waste Removed by Licensed Professional collect->end

Caption: Disposal workflow from generation to final collection.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Standard Operating Procedures for Pyridine. Washington State University. [Link]

  • Pyridine Material Safety Data Sheet. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • 5-Bromo-1H-pyrazolo[3,4-c]pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • 5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine. J&K Scientific. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine. PubChem, National Center for Biotechnology Information. [Link]

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Personal protective equipment for handling 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS No. 1092579-78-6). As a multi-halogenated heterocyclic compound, this reagent necessitates stringent safety measures to mitigate potential risks to laboratory personnel and the environment. The following procedures are grounded in established safety principles for handling analogous chemical structures and should be implemented in conjunction with your institution's specific safety policies.

Hazard Assessment and Immediate Safety Concerns

5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine is classified as acutely toxic if swallowed.[1] The presence of multiple halogen substituents on a pyridine-based scaffold suggests potential for skin and eye irritation, as well as respiratory tract irritation if inhaled as a dust or aerosol. While specific toxicological data for this compound is limited, the precautionary principle dictates that it should be handled as a substance with significant potential health hazards.

Key Hazard Information:

  • GHS Classification: Acute Toxicity, Oral (Category 4).[1]

  • Signal Word: Warning.[1]

  • Hazard Statements: H302: Harmful if swallowed.[1]

  • Precautionary Statements: P264, P270, P280, P301+P317, P305+P351+P338, P330, P501.[1]

Given its structural similarity to other pyridine derivatives, it is prudent to assume it may share some of their hazardous properties, such as potential for skin absorption and systemic toxicity.[2][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each component.

PPE ComponentSpecificationsRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for procedures with a high risk of splashing.[4]Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage.
Hand Protection Nitrile or neoprene gloves. For extended contact or handling of larger quantities, consider double-gloving or using butyl rubber gloves.[2][5] Always consult the glove manufacturer's compatibility chart.Pyridine and its derivatives can be absorbed through the skin.[3] Nitrile and neoprene offer good resistance to a range of chemicals.[6] Latex gloves are not recommended.[2]
Body Protection A flame-resistant lab coat, fully buttoned.[4] For larger scale operations, a chemical-resistant apron over the lab coat is advised.Prevents skin contact with the compound. Flame-resistant material is a prudent choice when working with any chemical, as unforeseen reactions can occur.
Footwear Closed-toe shoes, preferably made of a chemically resistant material.Protects feet from spills.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7]The inhalation of fine powders or aerosols of halogenated organic compounds can cause respiratory irritation and potential systemic toxicity.

Experimental Workflow: Safe Handling Protocol

The following diagram and step-by-step guide outline the standard operating procedure for handling 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine in a laboratory setting.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_Area Designate & Prepare Work Area in Fume Hood Don_PPE Don Full PPE Prep_Area->Don_PPE Verify_Safety_Equip Verify Eyewash/Shower Functionality Don_PPE->Verify_Safety_Equip Weigh_Solid Weigh Compound in Fume Hood Verify_Safety_Equip->Weigh_Solid Dissolve Dissolve in Appropriate Solvent Weigh_Solid->Dissolve Reaction Perform Reaction Dissolve->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Segregate_Waste Segregate Halogenated Waste Decontaminate->Segregate_Waste Doff_PPE Doff & Dispose of Contaminated PPE Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Step-by-Step Handling Procedure:
  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

    • Don all required personal protective equipment as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Handling the Solid:

    • Carefully weigh the solid compound within the fume hood. Avoid creating dust.

    • Use a spatula for transfers. If the compound is a fine powder, consider wetting it with a small amount of the reaction solvent to reduce dust generation.

    • Keep the container tightly closed when not in use.[2]

  • In Solution:

    • When dissolving the compound, add the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • In Case of a Spill:

    • For a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[5]

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

    • Clean the spill area thoroughly.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Store 5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • The storage area should be clearly labeled, indicating the presence of a hazardous chemical.

Disposal:

  • All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Halogenated Waste Stream: This compound and any solutions containing it must be disposed of in a designated "halogenated organic waste" container.[8][9] Do not mix with non-halogenated waste.[8]

  • Container Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[8]

  • Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a certified waste management company. Incineration at high temperatures (around 1200 K) is a common method for the safe disposal of halogenated compounds.[10]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. Available at: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Chemos GmbH & Co. KG. (2022, December 15). Safety Data Sheet: pyridine. Available at: [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Available at: [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Available at: [Link]

  • Avantor. (2011, August 29). PYRIDINE MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available at: [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Available at: [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Available at: [Link]

  • M. El-Naas, et al. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.